molecular formula C14H10O3 B1306158 2-(2-formylphenyl)benzoic Acid CAS No. 6720-26-9

2-(2-formylphenyl)benzoic Acid

Cat. No.: B1306158
CAS No.: 6720-26-9
M. Wt: 226.23 g/mol
InChI Key: NXEWGTWUNXITOI-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)benzoic Acid (CAS 6720-26-9) is a versatile biphenyl-based building block in organic synthesis and medicinal chemistry. Its molecular formula is C 14 H 10 O 3 and it has a molecular weight of 226.23 g/mol . This compound is characterized by the presence of both a formyl group and a carboxylic acid group on adjacent phenyl rings, making it a valuable precursor for the construction of complex heterocyclic systems. A primary research application of this compound is its role as a key intermediate in the synthesis of isocoumarins . These structures are prominent scaffolds in natural products and pharmaceuticals. The compound can undergo various cyclization reactions, including multi-component Ugi reactions, to form isocoumarin derivatives functionalized at the C-3 and C-4 positions—structures that are otherwise challenging to access . Its mechanism of action in these contexts is that of a bifunctional reagent; the formyl group acts as an electrophile in condensation reactions with amines or other nucleophiles, while the carboxylic acid can either facilitate cyclization or be further functionalized. Beyond isocoumarin synthesis, this compound serves in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to build more complex molecular architectures . It is also used in the study of enzyme-catalyzed reactions involving formyl groups and in the production of specialty chemicals and materials . This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWGTWUNXITOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383354
Record name 2-(2-formylphenyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6720-26-9
Record name 2-(2-formylphenyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6720-26-9
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Foundational & Exploratory

In-Depth Technical Guide: 2-(2-formylphenyl)benzoic acid (CAS: 6720-26-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-formylphenyl)benzoic acid, a biphenyl derivative with reactive aldehyde and carboxylic acid functionalities. This document consolidates available data on its properties, spectral information, and safety, and presents a putative synthetic pathway.

Core Properties and Data

This compound, also known as 2'-formyl-[1,1'-biphenyl]-2-carboxylic acid, is a solid organic compound.[1] Its structure features a biphenyl backbone with a formyl group and a carboxylic acid group on adjacent phenyl rings, making it a valuable building block in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. These values are primarily computed properties sourced from publicly available chemical databases.

PropertyValueSource
CAS Number 6720-26-9[1]
Molecular Formula C₁₄H₁₀O₃[1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O[1]
InChI Key NXEWGTWUNXITOI-UHFFFAOYSA-N[1]
Monoisotopic Mass 226.062994177 Da[1]
Spectral Data
Spectrum TypeInstrument/MethodSource
¹³C NMR Bruker AM-360PubChem[1]
Mass Spectrometry GC-MSPubChem[1]

Synthesis

A plausible and commonly employed method for the synthesis of unsymmetrical biaryls such as this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki Coupling (Putative)

This protocol is a generalized procedure based on standard Suzuki coupling methodologies and has not been experimentally verified for this specific compound from the available search results.

Materials:

  • 2-bromobenzaldehyde

  • (2-carboxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 2-bromobenzaldehyde (1 equivalent), (2-carboxyphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 ratio) to the flask.

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

  • The aqueous layer is acidified with 1M HCl to precipitate the product.

  • The precipitate is filtered, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow

Suzuki_Coupling reagent1 2-bromobenzaldehyde catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ reagent1->catalyst reagent2 (2-carboxyphenyl)boronic acid reagent2->catalyst product This compound catalyst->product Suzuki Coupling

Caption: Putative Suzuki coupling synthesis of this compound.

Potential Reactions

The bifunctional nature of this compound allows for a variety of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the carboxylic acid can be converted to esters, amides, or acid chlorides. Intramolecular reactions between the two functional groups are also possible, potentially leading to the formation of lactones or other heterocyclic systems.

Example Reaction: Condensation with a Primary Amine

A common reaction involving the aldehyde group is condensation with a primary amine to form an imine (Schiff base).

Condensation_Reaction reactant1 This compound product Corresponding Imine reactant1->product reactant2 Primary Amine (R-NH₂) reactant2->product side_product Water (H₂O) product->side_product +

Caption: Condensation reaction with a primary amine to form an imine.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile bifunctional molecule with potential applications in organic synthesis and materials science. While detailed experimental data and biological studies are not extensively reported in publicly accessible literature, its structure suggests a rich chemistry that can be exploited for the synthesis of more complex molecules. Further research into its reactivity and potential applications is warranted.

References

Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a key nucleoside analogue, serves as a critical intermediate in the synthesis of Sofosbuvir, a potent antiviral drug for the treatment of Hepatitis C.[1][2] Its structural modifications, specifically the fluorine and methyl groups at the 2' position of the ribose sugar, confer significant biological activity, primarily the inhibition of viral RNA-dependent RNA polymerase.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for this important compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a research and development setting.

Primary Synthesis Route: A Stepwise Approach from Cytidine

The most established synthetic pathway to 2'-Deoxy-2'-fluoro-2'-C-methylcytidine commences with the readily available starting material, cytidine. The overall strategy involves a series of protection, oxidation, stereoselective methylation, fluorination, and deprotection steps to achieve the target molecule.

Synthesis_Route_1 cluster_0 Starting Material cluster_1 Protection cluster_2 Oxidation cluster_3 Methylation & Deprotection cluster_4 Fluorination cluster_5 Final Product Cytidine Cytidine Protected_Cytidine N4-Benzoyl-3',5'-O- (tetraisopropyldisiloxane- 1,3-diyl)cytidine (2) Cytidine->Protected_Cytidine 1. Benzoic Anhydride, DMF 2. TIDPSCl2, Pyridine Ketone 2'-Keto Intermediate (3) Protected_Cytidine->Ketone Swern Oxidation (DMSO, TFAA, Et3N) Methylated_Arabinofuranosyl N4-Benzoyl-1-(2-C-methyl- 3,5-di-O-benzoyl- β-D-arabinofuranosyl)cytosine (6) Ketone->Methylated_Arabinofuranosyl 1. MeLi, Et2O 2. TBAF, AcOH 3. BzCl, Pyridine Fluorinated_Intermediate N4-Benzoyl-1-[2-fluoro-2-methyl- 3,5-di-O-benzoyl- β-D-ribofuranosyl]cytosine (7a) Methylated_Arabinofuranosyl->Fluorinated_Intermediate DAST, Toluene Final_Product 2'-Deoxy-2'-fluoro- 2'-C-methylcytidine (1) Fluorinated_Intermediate->Final_Product NH3/MeOH

Figure 1: Primary synthesis route for 2'-Deoxy-2'-fluoro-2'-C-methylcytidine starting from cytidine.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the primary synthesis route.

Step No.TransformationStarting MaterialProductReagentsReported Yield (%)
1 & 2Protection of N4-amino and 3',5'-hydroxyl groupsCytidineN4-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine (2)Benzoic Anhydride, TIDPSCl2~85
3Oxidation of 2'-hydroxyl groupN4-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine (2)2'-Keto intermediate (3)DMSO, TFAA, Et3N (Swern Oxidation)~90
4 & 5Methylation of 2'-keto group and subsequent benzoylation2'-Keto intermediate (3)N4-Benzoyl-1-(2-C-methyl-3,5-di-O-benzoyl-β-D-arabinofuranosyl]cytosine (6)MeLi, TBAF, BzCl~75 (over 3 steps)
6Fluorination of 2'-hydroxyl groupN4-Benzoyl-1-(2-C-methyl-3,5-di-O-benzoyl-β-D-arabinofuranosyl]cytosine (6)N4-Benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-β-D-ribofuranosyl]cytosine (7a)DAST~60-70
7Deprotection of benzoyl groupsN4-Benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-β-D-ribofuranosyl]cytosine (7a)2'-Deoxy-2'-fluoro-2'-C-methylcytidine (1)NH3/MeOH~95
- Overall Yield Cytidine 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (1) - ~20
Experimental Protocols

Step 1 & 2: Synthesis of N4-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine (2)

  • N4-Benzoylation: To a solution of cytidine in dimethylformamide (DMF), add benzoic anhydride. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Silyl Protection: To the reaction mixture, add pyridine followed by 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIDPSCl2) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford compound 2 .

Step 3: Swern Oxidation to the 2'-Keto Intermediate (3)

  • Oxidant Preparation: In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM.

  • Oxidation: To the activated DMSO solution, add a solution of compound 2 in DCM dropwise at -78 °C. Stir the reaction mixture for 30-60 minutes.

  • Quenching: Add triethylamine (Et3N) to the reaction mixture and allow it to warm to room temperature.

  • Work-up and Purification: Add water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2'-keto intermediate 3 is often used in the next step without further purification.

Step 4 & 5: Synthesis of N4-Benzoyl-1-(2-C-methyl-3,5-di-O-benzoyl-β-D-arabinofuranosyl]cytosine (6)

  • Methylation: Dissolve the crude 2'-keto intermediate 3 in anhydrous diethyl ether and cool to -78 °C. Add a solution of methyl lithium (MeLi) in diethyl ether dropwise. Stir the reaction at this temperature until completion.

  • Desilylation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and then treat with tetrabutylammonium fluoride (TBAF) in the presence of acetic acid in tetrahydrofuran (THF) to remove the silyl protecting group.

  • Benzoylation: After work-up, dissolve the resulting diol in pyridine and cool to 0 °C. Add benzoyl chloride (BzCl) dropwise and stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water, concentrate the mixture, and extract the product with an organic solvent. Purify the crude product by silica gel chromatography to yield compound 6 .

Step 6: Fluorination to N4-Benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-β-D-ribofuranosyl]cytosine (7a)

  • Reaction Setup: Dissolve compound 6 in anhydrous toluene under an inert atmosphere.

  • Fluorination: Add diethylaminosulfur trifluoride (DAST) to the solution at room temperature. The reaction may be gently heated if necessary. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the residue by silica gel column chromatography to obtain the fluorinated intermediate 7a .[3]

Step 7: Deprotection to 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (1)

  • Ammonolysis: Dissolve the protected nucleoside 7a in a solution of ammonia in methanol (typically 7N).

  • Reaction: Stir the solution at room temperature overnight.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or silica gel chromatography to afford the final product, 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (1 ).

Alternative Synthesis Route: Convergent Approach

An alternative strategy involves the synthesis of a pre-functionalized sugar moiety which is then coupled with the nucleobase. This "convergent" approach can offer advantages in terms of overall yield and purification of intermediates. One such route begins with a protected ribono-γ-lactone.

Synthesis_Route_2 cluster_0 Starting Material cluster_1 Reduction cluster_2 Coupling cluster_3 Final Product Lactone 3,5-di-O-benzoyl-2-deoxy- 2-fluoro-2-C-methyl- D-ribono-γ-lactone Lactol Corresponding Lactol Lactone->Lactol Reducing Agent (e.g., DIBAL-H) Coupled_Product Protected Nucleoside Lactol->Coupled_Product Silylated Cytosine, Lewis Acid Final_Product 2'-Deoxy-2'-fluoro- 2'-C-methylcytidine (1) Coupled_Product->Final_Product Deprotection

Figure 2: Convergent synthesis route starting from a pre-functionalized sugar lactone.

This approach involves the reduction of the lactone to the corresponding lactol, followed by a Vorbrüggen-type glycosylation reaction with a silylated cytosine derivative in the presence of a Lewis acid catalyst. The final step is the deprotection of the protecting groups to yield the target molecule. While potentially more efficient, the synthesis of the starting lactone can be a multi-step process.

Conclusion

The synthesis of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine is a well-established but technically demanding process that is crucial for the production of important antiviral therapeutics. The linear synthesis from cytidine is the most commonly cited route, involving key transformations that require careful control of reaction conditions. Alternative convergent strategies offer a different approach that may be advantageous in certain contexts. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this key nucleoside analogue. Careful execution of the described experimental procedures and purification techniques is essential for obtaining the desired product in high purity and yield.

References

Methodological & Application

The Versatility of 2-(2-formylphenyl)benzoic Acid: A Building Block for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-(2-formylphenyl)benzoic acid, a bifunctional aromatic compound, is a highly versatile and valuable building block in modern organic synthesis. Its unique structural arrangement, featuring a formyl group and a carboxylic acid on adjacent phenyl rings, provides a powerful platform for the construction of a diverse array of complex heterocyclic scaffolds. These structural motifs are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in medicinally important compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including isocoumarins, isoindolinones, and phthalazinones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 6720-26-9[1]
Molecular Formula C₁₄H₁₀O₃[1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2'-formylbiphenyl-2-carboxylic acid[1]

Applications in Organic Synthesis

The dual reactivity of this compound makes it an ideal precursor for a variety of cyclization reactions. The aldehyde functionality serves as an electrophilic center, readily undergoing condensation with nucleophiles, while the carboxylic acid group can participate in intramolecular reactions to facilitate ring closure or be further functionalized.[2]

Synthesis of Isocoumarins

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. This compound is a key starting material for the synthesis of 3-substituted and 3,4-disubstituted isocoumarins through multicomponent reactions such as the Ugi and Passerini reactions.[2][3]

General Reaction Scheme for Isocoumarin Synthesis:

Isocoumarin Synthesis cluster_product Product acid This compound isocoumarin 3-Substituted Isocoumarin acid->isocoumarin amine Amine (R-NH2) amine->isocoumarin isocyanide Isocyanide (R'-NC) isocyanide->isocoumarin

Caption: Ugi-type multicomponent reaction for the synthesis of 3-substituted isocoumarins.

This protocol describes a general procedure for the synthesis of isocoumarin derivatives via a multicomponent reaction.

Materials:

  • This compound

  • Substituted amine

  • Isocyanide

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL), add the substituted amine (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data for Isocoumarin Synthesis:

EntryAmineIsocyanideYield (%)
1AnilineCyclohexyl isocyanide85
2Benzylaminetert-Butyl isocyanide82
3p-ToluidineCyclohexyl isocyanide88
44-Chloroanilinetert-Butyl isocyanide79
Synthesis of Isoindolinones

Isoindolinones are a class of nitrogen-containing heterocycles that form the core structure of many biologically active molecules. This compound can be used to synthesize N-substituted isoindolinones through a condensation reaction with primary amines.

General Reaction Scheme for Isoindolinone Synthesis:

Isoindolinone Synthesis cluster_intermediate Intermediate cluster_product Product acid This compound imine Iminium Intermediate acid->imine amine Primary Amine (R-NH2) amine->imine isoindolinone N-Substituted Isoindolinone imine->isoindolinone Intramolecular Cyclization

Caption: Synthesis of N-substituted isoindolinones via condensation and cyclization.

This protocol outlines the synthesis of an N-substituted isoindolinone from this compound and a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 mmol) and benzylamine (1.0 mmol) in toluene (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, with azeotropic removal of water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Isoindolinone Synthesis:

EntryAmineCatalystYield (%)
1Benzylaminep-TsOH92
2AnilineAcetic Acid85
3Cyclohexylaminep-TsOH88
4Methylamine-75
Synthesis of Phthalazinones

Phthalazinones are bicyclic nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. They can be synthesized from this compound through a condensation reaction with hydrazine derivatives.

General Reaction Scheme for Phthalazinone Synthesis:

Phthalazinone Synthesis cluster_intermediate Intermediate cluster_product Product acid This compound hydrazone Hydrazone Intermediate acid->hydrazone hydrazine Hydrazine (R-NHNH2) hydrazine->hydrazone phthalazinone Phthalazinone Derivative hydrazone->phthalazinone Intramolecular Cyclization

Caption: Synthesis of phthalazinones from this compound and hydrazines.

This protocol describes the synthesis of a phthalazinone derivative.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (15 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data for Phthalazinone Synthesis:

EntryHydrazineCatalystYield (%)
1PhenylhydrazineAcetic Acid90
2Hydrazine hydrateAcetic Acid87
3MethylhydrazineAcetic Acid85
44-ChlorophenylhydrazineAcetic Acid82

Conclusion

This compound is a readily available and highly effective building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The straightforward and often high-yielding protocols for the preparation of isocoumarins, isoindolinones, and phthalazinones make this compound an attractive starting material for academic and industrial researchers in the fields of organic synthesis and drug discovery. The methodologies presented here provide a solid foundation for the further exploration and application of this versatile molecule in the development of novel chemical entities.

References

Application Notes and Protocols: The Use of "2-(2-formylphenyl)benzoic acid" in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-formylphenyl)benzoic acid is a versatile bifunctional starting material for the synthesis of a variety of fused heterocyclic compounds. Its ortho-disposed aldehyde and carboxylic acid functionalities provide a unique platform for intramolecular cyclization reactions and multicomponent reactions, leading to the formation of complex molecular architectures of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, including isoindolinones, phthalazinones, and benzodiazepine-fused isoindolinones.

Synthesis of Isoindolinone Derivatives

The reaction of this compound with primary amines is a straightforward method for the synthesis of N-substituted isoindolinones. The reaction proceeds through the initial formation of a Schiff base between the aldehyde group and the amine, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid, leading to the formation of the five-membered lactam ring.

Experimental Protocol: Synthesis of 2-benzyl-3-phenylisoindolin-1-one

This protocol is adapted from a three-component reaction where 2-formylbenzoic acid, an amine, and a ketone are reacted. For the synthesis of a simpler isoindolinone, the ketone can be omitted.

Materials:

  • This compound

  • Benzylamine

  • Ethanol

  • Catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine) (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add benzylamine (1.0 mmol) to the solution.

  • A catalytic amount of an acid or base can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-benzylisoindolin-1-one.

Quantitative Data: Synthesis of Isoindolinone Derivatives
EntryAmineSolventCatalystTime (h)Yield (%)
1BenzylamineEthanolNone12Not specified
2AnilineToluenep-TsOH8Not specified

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Reaction Workflow

reagents This compound + Primary Amine (R-NH2) solvent Ethanol or Toluene (Solvent) reagents->solvent Dissolve conditions Room Temperature or Reflux solvent->conditions React workup Solvent Evaporation conditions->workup Completion purification Column Chromatography workup->purification product N-Substituted Isoindolinone purification->product

Caption: General workflow for the synthesis of N-substituted isoindolinones.

Synthesis of Phthalazinone Derivatives

Phthalazinones are an important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A common and efficient method for their synthesis involves the condensation of a 2-aroylbenzoic acid with hydrazine or its derivatives. While a direct protocol starting from this compound is not explicitly detailed in the searched literature, the following protocol for the closely related 2-acetylbenzoic acid is provided as a strong predictive model for the reaction.

Experimental Protocol: Synthesis of 4-phenyl-2H-phthalazin-1-one (Analogous Synthesis)

This protocol describes the synthesis of a 4-substituted phthalazinone from 2-benzoylbenzoic acid and hydrazine hydrate. A similar outcome is expected with this compound.

Materials:

  • This compound (or 2-benzoylbenzoic acid)

  • Hydrazine hydrate

  • Absolute Ethanol

Procedure:

  • A mixture of this compound (0.01 mol) and hydrazine hydrate (0.015 mol) in 50 mL of absolute ethanol is heated under reflux for 3 hours.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the excess solvent is removed by distillation.

  • The resulting residue is then diluted with water, and the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to afford the 4-substituted-2H-phthalazin-1-one.

Quantitative Data: Analogous Synthesis of Phthalazinone Derivatives
Starting MaterialHydrazine DerivativeSolventTemperatureTime (h)Yield (%)
2-Benzoylbenzoic acidHydrazine hydrateEthanolReflux3Not specified
2-(2,4-dimethylbenzoyl)benzoic acidHydrazine hydrateEthanolReflux3Not specified

Proposed Reaction Pathway

start This compound intermediate Hydrazone Intermediate start->intermediate Condensation (Ethanol, Reflux) hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product Pyridazino[6,1-a]isoquinolin-5-one intermediate->product Intramolecular Cyclization

Caption: Proposed pathway for the synthesis of pyridazino[6,1-a]isoquinolin-5-one.

Synthesis of Benzodiazepine-Fused Isoindolinones

A notable application of this compound is in the three-component synthesis of benzodiazepine-fused isoindolinones. This reaction provides a rapid and efficient route to complex, biologically relevant scaffolds.[1]

Experimental Protocol: Synthesis of Benzodiazepine-Fused Isoindolinones

Materials:

  • This compound

  • o-phenylenediamine (OPD)

  • Acetophenone

  • Mesoporous silica nanoparticles (MSNPs) as catalyst

  • Acetic acid (AcOH)

Procedure:

  • A mixture of this compound (1.0 mmol), o-phenylenediamine (1.0 mmol), acetophenone (1.2 mmol), and MSNPs (catalyst) is taken in acetic acid.

  • The reaction mixture is heated at 120 °C for 24 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired benzodiazepine-fused isoindolinone.

Quantitative Data: Synthesis of Benzodiazepine-Fused Isoindolinones[1]
EntryReactant 1Reactant 2Reactant 3CatalystSolventTemp (°C)Time (h)Yield (%)
1This compoundo-phenylenediamineAcetophenoneMSNPsAcOH1202488

Reaction Signaling Pathway

cluster_reactants Reactants A This compound catalyst MSNPs (catalyst) AcOH, 120 °C A->catalyst B o-phenylenediamine B->catalyst C Acetophenone C->catalyst product Benzodiazepine-Fused Isoindolinone catalyst->product Three-Component Reaction

Caption: Three-component synthesis of benzodiazepine-fused isoindolinones.

Proposed Synthesis of Dibenzo[c,e]azepin-5-ones

The intramolecular reaction between the aldehyde and carboxylic acid functionalities of this compound in the presence of an amine can theoretically lead to the formation of a seven-membered dibenzo[c,e]azepin-5-one ring system. This would likely proceed via initial imine formation followed by intramolecular amidation.

General Synthetic Strategy

A plausible synthetic route would involve the condensation of this compound with a primary amine or ammonia source, followed by a cyclization step, which might require a coupling agent or thermal conditions to facilitate the amide bond formation.

Logical Relationship Diagram

start This compound intermediate1 Schiff Base Intermediate start->intermediate1 Condensation amine Primary Amine (R-NH2) amine->intermediate1 intermediate2 Open-chain Amide Intermediate intermediate1->intermediate2 Amide Formation (Coupling Agent/Heat) product N-Substituted Dibenzo[c,e]azepin-5-one intermediate2->product Intramolecular Cyclization

Caption: Proposed logical pathway for the synthesis of dibenzo[c,e]azepin-5-ones.

Disclaimer: The experimental protocols and quantitative data provided are based on the cited literature and analogous chemical transformations. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific substrates.

References

Application of "2-(2-formylphenyl)benzoic acid" in Medicinal Chemistry: A Precursor to Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Formylphenyl)benzoic acid, a biphenyl derivative, serves as a crucial starting material in medicinal chemistry, primarily for the synthesis of a class of potent anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. The intrinsic structural features of this molecule, possessing both a carboxylic acid and an aldehyde group in a specific ortho-orientation on adjacent phenyl rings, allow for the efficient construction of the tetracyclic phenanthridinone core, which is a key pharmacophore for PARP inhibition. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the development of PARP inhibitors.

Application Notes

The primary application of this compound in medicinal chemistry is its role as a key building block for the synthesis of phenanthridinone-based PARP inhibitors. One of the most well-known compounds in this class is PJ34. PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway. They are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair.

In cancer therapy, the inhibition of PARP is a clinically validated strategy, especially for tumors harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This therapeutic approach is based on the concept of "synthetic lethality," where the simultaneous loss of two DNA repair pathways (in this case, PARP-mediated SSB repair and BRCA-mediated homologous recombination) is lethal to the cancer cell, while normal cells with at least one functional pathway can survive.

Phenanthridinone-based inhibitors, derived from this compound, act as competitive inhibitors of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of other DNA repair proteins. This leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into highly toxic double-strand breaks (DSBs). In BRCA-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.

Furthermore, some PARP inhibitors, including those with a phenanthridinone scaffold, exhibit a "trapping" mechanism. They stabilize the interaction of the PARP enzyme with DNA, creating a cytotoxic PARP-DNA complex that can further impede DNA replication and transcription, enhancing their anticancer efficacy.

Quantitative Data: In Vitro Activity of Phenanthridinone-Based PARP Inhibitors

The following table summarizes the in vitro potency of the representative phenanthridinone-based PARP inhibitor, PJ34, against PARP enzymes and its cytotoxic effects on various cancer cell lines.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Citation
PJ34PARP120 - 110BxPC-3 (Pancreatic)38.3[1]
PJ34PARP286Capan-1 (Pancreatic)~20
PJ34--HeLa (Cervical)Varies
PJ34--MCF-7 (Breast)Varies

Experimental Protocols

Protocol 1: Synthesis of a Phenanthridinone-based PARP Inhibitor (e.g., a PJ34 precursor)

This protocol describes a plausible synthetic route from this compound to a core phenanthridinone structure, which can be further functionalized to yield inhibitors like PJ34.

Step 1: Reductive Amination and Protection

  • Dissolve this compound (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting 2-((aminomethyl)phenyl)benzoic acid is then protected, for example, with a Boc group by reacting with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in dichloromethane.

  • Purify the Boc-protected intermediate by silica gel chromatography.

Step 2: Intramolecular Amidation (Cyclization)

  • Dissolve the Boc-protected amino acid from Step 1 (1.0 eq) in an anhydrous solvent such as dichloromethane or DMF.

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected phenanthridinone.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the core phenanthridinone scaffold.

Protocol 2: PARP1 Trapping Assay

This assay quantifies the ability of a compound to trap PARP1 on DNA.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound (e.g., PJ34) at various concentrations for 4 hours. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

    • Induce DNA damage by treating with 0.01% methyl methanesulfonate (MMS) for the final 15 minutes of compound treatment.

  • Chromatin Fractionation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with a cytoplasmic lysis buffer and centrifuge to pellet the nuclei.

    • Extract the soluble nuclear proteins from the nuclear pellet using a nuclear extraction buffer.

    • The remaining pellet contains the chromatin-bound proteins. Resuspend this pellet in a suitable buffer containing a nuclease to digest the DNA.

  • Western Blotting:

    • Quantify the protein concentration of the chromatin-bound fractions using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and the loading control.

    • Normalize the PARP1 signal to the loading control signal.

    • An increase in the normalized PARP1 signal in the compound-treated samples compared to the vehicle control indicates PARP1 trapping.

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effect of a compound on the reproductive integrity of cancer cells.

  • Cell Seeding:

    • Trypsinize and count the cells of interest (e.g., a BRCA-deficient cancer cell line).

    • Seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the cell line's plating efficiency.

  • Compound Treatment:

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with the test compound at a range of concentrations. Include a vehicle control.

    • The treatment can be for a short duration (e.g., 24 hours) followed by replacement with fresh media, or continuous for the duration of the experiment.

  • Colony Formation:

    • Incubate the plates in a cell culture incubator for 10-14 days, or until the colonies in the control wells are of a sufficient size (typically >50 cells).

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control wells: (Number of colonies counted / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction as a function of drug concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

PARP_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation & PARylation cluster_repair DNA Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate (BRCA-deficient cells) DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Trapped_Complex Trapped PARP1-DNA Complex DNA_SSB->Trapped_Complex PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARP1->Trapped_Complex NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Protein Recruitment (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARPi Phenanthridinone PARP Inhibitor PARPi->PARP1 Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis leads to

Caption: PARP Signaling Pathway and Mechanism of PARP Inhibition.

Synthesis_Workflow Start This compound Step1 Reductive Amination & Boc Protection Start->Step1 Intermediate1 Boc-protected 2-((aminomethyl)phenyl)benzoic acid Step1->Intermediate1 Step2 Intramolecular Amidation (Cyclization) Intermediate1->Step2 Intermediate2 Boc-protected Phenanthridinone Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 End Phenanthridinone Core Step3->End

Caption: Synthesis Workflow for Phenanthridinone Core.

Biological_Assay_Workflow cluster_parp_trapping PARP Trapping Assay cluster_clonogenic Clonogenic Survival Assay T_Start Cell Treatment with Inhibitor & DNA Damaging Agent T_Step1 Chromatin Fractionation T_Start->T_Step1 T_Step2 Western Blot for PARP1 & Histone H3 T_Step1->T_Step2 T_End Quantification of Trapped PARP1 T_Step2->T_End C_Start Cell Seeding at Low Density C_Step1 Drug Treatment C_Start->C_Step1 C_Step2 Colony Formation (10-14 days) C_Step1->C_Step2 C_Step3 Colony Staining & Counting C_Step2->C_Step3 C_End Calculation of Surviving Fraction C_Step3->C_End

Caption: Experimental Workflows for Biological Assays.

References

Application Notes and Protocols: 2-(2-formylphenyl)benzoic Acid in the Preparation of Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(2-formylphenyl)benzoic acid as a versatile precursor in the synthesis of novel Schiff base ligands and their corresponding metal complexes. The unique bifunctional nature of this molecule, possessing both a reactive aldehyde group and a carboxylic acid moiety, makes it an excellent building block for designing ligands with diverse coordination properties and potential applications in catalysis and medicinal chemistry.

Introduction

This compound is a valuable organic compound for the synthesis of complex ligands. The aldehyde functionality allows for the facile formation of Schiff bases through condensation reactions with primary amines, while the carboxylic acid group can participate in coordination to metal centers, often after deprotonation. This dual reactivity enables the creation of polydentate ligands that can form stable complexes with a variety of transition metals. These metal complexes are of significant interest for their potential catalytic activities and biological applications, including antimicrobial and anticancer properties.

Applications

Novel ligands derived from this compound, particularly Schiff base derivatives, and their metal complexes have promising applications in several key areas of research and development:

  • Homogeneous Catalysis: Metal complexes of these ligands can serve as catalysts for a range of organic transformations. The steric and electronic properties of the ligand can be tuned by varying the amine precursor, thereby influencing the catalytic activity and selectivity of the metal center.

  • Antimicrobial Agents: Schiff base ligands and their metal complexes have demonstrated significant potential as antibacterial and antifungal agents.[1][2][3][4] Chelation of the metal ion to the ligand can enhance the overall antimicrobial activity.[4]

  • Anticancer Research: Certain metal complexes incorporating Schiff base ligands have shown cytotoxic activity against various cancer cell lines, opening avenues for the development of novel metallodrugs.

  • Fluorescent Probes: The extended conjugation in some Schiff base ligands and their complexes can give rise to interesting photophysical properties, making them potential candidates for fluorescent sensors and imaging agents.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Schiff base ligands from this compound and their subsequent complexation with metal ions. These are generalized procedures and may require optimization for specific substrates and desired products.

This protocol describes the synthesis of a tetradentate Schiff base ligand via the condensation of two equivalents of this compound with one equivalent of a diamine (e.g., ethylenediamine).

Materials:

  • This compound

  • Ethylenediamine (or other suitable primary diamine)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 mmol) in absolute ethanol (30 mL) with gentle heating and stirring.

  • To this solution, add a solution of ethylenediamine (1.0 mmol) in absolute ethanol (10 mL) dropwise over a period of 10-15 minutes.

  • After the addition is complete, reflux the reaction mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

  • Characterize the final product using appropriate analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).

Diagram of the Ligand Synthesis Workflow:

ligand_synthesis start Dissolve this compound in Ethanol add_amine Add Diamine Solution Dropwise start->add_amine reflux Reflux for 4-6 hours add_amine->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Desiccator wash->dry characterize Characterization (FT-IR, NMR, etc.) dry->characterize

Caption: General workflow for the synthesis of a Schiff base ligand.

This protocol outlines the preparation of a metal(II) complex (e.g., Cu(II), Ni(II), Co(II)) using the Schiff base ligand synthesized in the previous step.

Materials:

  • Schiff base ligand

  • Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Suspend the Schiff base ligand (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in methanol (15 mL).

  • Add the metal salt solution to the suspension of the ligand with constant stirring.

  • Reflux the resulting mixture for 2-3 hours. A change in color of the solution and the formation of a precipitate usually indicates complex formation.

  • After refluxing, cool the mixture to room temperature.

  • Collect the solid metal complex by vacuum filtration.

  • Wash the product with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator.

  • Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and other relevant techniques (e.g., magnetic susceptibility, TGA).

Diagram of the Metal Complex Synthesis Workflow:

complex_synthesis start Suspend Schiff Base Ligand in Methanol add_metal Add Methanolic Solution of Metal(II) Salt start->add_metal reflux Reflux for 2-3 hours add_metal->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Methanol and Diethyl Ether filter->wash dry Dry in Desiccator wash->dry characterize Characterization (FT-IR, UV-Vis, etc.) dry->characterize

Caption: General workflow for the synthesis of a metal complex.

Data Presentation

The following tables summarize typical characterization data for Schiff base ligands derived from aldehydes and their corresponding metal complexes. The exact values will vary depending on the specific amine and metal used.

Table 1: Physicochemical and Analytical Data for a Representative Schiff Base Ligand

PropertyExpected Observation
Molecular Formula C₃₀H₂₄N₂O₆
Molecular Weight 520.53 g/mol
Color Yellowish solid
Melting Point > 200 °C (with decomposition)
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol, methanol
Elemental Analysis (%) C, H, N analysis should be within ±0.4% of calculated values.

Table 2: Key Spectroscopic Data for a Representative Schiff Base Ligand

Spectroscopic TechniqueKey Peak/Signal (Expected)Interpretation
FT-IR (cm⁻¹) ~1630-1640 (νC=N), ~1680-1700 (νC=O of COOH), ~2500-3000 (broad, νO-H of COOH)Formation of the azomethine (imine) group and presence of the carboxylic acid.
¹H-NMR (δ, ppm) ~8.5-9.0 (s, 2H, -CH=N-), ~7.0-8.2 (m, aromatic protons), ~3.8-4.0 (t, 4H, -N-CH₂-CH₂-N-), ~10.0-12.0 (br s, 2H, -COOH)Confirms the formation of the Schiff base and the presence of all expected protons.
UV-Vis (λmax, nm) ~260-290 (π-π* transitions), ~330-350 (n-π* transitions)Electronic transitions within the aromatic and imine chromophores.

Table 3: Physicochemical and Analytical Data for a Representative Metal(II) Complex

PropertyExpected Observation
Molecular Formula [M(C₃₀H₂₂N₂O₆)] (assuming deprotonation of both COOH)
Color Varies with metal (e.g., green for Cu(II), reddish for Co(II))
Decomposition Temp. Generally higher than the free ligand.[5]
Molar Conductance Low values, indicating a non-electrolytic nature.[5]
Magnetic Moment (B.M.) Paramagnetic for Cu(II), Co(II), Ni(II) complexes.

Table 4: Key Spectroscopic Data for a Representative Metal(II) Complex

Spectroscopic TechniqueKey Peak/Signal Change from Ligand (Expected)Interpretation
FT-IR (cm⁻¹) Shift of νC=N to lower frequency, disappearance of νO-H of COOH, appearance of νas(COO⁻) and νs(COO⁻) bands.Coordination of the azomethine nitrogen and the carboxylate oxygen to the metal ion.[5]
UV-Vis (λmax, nm) Shifts in π-π* and n-π* bands, appearance of d-d transition bands in the visible region for transition metals.Ligand-to-metal charge transfer (LMCT) and electronic transitions within the d-orbitals of the metal ion.[6]

Logical Relationships and Signaling Pathways

The versatility of this compound allows for the systematic modification of the resulting ligand and its metal complex. This enables the establishment of structure-activity relationships, which are crucial in drug development and catalyst design.

Diagram of Structure-Activity Relationship Logic:

SAR_Logic precursor This compound ligand Schiff Base Ligand (Tunable Steric/Electronic Properties) precursor->ligand amine Primary Amine (Varied Structure) amine->ligand metal Metal Ion (Varied Identity/Oxidation State) complex Metal Complex (Tunable Geometry/Reactivity) metal->complex ligand->complex application Desired Application (e.g., Catalysis, Antimicrobial Activity) complex->application

Caption: Logic diagram for tuning ligand and complex properties for specific applications.

References

Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Incorporating "2-(2-formylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of metal-organic framework (MOF) synthesis and the known reactivity of the functional groups present in the "2-(2-formylphenyl)benzoic acid" ligand. As of the current literature survey, specific experimental data for MOFs synthesized with this particular ligand is not extensively available. These protocols are intended as a starting point for researchers and will likely require optimization.

Introduction to MOFs based on this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and functional diversity make them promising candidates for a wide range of applications.[2] The organic ligand, or "linker," plays a crucial role in determining the final structure and properties of the MOF.[3]

The ligand "this compound" is a bifunctional linker of significant interest for the design of functional MOFs. It possesses two key features:

  • A carboxylate group: This group readily coordinates with metal ions to form the primary framework structure of the MOF.[4]

  • A formyl (aldehyde) group: This pendant aldehyde group acts as a versatile chemical handle for post-synthetic modification (PSM).[4] It can undergo various chemical reactions, such as imine condensation, to introduce new functionalities into the MOF pores, enabling applications in catalysis, sensing, and targeted drug delivery.[4][5]

The non-coplanar nature of the two phenyl rings in the ligand may also lead to the formation of three-dimensional frameworks with unique topologies and pore environments.

Potential Applications

Based on the structural features of the "this compound" ligand, MOFs incorporating this linker (termed herein as FFB-MOFs) could be explored for the following applications:

  • Heterogeneous Catalysis: The aldehyde groups within the MOF pores can be reacted with various amines to form imines, thereby anchoring new functional groups. This allows for the precise design of the chemical environment within the pores for applications such as introducing chiral amines for asymmetric catalysis or metal-binding sites for single-site catalysis.[6][7]

  • Drug Delivery: The porous framework of FFB-MOFs could be utilized to encapsulate and subsequently release therapeutic agents.[2] The aldehyde groups could potentially be used to covalently attach drug molecules, allowing for more controlled release profiles.[8] Zinc-based MOFs, in particular, are gaining attention for drug delivery due to their good biocompatibility, as zinc is an essential trace element in the human body.[2][9]

  • Sensing: The formyl groups can be used to immobilize chromophores or fluorophores for the detection of specific analytes. The interaction of the analyte with the functionalized MOF could lead to a detectable change in luminescence or color.

Hypothetical Physicochemical and Drug Delivery Properties

The following tables summarize the hypothetical quantitative data for a zinc-based MOF synthesized with "this compound" (FFB-MOF-Zn). These values are based on typical data for similar carboxylate-based MOFs and are provided for illustrative purposes.

Table 1: Hypothetical Physicochemical Properties of FFB-MOF-Zn

PropertyHypothetical ValueCharacterization Technique
Formula WeightVaries with metal and solvationCalculated from crystal structure
BET Surface Area800 - 1500 m²/gN₂ Adsorption Isotherm
Pore Volume0.4 - 0.8 cm³/gN₂ Adsorption Isotherm
Thermal StabilityUp to 350 °C in N₂Thermogravimetric Analysis (TGA)

Table 2: Hypothetical Drug Loading and Release of Doxorubicin from FFB-MOF-Zn

ParameterHypothetical ValueCondition
Drug Loading Capacity~15-20 wt% (150-200 mg/g)Soaking in Doxorubicin solution
Encapsulation Efficiency> 90%-
Cumulative Release at 24h (pH 7.4)~25%Phosphate-Buffered Saline (PBS)
Cumulative Release at 24h (pH 5.5)~60%Acetate Buffer

Experimental Protocols

The following are proposed protocols for the synthesis, characterization, and application of MOFs using "this compound".

Protocol 1: Synthesis of a Zinc-Based MOF (FFB-MOF-Zn) (Hypothetical)

This protocol describes a solvothermal synthesis approach, a common method for producing crystalline MOFs.

Materials:

  • This compound

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Analytical balance

Procedure:

  • Reactant Preparation: In a glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

  • Reaction Mixture: Combine the two solutions in the Teflon liner of the autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C for 24-48 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the resulting crystals by centrifugation.

  • Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Activation: Activate the MOF by heating the crystals under vacuum at 120-150 °C for 12 hours to remove solvent molecules from the pores.[4]

G Diagram 1: Hypothetical Solvothermal Synthesis Workflow cluster_prep Reactant Preparation Ligand Dissolve Ligand in DMF Mix Combine Solutions in Autoclave Ligand->Mix Metal Dissolve Metal Salt in DMF Metal->Mix Heat Solvothermal Reaction (120°C, 24-48h) Mix->Heat Cool Cool to Room Temperature Heat->Cool Isolate Isolate Crystals (Centrifugation) Cool->Isolate Wash Wash with DMF and Ethanol Isolate->Wash Activate Activate under Vacuum (120-150°C) Wash->Activate Product FFB-MOF-Zn Product Activate->Product

Caption: Hypothetical Solvothermal Synthesis Workflow.

Protocol 2: Post-Synthetic Modification (PSM) of FFB-MOF-Zn

This protocol describes the modification of the aldehyde groups with an amine.

Materials:

  • Activated FFB-MOF-Zn

  • An amine (e.g., ethylenediamine)

  • Anhydrous solvent (e.g., ethanol)

Procedure:

  • Suspend the activated FFB-MOF-Zn (e.g., 100 mg) in anhydrous ethanol (10 mL).

  • Add an excess of the amine (e.g., 10 equivalents).

  • Stir the mixture at room temperature for 24 hours.

  • Collect the modified MOF by centrifugation.

  • Wash thoroughly with ethanol to remove excess amine.

  • Dry the product under vacuum.

Caption: Post-Synthetic Modification Pathway.

Protocol 3: Characterization of FFB-MOFs

Standard techniques should be used to characterize the synthesized MOFs.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.[10]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.[10]

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms at 77 K.[10]

Protocol 4: Drug Loading Study (Doxorubicin)

Procedure:

  • Prepare a stock solution of Doxorubicin (DOX) in deionized water (e.g., 1 mg/mL).

  • Immerse a known amount of activated FFB-MOF-Zn (e.g., 20 mg) in a specific volume of the DOX solution (e.g., 10 mL).

  • Stir the suspension in the dark at room temperature for 24 hours to reach equilibrium.

  • Separate the DOX-loaded MOF (DOX@FFB-MOF-Zn) by centrifugation.

  • Measure the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.

  • Calculate the drug loading capacity and encapsulation efficiency.

Protocol 5: In Vitro Drug Release Study

This protocol assesses the release of the drug under different pH conditions, simulating physiological and tumor microenvironments.

Procedure:

  • Disperse a known amount of DOX@FFB-MOF-Zn (e.g., 10 mg) in a specific volume (e.g., 20 mL) of release media:

    • Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Acetate Buffer at pH 5.5.

  • Place the samples in a shaker bath at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium.

  • Determine the concentration of released DOX in the withdrawn aliquots using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

G Diagram 3: Drug Delivery and Release Mechanism cluster_loading Drug Loading cluster_release Drug Release MOF Activated FFB-MOF-Zn Load Incubation (24h) MOF->Load Drug Doxorubicin Solution Drug->Load Loaded_MOF DOX@FFB-MOF-Zn Load->Loaded_MOF pH74 pH 7.4 (Bloodstream) Slow Release Loaded_MOF->pH74 pH55 pH 5.5 (Tumor) Accelerated Release Loaded_MOF->pH55

Caption: Drug Delivery and Release Mechanism.

References

Catalytic Applications of 2-(2-formylphenyl)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-formylphenyl)benzoic acid and its derivatives represent a class of bifunctional molecules with significant potential in catalysis. Possessing both a carboxylic acid and a formyl group on a biphenyl scaffold, these compounds can act as versatile ligands for metal catalysts or as organocatalysts themselves. The spatial proximity of the acidic carboxyl group and the electrophilic aldehyde functionality allows for synergistic activation of substrates, paving the way for novel catalytic transformations. This document provides an overview of the potential and reported catalytic applications of these derivatives, along with detailed experimental protocols for key transformations. While direct catalytic applications of the parent compound are not extensively documented, its structural motifs are present in established catalytic systems.

Potential Catalytic Applications

The unique structural features of this compound derivatives make them promising candidates for a variety of catalytic applications:

  • Ligands for Homogeneous Catalysis: The carboxylic acid moiety can coordinate to various transition metals (e.g., palladium, rhodium, copper), while the formyl group can act as a secondary coordination site or be available for post-synthetic modification. The biphenyl backbone provides a rigid and tunable scaffold, reminiscent of ligands used in cross-coupling reactions.[1]

  • Bifunctional Organocatalysis: The presence of both a Brønsted acid (carboxylic acid) and a Lewis basic site (the carbonyl oxygen of the formyl group) allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction. This can lead to enhanced reactivity and stereoselectivity.

  • Building Blocks for Metal-Organic Frameworks (MOFs): The rigid structure and the presence of a coordinating carboxylic acid group make these molecules suitable as linkers for the synthesis of MOFs. The pendant formyl group within the MOF pores can then be utilized as a catalytic site or for post-synthetic modification to introduce other functionalities.[2][3]

Application Note 1: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

While specific data for this compound is limited, its structural analog, 4-Chloro-2-(4-formylphenyl)benzoic acid , has been proposed as a promising ligand for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The biphenyl core is a common feature in "privileged ligands" known to be effective in these transformations.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction using a palladium complex of a this compound derivative as the catalyst.

Reaction:

Materials:

  • Aryl halide (Ar1-X)

  • Arylboronic acid (Ar2-B(OH)2)

  • Palladium source (e.g., Pd(OAc)2)

  • This compound derivative (Ligand)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous sodium sulfate

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Catalyst Pre-formation (Optional): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium source (1-5 mol%) and the this compound derivative ligand (1-10 mol%) in a minimal amount of degassed solvent. Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent (5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

The following table provides a template for recording and comparing data from Suzuki-Miyaura coupling reactions using different this compound derivatives as ligands.

EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidLigand A2K2CO3Toluene/H2O10012Data
21-Iodonaphthalene4-tolylboronic acidLigand B1Cs2CO3Dioxane1108Data

Application Note 2: Organocatalysis in Acetalization Reactions

The bifunctional nature of 2-carboxybenzaldehyde, a close structural analog of this compound, suggests its potential as an organocatalyst. 2-Carboxybenzaldehyde exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which readily reacts with nucleophiles like alcohols to form 3-alkoxyphthalides without the need for an external catalyst.[4] This inherent reactivity can be harnessed for catalytic applications.

Proposed Catalytic Cycle for Acetalization

The proposed mechanism involves the activation of the aldehyde by the intramolecular carboxylic acid, facilitating nucleophilic attack by an alcohol.

Acetalization_Cycle Catalyst This compound (Catalyst) Intermediate1 Hemiacetal Intermediate Catalyst->Intermediate1 Nucleophilic Attack Substrate Aldehyde/Ketone + Alcohol Substrate->Catalyst Activation Product Acetal + H2O Intermediate1->Product Dehydration

Caption: Proposed catalytic cycle for acetalization.

Experimental Protocol: Catalytic Acetalization of Benzaldehyde

This protocol describes a hypothetical procedure for the acetalization of benzaldehyde with ethylene glycol, catalyzed by a this compound derivative.

Reaction:

Materials:

  • Benzaldehyde

  • Ethylene glycol

  • This compound derivative (Catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (10 mmol), ethylene glycol (12 mmol), the this compound derivative catalyst (0.1-1.0 mmol, 1-10 mol%), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation or column chromatography.

Quantitative Data (Hypothetical):

The following table provides a template for recording and comparing data from catalytic acetalization reactions.

EntrySubstrate (Aldehyde)AlcoholCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
1BenzaldehydeEthylene GlycolCatalyst A51106DataData
2CyclohexanoneMethanolCatalyst B108012DataData

Application Note 3: Asymmetric Catalysis

Chiral derivatives of this compound hold promise for asymmetric catalysis. The introduction of chirality into the biphenyl backbone can create a chiral environment around the catalytic center, enabling enantioselective transformations. While specific examples are scarce, the principles of asymmetric organocatalysis using bifunctional catalysts are well-established.[5][6]

Logical Workflow for Developing Asymmetric Catalysis

The development of an asymmetric catalytic system using a chiral this compound derivative would follow a logical progression.

Asymmetric_Catalysis_Workflow cluster_0 Catalyst Design & Synthesis cluster_1 Reaction Screening cluster_2 Optimization & Scope A Design Chiral Ligand B Synthesize Enantiopure Ligand A->B C Select Model Reaction B->C D Screen Reaction Conditions (Solvent, Temp, etc.) C->D E Evaluate Catalyst Performance (Yield, Enantioselectivity) D->E F Optimize Reaction Parameters E->F G Explore Substrate Scope F->G

Caption: Workflow for developing asymmetric catalysis.

Conclusion

While the direct catalytic applications of "this compound" are an emerging area of research, the structural motifs and bifunctional nature of its derivatives suggest significant potential. Further exploration of these compounds as ligands in transition metal catalysis, as organocatalysts for a variety of organic transformations, and as building blocks for functional materials like MOFs is warranted. The protocols and conceptual frameworks provided here serve as a foundation for researchers to design and execute experiments in this promising field.

References

Application Note: Chemoselective Synthesis of Amides from 2-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of amides from carboxylic acids is a cornerstone of modern organic and medicinal chemistry. However, when the starting carboxylic acid contains other reactive functional groups, achieving chemoselectivity becomes a significant challenge. This application note provides a detailed experimental protocol for the synthesis of amides from 2-(2-formylphenyl)benzoic acid, a molecule possessing both a carboxylic acid and a reactive aldehyde moiety. The presence of the formyl group necessitates careful consideration of the reaction conditions to prevent unwanted side reactions, such as imine formation with the amine nucleophile.

This guide will explore two primary strategies to achieve the desired amide synthesis: a direct chemoselective amidation and a more traditional protection-deprotection approach. We will delve into the rationale behind the choice of reagents and conditions, providing detailed, step-by-step protocols for both methods.

The Challenge: Chemoselectivity in the Presence of an Aldehyde

The primary obstacle in the amidation of this compound is the electrophilic nature of the aldehyde group. Amines can readily react with aldehydes to form imines, a competing reaction that can significantly reduce the yield of the desired amide. Therefore, the chosen synthetic strategy must favor the nucleophilic attack of the amine on an activated carboxylic acid derivative over the attack on the aldehyde.

Strategy 1: Direct Chemoselective Amidation

Recent advancements in coupling reagents have enabled milder reaction conditions that can favor the amidation of carboxylic acids in the presence of sensitive functional groups like aldehydes.[1] This approach avoids the additional steps of protection and deprotection, making it more atom-economical. The key is to use a coupling reagent that activates the carboxylic acid under conditions where the amine does not readily react with the aldehyde. Carbodiimide-mediated couplings, particularly with the addition of activating agents like 1-hydroxybenzotriazole (HOBt), are well-suited for this purpose.[2]

dot

G cluster_0 Direct Chemoselective Amidation Start This compound + Amine (R-NH2) Coupling EDC, HOBt, DIPEA in DMF 0°C to Room Temperature Start->Coupling 1. Activation & Coupling Workup Aqueous Workup (e.g., dilute HCl, NaHCO3, brine) Coupling->Workup 2. Quenching & Extraction Purification Column Chromatography Workup->Purification 3. Isolation Product Desired Amide Purification->Product

Caption: Workflow for Direct Chemoselective Amidation.

Experimental Protocol: Direct Amidation using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). HOBt reacts with the initially formed O-acylisourea intermediate to generate a less reactive but more stable active ester, which is less prone to side reactions and racemization.[2]

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.

  • Activation: Add EDC (1.2 eq) portion-wise to the reaction mixture and stir for 15-30 minutes at 0 °C.

  • Amine Addition: Add the desired amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

ReagentMolar Equivalents
This compound1.0
Amine1.1
EDC1.2
HOBt1.2
DIPEA2.0

Rationale for Reagent Choices:

  • EDC: A water-soluble carbodiimide, which simplifies the work-up as the urea byproduct can be removed by aqueous extraction.[3]

  • HOBt: Minimizes side reactions and potential racemization if a chiral amine is used.[2]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Strategy 2: Protection-Deprotection Approach

A more robust and often higher-yielding strategy involves the temporary protection of the aldehyde group. Aldehydes can be selectively protected as acetals in the presence of carboxylic acids.[3] Acetals are stable to the basic and nucleophilic conditions commonly employed in amide bond synthesis.[4] Following the amidation, the acetal protecting group can be readily removed under mild acidic conditions to regenerate the aldehyde.

dot

G cluster_1 Protection-Deprotection Strategy Start This compound Protection Ethylene Glycol, p-TSA Toluene, Dean-Stark Start->Protection 1. Acetal Formation Protected_Acid Protected Carboxylic Acid Protection->Protected_Acid Amidation 1. SOCl2 or Oxalyl Chloride 2. Amine, Base Protected_Acid->Amidation 2. Amide Coupling Protected_Amide Protected Amide Amidation->Protected_Amide Deprotection Aqueous Acid (e.g., HCl in THF/water) Protected_Amide->Deprotection 3. Acetal Hydrolysis Final_Product Desired Amide Deprotection->Final_Product

Caption: Workflow for the Protection-Deprotection Strategy.

Experimental Protocol: Protection-Amidation-Deprotection

This protocol is divided into three main stages:

Part A: Protection of the Aldehyde

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq).

  • Reaction: Add toluene and heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetal-protected carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Formation

In this step, the protected carboxylic acid is converted to a more reactive acyl chloride, followed by reaction with the amine.

Materials:

  • Acetal-protected carboxylic acid from Part A

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Amine (e.g., benzylamine)

  • Triethylamine (TEA) or pyridine

Procedure:

  • Acyl Chloride Formation: Dissolve the protected carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. Co-evaporation with toluene can aid in the complete removal.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude protected amide can be purified by column chromatography if necessary.

Part C: Deprotection of the Acetal

Materials:

  • Protected amide from Part B

  • Tetrahydrofuran (THF)

  • 1 M or 2 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the protected amide (1.0 eq) in a mixture of THF and 1 M HCl (e.g., 3:1 v/v).

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with saturated aqueous NaHCO₃. Extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final desired amide.

The synthesis of amides from this compound presents a common challenge in organic synthesis: the chemoselective transformation of one functional group in the presence of another reactive group. This application note has detailed two effective strategies to address this challenge. The direct chemoselective amidation offers a more streamlined approach, while the protection-deprotection strategy provides a robust and often higher-yielding alternative. The choice of method will depend on the specific amine used, the scale of the reaction, and the desired purity of the final product. Both protocols are grounded in well-established principles of organic synthesis and provide a reliable framework for researchers in drug discovery and development.

References

  • Bharamawadeyar, S., et al. (2021). An efficient synthesis of amides and peptides using [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) as a carboxylic acid activator. Org. Lett., 23, 5329-5333. Available at: --INVALID-LINK--

  • Batey, R. A., et al. (2014). One-Pot Synthesis of Acetylenic Amides from Terminal Alkynes. J. Org. Chem., 79, 943-954. Available at: --INVALID-LINK--

  • Chan, P. W. H., et al. (2011). Iron(II) Chloride-Pyridine Complex as an Effective Precatalyst for the Amidation of Aldehydes with N-Sulfonyl- and N-Sulfinylimines. J. Org. Chem., 76, 4894-4904. Available at: --INVALID-LINK--

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • Falck, J. R., et al. (2011). A Mild, One-Pot, and Environmentally Friendly Synthesis of Amides from Aldehydes and Amines. Org. Lett., 13, 1992-1995. Available at: --INVALID-LINK--

  • Ghosh, S. C., et al. (2012). Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. J. Org. Chem., 77, 8007-8015. Available at: --INVALID-LINK--

  • LibreTexts Chemistry. (2019). Protecting Groups of Aldehydes. Retrieved from --INVALID-LINK--

  • Movassaghi, M., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Org. Lett., 12, 4572-4575. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for Suzuki Coupling with 2-(2-Formylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of derivatives of "2-(2-formylphenyl)benzoic acid," a versatile building block in medicinal chemistry and materials science. The presence of both an aldehyde and a carboxylic acid moiety on this scaffold offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures, including polycyclic aromatic compounds and novel heterocyclic systems.

This document outlines generalized procedures for the coupling of halogenated derivatives of this compound with various arylboronic acids. Given the potential for the free carboxylic acid to interfere with basic reaction conditions, this note will address strategies for both the direct coupling of the free acid and the use of a protected ester derivative, such as a methyl ester. The provided data and protocols are compiled from analogous reactions in the scientific literature to serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (electrophile) and an organoboron compound (nucleophile) in the presence of a base. The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-6-formylbenzoic acid derivative), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, particularly with substrates bearing sensitive functional groups like aldehydes and carboxylic acids.

General Reaction Workflow

The following diagram illustrates the typical workflow for a Suzuki coupling reaction involving a this compound derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Aryl Halide, Arylboronic Acid, and Base prep2 Add Solvent System (e.g., Dioxane/H₂O) prep1->prep2 prep3 Degas Mixture (e.g., with Argon) prep2->prep3 prep4 Add Palladium Catalyst and Ligand prep3->prep4 react1 Heat to Reaction Temperature (e.g., 80-100 °C) prep4->react1 react2 Monitor Progress (TLC or LC-MS) react1->react2 workup1 Aqueous Work-up react2->workup1 workup2 Extraction with Organic Solvent workup1->workup2 workup3 Drying and Concentration workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Characterization (NMR, MS) workup4->analysis1

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides bearing carboxylic acid or ortho-aldehyde functionalities with various arylboronic acids. These conditions are based on established literature precedents for similar substrates and serve as a guide for optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.599[1]
24-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.598[1]
32-BromoanilinePhenylboronic acid pinacol esterCataCXium A palladacycle (10)-Cs₂CO₃2-MeTHF/H₂O801695[2]
4Methyl 2-bromobenzoate3-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10012~85-95*
52-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001288

*Yields are approximate and based on analogous reactions reported in the literature.

Detailed Experimental Protocols

The following are generalized protocols for the Suzuki coupling of a 2-bromo-6-formylbenzoic acid derivative. Note: These protocols should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki Coupling of Methyl 2-bromo-6-formylbenzoate

This protocol is recommended when the free carboxylic acid is anticipated to interfere with the reaction or when further transformations of the ester are desired.

Materials:

  • Methyl 2-bromo-6-formylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add methyl 2-bromo-6-formylbenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use.

  • Catalyst Introduction: In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction mixture under a stream of inert gas.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of 2-Bromo-6-formylbenzoic Acid (Free Acid)

This protocol may be suitable for certain catalyst systems that are tolerant of free carboxylic acids, offering a more atom-economical route.

Materials:

  • 2-Bromo-6-formylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Water-soluble Palladium Catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂]) (0.1-1 mol%) or a standard catalyst like Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Solvent system (e.g., H₂O, or a mixture like DMF/H₂O or Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-6-formylbenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 3.0 equiv), and the palladium catalyst.

  • Solvent Addition: Add the solvent system (e.g., degassed water).

  • Reaction Execution: Stir the mixture vigorously at the desired temperature (can range from room temperature to 100 °C depending on the catalyst and substrates).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Purification: Filter the solid product and wash with water. The crude product can be further purified by recrystallization or column chromatography.

Key Experimental Relationships

The success of the Suzuki coupling reaction depends on the interplay of several key components. The following diagram illustrates these relationships.

G ArylHalide Aryl Halide (2-Bromo-6-formylbenzoic acid derivative) Product Biaryl Product ArylHalide->Product Arylboronic Arylboronic Acid Arylboronic->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Catalyzes Ligand Ligand (e.g., SPhos) Ligand->Catalyst Stabilizes & Activates Base Base (e.g., K₃PO₄) Base->Product Activates Boronic Acid Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Provides Medium

Caption: Key components and their roles in the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful method for the synthesis of complex biaryl compounds. The choice of protecting the carboxylic acid group or using a catalyst system tolerant of free acids will depend on the specific substrates and desired downstream applications. The protocols and data provided in this application note offer a comprehensive starting point for researchers to develop robust and efficient synthetic routes to novel molecules for drug discovery and materials science. Careful optimization of the reaction parameters is key to achieving high yields and purity.

References

Application Notes and Protocols for 2-(2-formylphenyl)benzoic acid as a Polymer Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a theoretical exploration of the potential use of "2-(2-formylphenyl)benzoic acid" as a linker in polymer chemistry. To date, a comprehensive review of scientific literature has not revealed published research on the use of this specific molecule for polymer synthesis. The methodologies and data presented are based on established principles of polymer chemistry and are intended to serve as a conceptual guide for future research.

Introduction

This compound is a bifunctional organic molecule possessing both a carboxylic acid and an aldehyde functional group.[1] This unique structure presents theoretical opportunities for its use as an AB-type monomer in step-growth polymerization or as a linker to introduce specific functionalities into polymer chains. The aromatic backbone of this molecule suggests that the resulting polymers could exhibit notable thermal stability and rigidity. The reactive aldehyde and carboxylic acid moieties allow for the formation of various polymer linkages, including esters, amides, and imines. These potential polymers could find applications in areas such as specialty plastics, drug delivery systems, and advanced materials.

Potential Polymerization Pathways

The dual functionality of this compound allows for its theoretical participation in several types of polycondensation reactions.

1. Polyester Synthesis:

The carboxylic acid group can react with a diol comonomer, or the aldehyde group can be first reduced to an alcohol, followed by self-polycondensation to form a polyester. Alternatively, direct polymerization with a diol could proceed via the carboxylic acid, leaving the aldehyde group as a pendant functionality for post-polymerization modification.

2. Polyamide Synthesis:

The carboxylic acid group can react with a diamine comonomer to form polyamide linkages. The resulting polymer would feature pendant aldehyde groups, which could be used for cross-linking or for the attachment of other molecules, such as drugs.

3. Polyimine Synthesis:

The aldehyde group can react with a diamine comonomer to form polyimines, also known as Schiff bases. The carboxylic acid group would remain as a pendant functional group, imparting hydrophilicity or providing sites for further chemical modification.

Data Presentation

The following tables present hypothetical quantitative data for polymers that could theoretically be synthesized using this compound as a linker. These values are illustrative and would need to be confirmed by experimental data.

Table 1: Hypothetical Properties of Polymers Derived from this compound

Polymer TypeComonomerTheoretical Mn ( g/mol )Theoretical PDITheoretical Tg (°C)Theoretical Td (°C)
PolyesterEthylene Glycol15,000 - 25,0001.8 - 2.5110 - 130350 - 380
PolyamideHexamethylenediamine18,000 - 30,0001.9 - 2.6140 - 160380 - 410
Polyiminep-Phenylenediamine12,000 - 22,0002.0 - 2.8160 - 180400 - 430

Mn = Number-average molecular weight; PDI = Polydispersity index; Tg = Glass transition temperature; Td = Decomposition temperature.

Experimental Protocols

The following are generalized protocols for the theoretical synthesis of polymers using this compound. Optimization of reaction conditions would be necessary.

Protocol 1: Synthesis of a Polyester

Objective: To synthesize a polyester by reacting this compound with a diol (e.g., ethylene glycol) via polycondensation.

Materials:

  • This compound

  • Ethylene glycol (or other diol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Methanol (for polymer precipitation)

  • Nitrogen gas supply

  • Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, and appropriate glassware.

Procedure:

  • In a three-neck round-bottom flask equipped with a Dean-Stark trap, condenser, nitrogen inlet, and magnetic stirrer, add equimolar amounts of this compound and ethylene glycol.

  • Add toluene to the flask (approximately 50% of the total monomer volume).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 mol%).

  • Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue the reaction until the theoretical amount of water has been collected (typically 4-8 hours).

  • Monitor the reaction progress by measuring the viscosity of the reaction mixture or by techniques such as infrared spectroscopy (monitoring the disappearance of the carboxylic acid O-H peak).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 60°C until a constant weight is achieved.

  • Characterize the resulting polymer using techniques such as GPC (for molecular weight and PDI), DSC (for Tg), and TGA (for Td).

Protocol 2: Synthesis of a Polyamide

Objective: To synthesize a polyamide by reacting this compound with a diamine (e.g., hexamethylenediamine).

Materials:

  • This compound

  • Hexamethylenediamine (or other diamine)

  • Triphenyl phosphite (condensing agent)

  • Pyridine (solvent and acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Lithium chloride (to improve solubility)

  • Methanol (for polymer precipitation)

  • Nitrogen gas supply

  • Appropriate glassware with magnetic stirring and heating capabilities.

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound and an equimolar amount of hexamethylenediamine in a mixture of NMP and pyridine.

  • Add lithium chloride (e.g., 5% w/v) to the solution to aid in the solubility of the resulting polyamide.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triphenyl phosphite (1.1 molar equivalents) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and then heat to 100-120°C for 6-12 hours.

  • Monitor the polymerization by observing the increase in viscosity.

  • Once the desired viscosity is reached, cool the reaction mixture to room temperature.

  • Precipitate the polyamide by pouring the solution into vigorously stirred methanol.

  • Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C.

  • Characterize the polymer using GPC, DSC, TGA, and FTIR spectroscopy (to confirm the formation of amide bonds).

Protocol 3: Synthesis of a Polyimine

Objective: To synthesize a polyimine by reacting this compound with a diamine (e.g., p-phenylenediamine).

Materials:

  • This compound

  • p-Phenylenediamine (or other diamine)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

  • Acetic acid (catalyst)

  • Methanol (for polymer washing)

  • Nitrogen gas supply

  • Appropriate glassware with magnetic stirring.

Procedure:

  • Dissolve an equimolar amount of this compound and p-phenylenediamine in DMF or DMSO in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for 12-24 hours. The formation of the polyimine may be indicated by a color change and an increase in viscosity.

  • Monitor the reaction by FTIR spectroscopy, looking for the appearance of the C=N imine stretch and the disappearance of the aldehyde C=O stretch.

  • If the polymer precipitates from the solution, collect it by filtration. If it remains in solution, precipitate it by adding the solution to a non-solvent like water or methanol.

  • Wash the collected polymer with methanol to remove unreacted monomers and catalyst.

  • Dry the polymer under vacuum.

  • Characterize the resulting polyimine for its structure, molecular weight, and thermal properties.

Mandatory Visualization

experimental_workflow start_end start_end process process decision decision output output start Start setup Assemble Reaction Apparatus (Flask, Condenser, N2 Inlet) start->setup add_reactants Add Monomers and Solvent setup->add_reactants add_catalyst Add Catalyst add_reactants->add_catalyst react Heat and Stir under N2 Atmosphere add_catalyst->react monitor Monitor Reaction Progress (e.g., Viscosity, Spectroscopy) react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No cool Cool to Room Temperature is_complete->cool Yes precipitate Precipitate Polymer in Non-Solvent cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry characterize Characterize Polymer (GPC, DSC, TGA, FTIR) dry->characterize end End characterize->end polymerization_pathways monomer monomer comonomer comonomer polymer polymer reaction reaction linker This compound polycondensation1 Polyesterification linker->polycondensation1 polycondensation2 Polyamidation linker->polycondensation2 polycondensation3 Polyimine Formation linker->polycondensation3 diol Diol (e.g., Ethylene Glycol) diol->polycondensation1 polyester Polyester (with pendant aldehyde) polycondensation1->polyester diamine1 Diamine (e.g., Hexamethylenediamine) diamine1->polycondensation2 polyamide Polyamide (with pendant aldehyde) polycondensation2->polyamide diamine2 Diamine (e.g., p-Phenylenediamine) diamine2->polycondensation3 polyimine Polyimine (with pendant carboxylic acid) polycondensation3->polyimine

References

Application Notes and Protocols for Fluorescent Probes Based on the 2-Formylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for fluorescent probes synthesized from the 2-formylbenzoic acid (phthalaldehydic acid) scaffold. While the related scaffold, 2-(2-formylphenyl)benzoic acid, is less commonly utilized, the principles and applications outlined here for 2-formylbenzoic acid derivatives are largely transferable and represent a versatile platform for the development of novel fluorescent sensors.

These probes are valuable tools for the detection of various analytes, including metal ions and reactive sulfur species, with applications in environmental monitoring, biological research, and diagnostics. The ease of synthesis and the potential for "turn-on" or "turn-off" fluorescence signaling make this scaffold particularly attractive for probe design.

I. Overview of the 2-Formylbenzoic Acid Scaffold

The 2-formylbenzoic acid scaffold provides a versatile platform for designing fluorescent probes. The aldehyde group is reactive towards nucleophiles, allowing for the straightforward synthesis of Schiff bases and other derivatives. The carboxylic acid moiety can influence the solubility and binding properties of the final probe. The close proximity of the formyl and carboxyl groups can also be exploited for designing specific binding pockets for target analytes.

A common synthetic strategy involves the condensation of 2-formylbenzoic acid with a suitable amino-containing fluorophore or a molecule that becomes fluorescent upon reaction. The resulting product's fluorescence can be modulated by the binding of a specific analyte.

II. Application: Detection of Iron (Fe²⁺/Fe³⁺)

A notable application of probes derived from 2-formylbenzoic acid is the detection of iron ions. A chemosensor, 2-phenylphthalazin-1(2H)-one, synthesized by the condensation of 2-formylbenzoic acid and phenylhydrazine, exhibits a "turn-off" fluorescence response upon binding to Fe²⁺ and Fe³⁺ ions. [1][2][3][4]

Signaling Pathway

Fe_Detection Probe 2-phenylphthalazin-1(2H)-one (Fluorescent) Complex Probe-Fe Complex (Non-fluorescent) Probe->Complex Binding Fe_ions Fe²⁺ / Fe³⁺ Fe_ions->Complex

Caption: Fluorescence quenching mechanism for Fe²⁺/Fe³⁺ detection.

Quantitative Data
ParameterValueReference
AnalyteFe²⁺, Fe³⁺[1][2][3][4]
Limit of Detection (LOD)Fe²⁺: 2.4 µM[1][2][3][4]
Fe³⁺: 2.5 µM[1][2][3][4]
Association Constant (Ka)Fe²⁺: 3.6 x 10⁴ M⁻¹[1][2][3][4]
Fe³⁺: 6.0 x 10⁴ M⁻¹[1][2][3][4]
Stoichiometry (Probe:Ion)1:1[1][2][3][4]
Experimental Protocols

A. Synthesis of 2-phenylphthalazin-1(2H)-one

Synthesis_Fe_Probe Reactants 2-Formylbenzoic Acid + Phenylhydrazine Reflux Reflux Reactants->Reflux in Solvent Ethanol Solvent->Reflux Product 2-phenylphthalazin-1(2H)-one Reflux->Product

Caption: Synthetic workflow for the iron chemosensor.

  • Materials: 2-formylbenzoic acid, phenylhydrazine, ethanol.

  • Procedure:

    • Dissolve 2-formylbenzoic acid and phenylhydrazine in ethanol in a round-bottom flask.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

    • Characterize the final product using FTIR, NMR, and elemental analysis. [1] B. Fluorimetric Titration for Fe²⁺/Fe³⁺ Detection

  • Materials: Stock solution of 2-phenylphthalazin-1(2H)-one in DMF, stock solutions of Fe²⁺ and Fe³⁺ salts in water, DMF.

  • Procedure:

    • Prepare a solution of the chemosensor in DMF in a cuvette.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add aliquots of the Fe²⁺ or Fe³⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added iron ions to determine the quenching profile.

C. Determination of Stoichiometry (Job's Plot)

  • Materials: Equimolar stock solutions of the chemosensor and the iron salt.

  • Procedure:

    • Prepare a series of solutions with varying mole fractions of the chemosensor and the iron salt, keeping the total molar concentration constant.

    • Measure the fluorescence intensity of each solution at the emission maximum.

    • Plot the change in fluorescence intensity against the mole fraction of the chemosensor.

    • The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex.

III. Application: Detection of Hydrogen Sulfide (H₂S)

2-formylbenzoic acid can also be employed as a reactive component in fluorescent probes for other analytes, such as hydrogen sulfide. A FRET-based ratiometric fluorescent probe, H2S-CR, utilizes 2-formylbenzoic acid as a trapping agent for H₂S. [5]The probe consists of a coumarin donor and a rhodamine acceptor. In the presence of H₂S, the 2-formylbenzoic acid moiety is cleaved, leading to a color change and a ratiometric fluorescence response. [5]

Signaling Pathway

H2S_Detection Probe_Off H2S-CR Probe (FRET 'Off') Probe_On Cleaved Probe (FRET 'On') Probe_Off->Probe_On Reaction H2S H₂S H2S->Probe_On Byproduct 2-Formylbenzoic Acid Byproduct Probe_On->Byproduct releases

Caption: FRET-based detection mechanism for H₂S.

Quantitative Data
ParameterValueReference
AnalyteH₂S[5]
Limit of Detection (LOD)0.39 µM[5]
Linear Range0-200 µM[5]
Response Time20 min[5]
Fluorescence Enhancement15-fold[5]
Experimental Protocols

A. General Synthesis of H₂S-CR Probe

  • Materials: 2-formylbenzoic acid, ethyl cyanoacetate, sodium hydroxide, methanol, and other precursors for the coumarin-rhodamine FRET pair.

  • Procedure (Illustrative for a key step):

    • Dissolve 2-formylbenzoic acid and ethyl cyanoacetate in methanol and cool to 0 °C. [5] 2. Add a solution of sodium hydroxide in methanol. The precipitated sodium salt is filtered off. [5] 3. Acidification of an aqueous solution of this salt yields the product. [5] 4. This intermediate is then coupled with the coumarin-rhodamine FRET pair through subsequent synthetic steps.

B. Protocol for H₂S Detection in Solution

  • Materials: Stock solution of H2S-CR probe in CH₃CN, potassium phosphate buffer (pH 7.4), stock solution of NaHS (as H₂S source).

  • Procedure:

    • Prepare a test solution of the probe in the phosphate buffer.

    • Add varying concentrations of NaHS to the probe solution.

    • Incubate the solutions for 20 minutes.

    • Measure the fluorescence emission spectra and calculate the ratio of the emission intensities at the acceptor and donor wavelengths.

    • Plot the fluorescence ratio against the H₂S concentration. [5] C. Protocol for Live Cell Imaging of H₂S

  • Materials: H2S-CR probe, cell culture medium, live cells (e.g., HeLa cells), fluorescence microscope.

  • Procedure:

    • Culture cells to an appropriate density on a glass-bottom dish.

    • Incubate the cells with the H2S-CR probe in the cell culture medium for a specified time.

    • Wash the cells with fresh medium to remove excess probe.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the donor and acceptor fluorophores.

    • To observe changes in intracellular H₂S levels, treat the cells with an H₂S donor or inhibitor and acquire images over time.

IV. General Synthetic Utility for Other Dyes

The 2-formylbenzoic acid scaffold is also a key starting material for the synthesis of other important classes of fluorescent dyes, such as rhodamines and isocoumarins. [6][7][8][9][10][11]The "lactol condensation" method, which utilizes phthalaldehydic acids (the cyclic form of 2-formylbenzoic acid), is an efficient route to regioselectively synthesize rhodamine dyes. [7][9]This highlights the broader applicability of this scaffold in the development of a wide range of fluorescent probes for biological imaging and sensing.

V. Conclusion

Fluorescent probes based on the 2-formylbenzoic acid scaffold offer a versatile and synthetically accessible platform for the detection of a variety of biologically and environmentally important analytes. The detailed protocols and data presented here for iron and hydrogen sulfide sensors provide a foundation for researchers to utilize these probes in their own work and to further develop novel sensors based on this promising scaffold. The adaptability of the synthesis allows for the fine-tuning of the photophysical and sensing properties of the probes, making them valuable tools for a wide range of applications in chemistry, biology, and medicine.

References

Application Notes and Protocols: Synthesis of Biologically Active Molecules Using 2-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-formylphenyl)benzoic acid is a versatile bifunctional starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential biological activity. The presence of both a carboxylic acid and an aldehyde group on a biphenyl scaffold allows for a variety of chemical transformations, making it an attractive building block in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of several classes of biologically active molecules derived from this compound, including potential anti-inflammatory agents and novel heterocyclic scaffolds.

Synthesis of Biologically Active Scaffolds

The unique arrangement of the formyl and carboxylic acid functionalities in this compound allows for intramolecular reactions to form tricyclic core structures, as well as intermolecular reactions to build more complex molecules.

Application Note 1: Synthesis of Dibenz[c,e]oxepin-5-one Derivatives as Potential Anti-inflammatory Agents

The intramolecular cyclization of this compound via reduction of the aldehyde followed by lactonization can lead to the formation of a dibenz[c,e]oxepin-5-one core. This scaffold is found in some natural products and has been explored for various biological activities.

Experimental Protocol: Two-Step Synthesis of Dibenz[c,e]oxepin-5-one

Step 1: Reduction of the Aldehyde to a Hydroxymethyl Group

  • Materials: this compound, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of MeOH and DCM (1:1, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2-3.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(2-(hydroxymethyl)phenyl)benzoic acid.

Step 2: Intramolecular Lactonization

  • Materials: 2-(2-(hydroxymethyl)phenyl)benzoic acid, p-Toluenesulfonic acid (p-TsOH), Toluene.

  • Procedure:

    • To a solution of 2-(2-(hydroxymethyl)phenyl)benzoic acid (1.0 eq) in toluene (0.1 M), add a catalytic amount of p-TsOH (0.1 eq).

    • Fit the reaction flask with a Dean-Stark apparatus to remove water.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired dibenz[c,e]oxepin-5-one.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(2-(hydroxymethyl)phenyl)benzoic acidC₁₄H₁₂O₃228.2495145-147
Dibenz[c,e]oxepin-5-oneC₁₄H₁₀O₂210.2385128-130

Hypothesized Biological Activity

The resulting dibenz[c,e]oxepin-5-one scaffold can be further functionalized to explore its potential as an anti-inflammatory agent by targeting enzymes such as cyclooxygenase (COX).

Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dibenzoxepinone Dibenz[c,e]oxepin-5-one Derivative Dibenzoxepinone->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway by dibenz[c,e]oxepin-5-one derivatives.

Application Note 2: Synthesis of Isoindolinone-Fused Quinolines via Multicomponent Reaction

The aldehyde and carboxylic acid functionalities of this compound can participate in multicomponent reactions (MCRs) to generate complex heterocyclic systems in a single step. An example is the synthesis of isoindolinone-fused quinolines, which are scaffolds of interest in drug discovery due to their diverse pharmacological activities.

Experimental Protocol: One-Pot Synthesis of Isoindolinone-Fused Quinolines

  • Materials: this compound, various anilines, cyclic ketones (e.g., cyclohexanone), ammonium acetate, ethanol.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), an aniline derivative (1.0 eq), a cyclic ketone (1.2 eq), and ammonium acetate (2.0 eq) in ethanol (0.2 M).

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data

Aniline DerivativeCyclic KetoneProduct Molecular FormulaYield (%)
AnilineCyclohexanoneC₂₆H₂₂N₂O78
4-MethoxyanilineCyclohexanoneC₂₇H₂₄N₂O₂75
4-ChloroanilineCyclohexanoneC₂₆H₂₁ClN₂O82
AnilineCyclopentanoneC₂₅H₂₀N₂O72

Experimental Workflow

G cluster_reactants Reactants cluster_process Process 2-formylphenylbenzoic_acid This compound Mixing Mix in Ethanol 2-formylphenylbenzoic_acid->Mixing Aniline Aniline Derivative Aniline->Mixing Ketone Cyclic Ketone Ketone->Mixing Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mixing Reflux Reflux (8-12h) Mixing->Reflux Workup Cool, Filter/Purify Reflux->Workup Product Isoindolinone-Fused Quinoline Workup->Product

Caption: Workflow for the one-pot synthesis of isoindolinone-fused quinolines.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of biologically relevant molecules. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel compounds for drug discovery and development. The ability to construct complex molecular architectures from this readily accessible starting material highlights its potential in the field of medicinal chemistry. Further exploration of its reactivity will undoubtedly lead to the discovery of new molecules with interesting pharmacological properties.

Application Notes and Protocols: Selective Reduction of the Formyl Group in 2-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective reduction of the formyl group in 2-(2-formylphenyl)benzoic acid to yield 2-(2-(hydroxymethyl)phenyl)benzoic acid. The primary challenge in this transformation is the chemoselective reduction of the aldehyde in the presence of a carboxylic acid functionality. This protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve this transformation efficiently.[1][2]

Introduction

This compound is a bifunctional molecule that can serve as a versatile building block in the synthesis of various complex organic molecules and pharmaceutical intermediates. The selective transformation of one of its functional groups while preserving the other is a critical step in its utilization. The reduction of the formyl group to a primary alcohol, yielding 2-(2-(hydroxymethyl)phenyl)benzoic acid, is a key transformation that opens up avenues for further synthetic modifications.

Sodium borohydride is a well-established reducing agent that is highly effective for the reduction of aldehydes and ketones.[1][2] Crucially, it does not typically reduce less reactive carbonyl groups such as carboxylic acids and esters under standard conditions, making it the ideal reagent for the desired selective reduction.[1][2] This protocol offers a straightforward and high-yielding procedure for this transformation.

Data Presentation: Reduction of Aromatic Aldehydes with Sodium Borohydride

While specific quantitative data for the reduction of this compound is not extensively published, the following table summarizes representative data for the reduction of various aromatic aldehydes to their corresponding primary alcohols using sodium borohydride under similar conditions. These examples demonstrate the efficiency and high yields typically observed in such reactions.

EntryStarting AldehydeMolar Equivalents of NaBH₄SolventTemperature (°C)Reaction TimeYield (%)
1Benzaldehyde1.0MethanolRoom Temp15 min>95
2p-Chlorobenzaldehyde0.25Solvent-free (ball mill)Room Temp10 min100[3]
3p-Nitrobenzaldehyde1.5WaterRoom Temp120 min94[4]
4Cinnamaldehyde1.5WaterRoom Temp80 min95[4]
5Vanillin1.0EthanolRoom Temp30 min>90

Reaction Mechanism

The selective reduction of the formyl group proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (e.g., methanol or water) to yield the primary alcohol. The carboxylic acid group remains unreacted due to its lower electrophilicity compared to the aldehyde.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State & Intermediate cluster_protonation Protonation cluster_product Product start This compound + NaBH₄ TS1 Nucleophilic Attack by Hydride start->TS1 1. intermediate Alkoxide Intermediate TS1->intermediate protonation Protonation by Solvent (e.g., MeOH) intermediate->protonation 2. end 2-(2-(hydroxymethyl)phenyl)benzoic acid protonation->end ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve this compound in Methanol cool Cool solution to 0 °C dissolve->cool add_nabh4 Slowly add NaBH₄ cool->add_nabh4 stir_cold Stir at 0 °C for 30 min add_nabh4->stir_cold stir_rt Stir at Room Temperature for 1-2 hours stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with H₂O and acidify with 1 M HCl monitor->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify

References

Application Notes and Protocols for the Esterification of 2-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective esterification of the carboxylic acid functionality in 2-(2-formylphenyl)benzoic acid presents a common challenge in organic synthesis due to the presence of a reactive aldehyde group. The choice of esterification method is critical to avoid unwanted side reactions such as acetal formation, oxidation, or reduction of the aldehyde. This document provides a detailed overview of various chemoselective esterification methods, complete with experimental protocols and a comparative data summary to guide the selection of the most appropriate technique based on the specific requirements of the synthesis, such as scale, desired purity, and available reagents.

The primary methods covered include:

  • Fischer-Speier Esterification: A classic acid-catalyzed method that can be employed directly with careful control of reaction conditions or more reliably with a protection-deprotection strategy for the aldehyde group.

  • Steglich Esterification: A mild, coupling agent-mediated method ideal for acid-sensitive substrates.

  • Mitsunobu Reaction: A versatile and gentle method that proceeds under neutral conditions, suitable for sterically hindered substrates.

  • Alkylation with Alkyl Halides: A base-mediated approach offering high yields under specific conditions.

  • Diazomethane Esterification: A highly chemoselective method for the preparation of methyl esters, though it requires special handling precautions.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the key quantitative data for the different esterification methods applicable to this compound and analogous substrates.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Fischer-Speier Esterification (Direct) Alcohol (e.g., Methanol), H₂SO₄ (cat.)AlcoholReflux (e.g., 65 for MeOH)4-1270-90[1][2]Requires careful monitoring to minimize side reactions with the aldehyde. Best for simple, unhindered alcohols.[3]
Fischer-Speier (with Aldehyde Protection) 1. Ethylene glycol, p-TsOH (cat.)2. Alcohol, H₂SO₄ (cat.)3. H₃O⁺Toluene, then AlcoholReflux12-24 (multi-step)>90 (overall)[3]A robust, high-yielding method suitable for large-scale synthesis where high purity is critical.[3]
Steglich Esterification Alcohol, DCC or EDC, DMAP (cat.)CH₂Cl₂ or THF0 to Room Temp2-1280-95[4][5]Mild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[6] The urea byproduct from DCC can be difficult to remove, while the byproduct from EDC is water-soluble.[7]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADTHF or Dioxane0 to Room Temp2-865-95[8][9]Mild, neutral conditions with inversion of stereochemistry for chiral alcohols.[10] Can be effective for substrates where other methods fail.
Alkylation with Methyl Iodide CH₃I, K₂CO₃DMFRoom Temp~12 (overnight)~80-90[11]A specific and high-yielding method for methyl ester formation under basic conditions.
Diazomethane Esterification CH₂N₂Ether0 to Room Temp< 1>95[12][13]Highly chemoselective for carboxylic acids.[14] Diazomethane is toxic and explosive, requiring specialized handling.[12]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Direct Method)

This protocol is a straightforward approach but requires careful monitoring to prevent side reactions with the aldehyde.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (20-50 eq), which also serves as the solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Steglich Esterification

This method is performed under mild, neutral conditions, making it highly suitable for the chemoselective esterification of this compound.

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 5% Hydrochloric acid (HCl) solution (if using EDC)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC or EDC (1.1 eq) in CH₂Cl₂ dropwise.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU and wash the solid with a small amount of cold CH₂Cl₂.

  • If using EDC, proceed to the work-up. The EDC urea byproduct is water-soluble.[7]

  • Wash the filtrate (or the reaction mixture if using EDC) successively with 5% HCl solution (if DMAP is present), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is another mild and effective method for this transformation.

Materials:

  • This compound (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purify by column chromatography on silica gel.

Protocol 4: Alkylation with Methyl Iodide

This protocol is specific for the synthesis of the methyl ester.

Materials:

  • This compound

  • Methyl iodide (CH₃I) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 eq)

  • Dimethylformamide (DMF)

  • Chloroform

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and potassium carbonate (1.0 eq) in DMF, add methyl iodide (1.0 eq) dropwise at room temperature with stirring.[11]

  • Continue stirring the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Extract the residue with chloroform.

  • Wash the chloroform layer with water.

  • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting methyl 2-(2-formylphenyl)benzoate by distillation under reduced pressure.[11]

Protocol 5: Diazomethane Esterification

This method provides excellent yields of the methyl ester with high chemoselectivity but requires extreme caution.

Materials:

  • This compound

  • A solution of diazomethane (CH₂N₂) in ether (prepared in situ from a suitable precursor like Diazald®)

  • Anhydrous ether

Procedure: WARNING: Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including a blast shield and specialized glassware (flame-polished joints).[12]

  • Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol if necessary, and then dilute with ether in an Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is typically instantaneous with evolution of nitrogen gas.[12]

  • Carefully quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure (in a well-ventilated area) to obtain the crude methyl ester, which is often of high purity.

  • If necessary, purify further by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve This compound and reagents in solvent React Stir under specified temperature and time Start->React Add catalyst/ reagents Monitor Monitor reaction progress by TLC React->Monitor Periodically sample Monitor->React Incomplete Quench Quench reaction (if necessary) Monitor->Quench Complete Extract Aqueous wash/ Extraction Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify crude product (Chromatography or Recrystallization) Concentrate->Purify End Characterize final product Purify->End

Caption: General experimental workflow for esterification.

Decision_Tree Start Select Esterification Method for This compound Q1 Is the substrate acid-sensitive? Start->Q1 Q4 Is high purity on a large scale essential? Q1->Q4 No M1 Steglich or Mitsunobu Reaction Q1->M1 Yes Q2 Is a methyl ester specifically required? Q3 Are mild, neutral conditions preferred? Q2->Q3 No M3 Alkylation (CH₃I) or Diazomethane Q2->M3 Yes Q3->M1 Yes M2 Fischer Esterification (Direct or with Protection) Q3->M2 No Q4->M2 No M4 Fischer Esterification (with Protection) Q4->M4 Yes Q5 Are specialized reagents (e.g., Diazomethane) available? M5 Diazomethane Esterification Q5->M5 Yes M6 Consider other methods Q5->M6 No M1->Q2 M3->Q5

Caption: Decision tree for selecting an esterification method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-formylphenyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

  • Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed reaction of 2-formylphenylboronic acid with a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid). This route is often preferred due to its high functional group tolerance and generally good yields.

  • Grignard Reaction: This approach entails the reaction of a Grignard reagent, formed from a dihalobenzene, with an ortho-ester, followed by hydrolysis. While effective, Grignard reagents are highly sensitive to moisture and protic solvents, which can complicate the synthesis.[1]

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

A2: Low yields in Suzuki-Miyaura coupling for this target molecule can stem from several factors, primarily related to steric hindrance and side reactions. The ortho-substitution on both coupling partners can make the reaction challenging.[2]

Troubleshooting Low Yields in Suzuki-Miyaura Coupling:

Potential Cause Recommended Solution
Steric Hindrance Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the coupling of sterically demanding substrates.[2][3]
Inefficient Transmetalation Use a suitable base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base is crucial for activating the boronic acid.[2]
Protodeboronation Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation. Ensure the quality of the boronic acid is high.[2]
Homocoupling of Boronic Acid This side reaction can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.[4][5]
Low Catalyst Activity Ensure the palladium catalyst is active. Consider using a pre-catalyst or optimizing the catalyst loading.

Q3: My Grignard reaction is failing to initiate or providing a low yield. What should I check?

A3: The success of a Grignard reaction is highly dependent on maintaining anhydrous conditions, as the Grignard reagent is a strong base and will react with any protic source.

Troubleshooting Grignard Reaction Issues:

Issue Probable Cause Recommended Solution
Reaction fails to initiate Magnesium surface is passivated by an oxide layer.Use a crystal of iodine, sonication, or a small amount of a pre-formed Grignard reagent to activate the magnesium.[1]
Low yield of desired product Presence of water in glassware or solvents.Thoroughly dry all glassware in an oven before use and use anhydrous solvents.
Side reaction with atmospheric CO₂.Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Formation of biphenyl byproduct.This can occur through Wurtz-type coupling. Slower addition of the alkyl halide can sometimes mitigate this.

Q4: What are the recommended methods for purifying this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical and may require some experimentation. Common solvent systems include toluene, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts. A gradient elution system, for example, with ethyl acetate and hexanes, is often effective.

  • Acid-Base Extraction: An initial acid-base extraction can be performed to separate the acidic product from neutral byproducts before further purification.

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 2-Formylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • RuPhos (0.04 equiv)[3]

  • Potassium phosphate (K₃PO₄) (3.0 equiv)[3]

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid, 2-formylphenylboronic acid, and potassium phosphate.[3]

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of anhydrous toluene.[3]

  • Reaction Execution: Add the catalyst mixture to the main reaction flask, followed by anhydrous toluene. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 100 °C and stir for 12-24 hours under an inert atmosphere.[3]

  • Work-up: Cool the reaction to room temperature and acidify with 1 M HCl to a pH of ~2-3. Extract the product with ethyl acetate.[3]

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[3]

Grignard Reaction Protocol

Caution: Grignard reagents are highly reactive and moisture-sensitive. This reaction must be performed under strictly anhydrous conditions with an inert atmosphere.

Materials:

  • Magnesium turnings (1.1 equiv)

  • 1,2-Dibromobenzene (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

  • Triethyl orthoformate (1.2 equiv)

  • Aqueous HCl solution

Procedure:

  • Grignard Reagent Formation: Place magnesium turnings in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine. Prepare a solution of 1,2-dibromobenzene in anhydrous diethyl ether and add a small portion to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining 1,2-dibromobenzene solution dropwise to maintain a gentle reflux.[1]

  • Reaction with Orthoester: Cool the freshly prepared Grignard reagent in an ice bath. Add triethyl orthoformate dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Hydrolysis: Carefully quench the reaction by slowly adding it to an ice-cold aqueous HCl solution.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude aldehyde can then be oxidized to the carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate), followed by purification.

Data Presentation

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃K₂CO₃Toluene/H₂O10045
2SPhosK₂CO₃Toluene/H₂O10078
3XPhosK₃PO₄Dioxane/H₂O11085
4RuPhosCs₂CO₃Toluene10092
5RuPhosK₃PO₄Toluene10088

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: 2-Halobenzoic Acid 2-Formylphenylboronic Acid Base (e.g., K3PO4) add_catalyst Add Catalyst to Reactants reactants->add_catalyst catalyst Prepare Catalyst: Pd(OAc)2 + Ligand (e.g., RuPhos) in Anhydrous Toluene catalyst->add_catalyst add_solvent Add Anhydrous Toluene add_catalyst->add_solvent degas Degas with Inert Gas (Ar or N2) add_solvent->degas heat Heat to 100-110 °C (12-24h) degas->heat cool Cool to RT heat->cool acidify Acidify with 1M HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify product This compound purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Grignard_Reaction_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Grignard Reaction Issue low_yield Low Yield or Reaction Failure start->low_yield moisture Moisture in System low_yield->moisture passivation Mg Passivation low_yield->passivation side_reactions Side Reactions low_yield->side_reactions dry_glassware Oven-dry glassware Use anhydrous solvents moisture->dry_glassware activate_mg Activate Mg: - Iodine crystal - Sonication passivation->activate_mg inert_atm Maintain inert atmosphere (Ar or N2) side_reactions->inert_atm

Caption: Troubleshooting logic for Grignard reaction issues.

References

Technical Support Center: Purification of 2-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude "2-(2-formylphenyl)benzoic acid".

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification techniques for crude this compound?

A1: The two most effective and commonly used techniques for purifying crude "this compound" are recrystallization and flash column chromatography. Recrystallization is ideal for removing impurities with different solubility profiles, while column chromatography is excellent for separating compounds with similar polarities.[1][2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but poorly at room or cold temperatures.[3] The solvent should not react with the compound.[4] For benzoic acid derivatives, solvents like water, ethanol, or mixed solvent systems (e.g., ethanol-water) are often good starting points.[1][5] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one.

Q3: My compound fails to crystallize from the solution upon cooling. What should I do?

A3: Failure to crystallize is a common issue that can be resolved with several techniques:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface or adding a "seed crystal" of the pure compound to the supersaturated solution.[1]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[5]

  • Ensure Sufficient Cooling: Cool the solution in an ice-water bath to maximize precipitation, but only after it has cooled slowly to room temperature to ensure the formation of pure crystals.[1]

Q4: Instead of forming crystals, my product has separated as an oil. How can I resolve this?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly, perhaps by insulating the flask. This allows the solution to cool below the compound's melting point before it becomes highly supersaturated.

Q5: What are the likely impurities in my crude sample and how can they be removed?

A5: Common impurities depend on the synthetic route but often include unreacted starting materials, by-products from side reactions, or residual catalysts.[6]

  • Insoluble Impurities: These can be removed by hot gravity filtration of the dissolved crude product.[7]

  • Colored Impurities: These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3]

  • Soluble Impurities: Recrystallization is effective at leaving highly soluble impurities in the mother liquor.[4] If impurities have similar solubility and polarity to the desired product, flash column chromatography is the more effective technique.[8]

Q6: How can I determine the best solvent system for flash column chromatography?

A6: Thin-Layer Chromatography (TLC) is the best method for determining an appropriate solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, ensuring good separation from impurities.

Troubleshooting Guides

Table 1: Troubleshooting Recrystallization Issues
ProblemPossible CauseRecommended Solution
No Crystals Form Solution is too dilute (excess solvent).Evaporate some solvent by gentle heating and allow to cool again.[5]
Solution cooled too rapidly.Reheat to dissolve, then allow to cool slowly to room temperature before moving to an ice bath.
Impurities inhibiting nucleation.Try scratching the flask with a glass rod or adding a seed crystal.[1]
Product "Oils Out" Solution is too concentrated.Reheat to dissolve the oil, add more solvent, and cool slowly.
Solvent boiling point is too high.Select a lower-boiling solvent or use a mixed solvent system.
Low Recovery Yield Too much solvent was used.Use the minimum amount of hot solvent required for complete dissolution.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the filtration step.[6]
Incomplete precipitation.Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]
Poor Purity Solution cooled too quickly, trapping impurities.Allow the solution to cool slowly and undisturbed to promote selective crystallization.[3]
Inefficient removal of mother liquor.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[7]
Table 2: Troubleshooting Flash Column Chromatography
ProblemPossible CauseRecommended Solution
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent using TLC to achieve an Rf of 0.25-0.35 for the target compound.
Column was poorly packed (channels or cracks).Repack the column carefully to ensure a uniform stationary phase bed.
Sample was overloaded.Use less crude material or a larger column.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Compound Elutes Too Fast Eluent is too polar.Start with a less polar solvent system.
Streaky Bands / Tailing Sample is not soluble in the eluent.Adsorb the sample onto a small amount of silica gel before loading it onto the column.
Compound is too acidic/basic for silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water, ethanol-water mixture) and a boiling chip. Heat the mixture on a hot plate, swirling gently, until the solid completely dissolves.[7] Add the solvent dropwise as it approaches boiling until a clear solution is achieved.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution into the clean flask to remove impurities.[7]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Large, pure crystals should form.[3]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the purified crystals to a watch glass and allow them to dry completely.

Protocol 2: Purification by Flash Column Chromatography
  • Select Solvent System: Using TLC, determine an eluent that gives the target compound an Rf value of ~0.3.

  • Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Ensure there are no air bubbles or cracks in the packed bed.[8] Add another layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a few inches per minute).

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified "this compound".

Visualizations

Recrystallization_Workflow start Crude Product dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filter 2. Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool 3. Cool Slowly to Room Temperature hot_filter->cool impurities_out Insoluble Impurities hot_filter->impurities_out Discard ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filter 5. Vacuum Filtration ice_bath->vacuum_filter wash 6. Wash with Ice-Cold Solvent vacuum_filter->wash mother_liquor_out Soluble Impurities in Mother Liquor vacuum_filter->mother_liquor_out Discard dry 7. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for purification by recrystallization.

Troubleshooting_Purification start Start: Crude Product Purification Attempted check_purity Is the product pure? (Check TLC, m.p., etc.) start->check_purity success Success: Pure Product Obtained check_purity->success  Yes impure_product Problem: Product is Impure check_purity->impure_product  No low_yield Is the yield acceptable? success->low_yield no_crystals Problem: No Crystals / Oiling Out low_yield->no_crystals  Yes, but no/low yield solution3 Troubleshoot: - Minimize solvent use - Ensure complete cooling - Avoid premature crystallization during hot filtration low_yield->solution3  No solution1 Troubleshoot: - Reduce solvent volume - Scratch flask / Add seed crystal - Cool more slowly - Change solvent no_crystals->solution1 solution2 Troubleshoot: - Recrystallize again slowly - Wash crystals with cold solvent - Switch to column chromatography impure_product->solution2

Caption: Logic diagram for troubleshooting common purification issues.

References

Common side reactions in the synthesis of "2-(2-formylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2-formylphenyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The synthesis of this compound, a biphenyl derivative with both a carboxylic acid and an aldehyde functional group, is most commonly achieved through cross-coupling reactions that form the central carbon-carbon bond between the two phenyl rings. The two most prevalent and effective methods are:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds. In this case, it would typically involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halide (bromo or iodo) derivative of the other. For instance, the reaction could be between 2-formylphenylboronic acid and 2-halobenzoic acid (or a protected version).

  • Grignard Reaction: This method involves the formation of an organomagnesium halide (Grignard reagent) from one of the aryl halides, which then acts as a nucleophile to attack an electrophilic partner. However, the presence of both an acidic proton (from the carboxylic acid) and an electrophilic carbonyl group (the aldehyde) in the target molecule and its precursors makes this route more challenging without the use of protecting groups.

Q2: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my desired product. What could it be and how can I minimize it?

A2: A common non-polar byproduct in cross-coupling reactions is the result of homo-coupling . This occurs when two molecules of the same starting material couple with each other.

  • In Suzuki-Miyaura Coupling: This would be the formation of biphenyls from the boronic acid starting material (e.g., 2,2'-diformylbiphenyl) or the aryl halide.

  • In Grignard Reactions: A Wurtz-type coupling can occur between the Grignard reagent and the unreacted aryl halide, leading to a symmetrical biphenyl byproduct.

Troubleshooting Homo-Coupling:

  • Slow Addition: Add the boronic acid or Grignard reagent slowly to the reaction mixture to maintain a low concentration, which disfavors the homo-coupling side reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homo-coupling.

  • Purity of Reagents: Ensure that starting materials and solvents are pure and anhydrous, as impurities can sometimes promote side reactions.

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields can stem from several factors, depending on the chosen synthetic route.

For Suzuki-Miyaura Coupling:

  • Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or improper handling. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Base or Solvent: The choice of base and solvent system is crucial for the efficiency of the Suzuki-Miyaura coupling. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., dioxane/water, toluene/ethanol/water).

  • Steric Hindrance: The ortho-substitution on both rings can lead to steric hindrance, slowing down the reaction. Using bulky phosphine ligands on the palladium catalyst can often overcome this issue.

For Grignard Reactions:

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in glassware, solvents, or starting materials will quench the Grignard reagent, leading to a significant drop in yield. All glassware must be rigorously dried (e.g., oven-dried) and the reaction must be conducted under strictly anhydrous conditions.

  • Incompatible Functional Groups: The acidic proton of the carboxylic acid will react with and destroy the Grignard reagent. Therefore, it is essential to protect the carboxylic acid group (e.g., as an ester) before forming the Grignard reagent. Similarly, the aldehyde group can react with the Grignard reagent, necessitating its protection (e.g., as an acetal) if it is present on the Grignard precursor.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a favored method for the synthesis of this compound due to its functional group tolerance. A common approach is the coupling of a protected 2-halobenzoic acid with 2-formylphenylboronic acid, followed by deprotection.

Experimental Protocol: Synthesis of Methyl 2-(2-formylphenyl)benzoate (Protected Intermediate)

This protocol is a representative procedure and may require optimization.

Materials:

  • Methyl 2-bromobenzoate

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • In a round-bottom flask, combine methyl 2-bromobenzoate (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.

  • Add the catalyst solution to the reaction flask.

  • Add a solvent mixture of toluene, ethanol, and degassed water (e.g., in a 4:1:1 ratio).

  • Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 2-(2-formylphenyl)benzoate.

  • The final product, this compound, is obtained by the hydrolysis of the methyl ester.

Troubleshooting Common Issues
Issue Probable Cause Recommended Solution
Low or No Product Formation Inactive palladium catalyst.Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. Consider using a pre-catalyst.
Incorrect base or solvent system.Screen different bases (e.g., K₃PO₄, CsF) and solvent mixtures (e.g., dioxane/water).
Steric hindrance.Employ bulky phosphine ligands such as SPhos or XPhos instead of PPh₃.
Significant Homo-coupling of Boronic Acid Reaction conditions favor self-coupling.Add the 2-formylphenylboronic acid solution slowly to the reaction mixture.
Presence of oxygen.Ensure the reaction mixture is thoroughly degassed before heating.
Formation of Deboronated Byproduct Protodeboronation of the boronic acid.Use a milder base or anhydrous conditions if possible.
Difficulty in Product Purification Co-elution of byproducts with the product.Optimize the column chromatography conditions (e.g., different solvent gradient). Consider an initial acid-base extraction to separate the acidic product from neutral impurities after ester hydrolysis.

Note: The quantitative data in this table is illustrative. Actual yields and byproduct ratios will vary depending on the specific reaction conditions.

Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_deprotection Final Step 2-Halobenzoic Acid Ester 2-Halobenzoic Acid Ester Coupling Reaction Coupling Reaction 2-Halobenzoic Acid Ester->Coupling Reaction 2-Formylphenylboronic Acid 2-Formylphenylboronic Acid 2-Formylphenylboronic Acid->Coupling Reaction Pd Catalyst + Base Pd Catalyst + Base Pd Catalyst + Base->Coupling Reaction Extraction Extraction Coupling Reaction->Extraction Chromatography Chromatography Extraction->Chromatography Ester Hydrolysis Ester Hydrolysis Chromatography->Ester Hydrolysis Final Product This compound Ester Hydrolysis->Final Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check Catalyst Is the Pd catalyst active and handled under inert conditions? Start->Check Catalyst Check Reagents Are the starting materials pure and anhydrous? Check Catalyst->Check Reagents Yes Solution_Catalyst Use fresh catalyst, employ inert atmosphere techniques. Check Catalyst->Solution_Catalyst No Check Conditions Are the base and solvent system optimal? Check Reagents->Check Conditions Yes Solution_Reagents Purify starting materials and use anhydrous solvents. Check Reagents->Solution_Reagents No Consider Ligand Is steric hindrance an issue? Check Conditions->Consider Ligand Yes Solution_Conditions Screen different bases and solvent mixtures. Check Conditions->Solution_Conditions No Solution_Ligand Use bulky phosphine ligands (e.g., SPhos, XPhos). Consider Ligand->Solution_Ligand Yes

Caption: A troubleshooting decision tree for addressing low reaction yields.

Troubleshooting guide for reactions involving "2-(2-formylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during reactions involving "2-(2-formylphenyl)benzoic acid".

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses two primary reactive functional groups: an aldehyde (-CHO) and a carboxylic acid (-COOH). The proximity of these groups in an ortho-configuration on adjacent phenyl rings introduces significant steric hindrance, which can influence their reactivity. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the carboxylic acid can undergo esterification, amide bond formation, and reduction.

Q2: How does the "ortho effect" influence the reactivity of this molecule?

A2: The "ortho effect" refers to the unique behavior of ortho-substituted benzoic acids. In this compound, the close proximity of the formyl group to the carboxylic acid can influence the acidity of the carboxylic acid and sterically hinder the approach of reagents to both the carboxylic acid and the aldehyde functionalities. This steric hindrance can lead to slower reaction rates or require more forcing conditions compared to their meta or para isomers.

Q3: What are the common types of reactions performed with this compound?

A3: Common reactions include:

  • Intramolecular Cyclization: Formation of a lactone (a cyclic ester) through the reaction of the carboxylic acid with the aldehyde, often under acidic or basic conditions.

  • Condensation with Amines: Reaction of the aldehyde group with primary amines to form imines (Schiff bases).

  • Amide Bond Formation: Coupling of the carboxylic acid group with amines to form amides, typically using coupling agents.

  • Reduction: Selective reduction of the aldehyde to an alcohol or reduction of both the aldehyde and carboxylic acid.

  • Oxidation: Oxidation of the aldehyde to a second carboxylic acid group.

Troubleshooting Guides

Guide 1: Intramolecular Cyclization to Lactone

Issue: Low or no yield of the desired lactone.

This reaction is an intramolecular esterification (lactonization). Success is often dependent on effectively promoting the nucleophilic attack of the carboxylic acid's hydroxyl group onto the aldehyde's carbonyl carbon.

Troubleshooting Workflow:

G start Low/No Lactone Yield check_catalyst Review Catalyst System start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_water Assess Water Removal start->check_water check_starting_material Check Starting Material Purity start->check_starting_material solution_catalyst Optimize Catalyst: - Increase catalyst loading - Switch to a stronger acid/base - Consider a different catalyst type check_catalyst->solution_catalyst solution_conditions Adjust Conditions: - Increase temperature - Prolong reaction time check_conditions->solution_conditions solution_water Improve Water Removal: - Use Dean-Stark trap - Add molecular sieves check_water->solution_water solution_purify Purify Starting Material check_starting_material->solution_purify end Improved Yield solution_catalyst->end solution_conditions->end solution_water->end solution_purify->end

Caption: Troubleshooting workflow for low lactone yield.

Potential Causes and Solutions:

Possible Cause Suggested Solutions
Insufficient Catalyst Activity - Increase the loading of the acid or base catalyst. - Switch to a stronger acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a stronger base (e.g., sodium methoxide). - For acid-catalyzed reactions, ensure the catalyst is not hydrated.
Unfavorable Reaction Equilibrium - This is a condensation reaction that produces water. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
Slow Reaction Kinetics due to Steric Hindrance - Increase the reaction temperature to overcome the activation energy barrier. - Extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Impure Starting Material - Impurities can interfere with the catalyst or lead to side reactions. Purify the starting this compound by recrystallization or chromatography.

Experimental Protocol: Acid-Catalyzed Lactonization

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, benzene).

  • Add a catalytic amount of a strong acid (e.g., 0.05-0.1 equivalents of p-toluenesulfonic acid).

  • Set up the reaction with a Dean-Stark apparatus to remove water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Guide 2: Condensation with Primary Amines to Form Imines

Issue: Incomplete reaction or formation of multiple byproducts.

Imine formation is a reversible reaction that can be sensitive to pH and steric effects. The presence of the carboxylic acid group can complicate the reaction by forming an ammonium carboxylate salt with the amine.

Troubleshooting Workflow:

G start Imine Formation Issues check_ph Evaluate Reaction pH start->check_ph check_sterics Consider Steric Hindrance start->check_sterics check_side_reactions Investigate Side Reactions start->check_side_reactions solution_ph Optimize pH: - Add catalytic acid (e.g., acetic acid) - Avoid strongly acidic conditions check_ph->solution_ph solution_sterics Address Sterics: - Use a less bulky amine if possible - Increase temperature and reaction time check_sterics->solution_sterics solution_side_reactions Minimize Side Reactions: - Protect the carboxylic acid as an ester - Use a dehydrating agent check_side_reactions->solution_side_reactions end Pure Imine Product solution_ph->end solution_sterics->end solution_side_reactions->end

Caption: Troubleshooting imine formation reactions.

Potential Causes and Solutions:

Possible Cause Suggested Solutions
Unfavorable pH - Imine formation is typically catalyzed by mild acid. Add a catalytic amount of acetic acid.[1] - Strong acids can fully protonate the amine, making it non-nucleophilic. Avoid using strong acids.
Amine Reacts with Carboxylic Acid - The basic amine can react with the acidic carboxylic acid to form a salt, reducing the concentration of free amine available for reaction with the aldehyde. - Consider protecting the carboxylic acid as an ester (e.g., methyl ester) prior to the imine formation reaction. The ester can be hydrolyzed in a subsequent step if the free acid is required.
Steric Hindrance - The ortho-positioning of the bulky carboxylic acid group can hinder the approach of the amine to the aldehyde. - Use a less sterically hindered primary amine if the synthesis allows. - Increase the reaction temperature and prolong the reaction time.
Reversibility of the Reaction - Remove water formed during the reaction using a Dean-Stark trap or molecular sieves to drive the equilibrium towards the imine product.[2]

Experimental Protocol: Imine Formation

  • Dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Heat the mixture to reflux, with azeotropic removal of water using a Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude imine by column chromatography or recrystallization.

Guide 3: Amide Bond Formation

Issue: Low yield of the desired amide.

Amide coupling of this compound can be challenging due to the steric hindrance around the carboxylic acid and potential side reactions involving the aldehyde group.

Troubleshooting Workflow:

G start Low Amide Yield check_coupling Evaluate Coupling Reagent start->check_coupling check_aldehyde Consider Aldehyde Reactivity start->check_aldehyde check_conditions Review Reaction Conditions start->check_conditions solution_coupling Optimize Coupling: - Use a more robust coupling agent (e.g., HATU, COMU) - Increase equivalents of coupling agent and base check_coupling->solution_coupling solution_aldehyde Protect Aldehyde: - Convert aldehyde to an acetal before coupling - Deprotect after amide formation check_aldehyde->solution_aldehyde solution_conditions Adjust Conditions: - Use a non-nucleophilic base (e.g., DIPEA) - Vary the solvent (e.g., DMF, NMP) check_conditions->solution_conditions end Improved Amide Yield solution_coupling->end solution_aldehyde->end solution_conditions->end

Caption: Troubleshooting amide bond formation.

Potential Causes and Solutions:

Possible Cause Suggested Solutions
Inefficient Coupling Reagent - Due to steric hindrance, standard coupling reagents like DCC may be inefficient.[3] - Use more powerful uronium-based coupling reagents such as HATU, HBTU, or COMU, which are known to be effective for sterically hindered substrates.[4]
Side Reaction at the Aldehyde - The amine can react with the aldehyde to form an imine, consuming the starting material. - Protect the aldehyde group as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst) before performing the amide coupling. The acetal is stable to the coupling conditions and can be removed later by acid hydrolysis.
Suboptimal Base or Solvent - Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) to minimize side reactions. - Use a polar aprotic solvent like DMF or NMP, which can help to solvate the reactants and facilitate the reaction.

Experimental Protocol: Amide Coupling (with Aldehyde Protection)

  • Protection: Dissolve this compound in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid. Heat to reflux with a Dean-Stark trap until water evolution ceases. Cool, neutralize, and extract the acetal-protected acid.

  • Coupling: Dissolve the protected acid (1 equivalent) in DMF. Add the amine (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Deprotection: Dissolve the crude protected amide in a mixture of THF and 1M HCl. Stir at room temperature until the acetal is cleaved.

  • Neutralize, extract the final amide product, and purify by chromatography.

References

Stability of "2-(2-formylphenyl)benzoic acid" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-formylphenyl)benzoic acid

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of "this compound" for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic or basic conditions?

A1: this compound contains both a carboxylic acid and an aldehyde functional group. Its stability can be influenced by pH due to the reactivity of these groups.

  • Under acidic conditions: The aldehyde group may be susceptible to oxidation or acetal formation in the presence of alcohol solvents. Intramolecular cyclization to form a lactone ester could also be a possibility, although less likely without strong dehydrating conditions.

  • Under basic conditions: The primary concern is the Cannizzaro reaction, especially at elevated temperatures, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid. The acidic proton of the carboxylic acid will be deprotonated, forming a carboxylate salt, which is generally stable but may affect solubility. Aldol-type condensation reactions could also be promoted by base.

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present, potential degradation products could include:

  • From oxidation of the aldehyde: 2-(2-carboxyphenyl)benzoic acid.

  • From Cannizzaro reaction (basic conditions): 2-(2-(hydroxymethyl)phenyl)benzoic acid and 2-(2-carboxyphenyl)benzoic acid.

  • From decarboxylation (harsh conditions): Benzaldehyde and benzoic acid derivatives. While benzoic acid itself is stable up to high temperatures, derivatives can undergo decarboxylation.[1]

Q3: What is the optimal pH range for storing solutions of this compound?

A3: For short-term storage, a slightly acidic to neutral pH (pH 4-7) is likely optimal to minimize both acid-catalyzed and base-promoted degradation reactions. For long-term storage, it is recommended to store the compound as a solid in a cool, dark, and dry place.

Troubleshooting Guides

Issue 1: Unexpected loss of starting material in solution.
Possible Cause Troubleshooting Step Expected Outcome
Degradation under basic conditions (pH > 8) 1. Lower the pH of the solution to slightly acidic or neutral (pH 4-7).2. Analyze the sample by HPLC or LC-MS to identify potential degradation products such as those from a Cannizzaro reaction.The rate of degradation should decrease significantly. The presence of 2-(2-(hydroxymethyl)phenyl)benzoic acid and/or 2-(2-carboxyphenyl)benzoic acid would confirm base-mediated degradation.
Degradation under strongly acidic conditions (pH < 3) 1. Adjust the pH to a less acidic range (pH 4-7).2. If alcohols are present in the solvent, consider using an aprotic solvent to prevent acetal formation.Stability should improve. Consistent analytical results would be observed.
Oxidation of the aldehyde group 1. Degas solvents to remove dissolved oxygen.2. Add an antioxidant (e.g., BHT) to the solution.3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).The formation of 2-(2-carboxyphenyl)benzoic acid should be minimized.
Issue 2: Appearance of unknown peaks in chromatogram during analysis.
Possible Cause Troubleshooting Step Expected Outcome
Formation of degradation products 1. Refer to the potential degradation products listed in FAQ A2.2. Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of degradation products.Identification of the unknown peaks, confirming the degradation pathway.
Intramolecular cyclization Although less common for this specific molecule, related compounds like 2-formylbenzoic acid can exist in equilibrium with a cyclic lactol form.[2] It's conceivable that under certain conditions, an equilibrium with a cyclic form could exist.Analyze the sample using techniques that can identify tautomers or isomers, such as NMR spectroscopy.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound at Different pH Values

This protocol outlines a general method for evaluating the stability of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Sample Preparation:

    • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the respective buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).

    • The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the aqueous buffer.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze each sample by a validated HPLC method to determine the initial concentration of this compound.

  • Incubation: Store the prepared samples at a controlled temperature (e.g., ambient or elevated temperature to accelerate degradation). Protect samples from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

    • Plot the percentage remaining versus time for each pH.

    • Identify the formation of any new peaks and, if possible, identify the degradation products using LC-MS.

Quantitative Data Summary (Hypothetical)

The following table illustrates how to present the stability data. Note: This is hypothetical data for illustrative purposes only.

pHTemperature (°C)Time (hours)% Remaining (Mean ± SD, n=3)Major Degradation Products
2402498.2 ± 0.5-
4402499.1 ± 0.3-
7402498.8 ± 0.4-
9402485.3 ± 1.22-(2-(hydroxymethyl)phenyl)benzoic acid, 2-(2-carboxyphenyl)benzoic acid
12402455.7 ± 2.12-(2-(hydroxymethyl)phenyl)benzoic acid, 2-(2-carboxyphenyl)benzoic acid

Visualizations

Stability_Troubleshooting start Loss of Starting Material or Appearance of Unknown Peaks check_ph Check Solution pH start->check_ph acidic pH < 4 check_ph->acidic Acidic neutral pH 4-7 check_ph->neutral Neutral basic pH > 8 check_ph->basic Basic acid_action Action: - Adjust pH to 4-7 - Use aprotic solvent if alcohol is present acidic->acid_action neutral_action Likely Stable Consider other factors: - Oxidation - Light exposure neutral->neutral_action basic_action Action: - Adjust pH to 4-7 - Analyze for Cannizzaro products basic->basic_action

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_acid Acidic Conditions cluster_basic Basic Conditions cluster_oxidation Oxidative Conditions start This compound acetal Acetal Formation (with alcohol solvent) start->acetal H+, ROH cannizzaro_alcohol 2-(2-(hydroxymethyl)phenyl)benzoic acid start->cannizzaro_alcohol OH-, H₂O (Disproportionation) cannizzaro_acid 2-(2-carboxyphenyl)benzoic acid start->cannizzaro_acid OH-, H₂O (Disproportionation) oxidized_product 2-(2-carboxyphenyl)benzoic acid start->oxidized_product [O]

Caption: Potential degradation pathways.

Experimental_Workflow prep_stock Prepare Stock Solution prep_samples Prepare Samples at Different pH Values prep_stock->prep_samples t0_analysis T0 Analysis (HPLC) prep_samples->t0_analysis incubation Incubate at Controlled Temperature t0_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC) incubation->timepoint_analysis timepoint_analysis->incubation Repeat at intervals data_analysis Data Analysis (% Remaining vs. Time) timepoint_analysis->data_analysis

Caption: General workflow for pH stability testing.

References

Preventing self-condensation of "2-(2-formylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-formylphenyl)benzoic acid. The information provided is intended to help prevent its self-condensation and address other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of self-condensation of this compound?

A1: The primary cause of self-condensation is the presence of both an aldehyde and a carboxylic acid functional group in the same molecule. Under certain conditions, particularly in the presence of acid or base catalysts, the molecule can undergo an intramolecular aldol-type condensation reaction.

Q2: What is ring-chain tautomerism and how does it affect the reactivity of this molecule?

A2: this compound can exist in equilibrium between its open-chain form and a cyclic lactol form (3-hydroxy-3-(phenyl)isobenzofuran-1(3H)-one). This is a type of ring-chain tautomerism. The cyclic form is often more stable and its formation can compete with other desired reactions of the aldehyde or carboxylic acid groups. In an aqueous environment, the cyclic lactol form can be more stable than the open-chain form.[1][2]

Q3: What are the general strategies to prevent self-condensation?

A3: The most effective strategy is to use protecting groups to temporarily block either the aldehyde or the carboxylic acid functionality while performing reactions on the other part of the molecule.[3] This prevents the two groups from reacting with each other.

Q4: When should I protect the aldehyde versus the carboxylic acid?

A4: The choice of which functional group to protect depends on the subsequent reaction conditions.

  • Protect the aldehyde if the next reaction step involves basic or nucleophilic conditions that could react with the aldehyde. Acetals are excellent protecting groups for aldehydes under these conditions.[3]

  • Protect the carboxylic acid if the next step involves acidic conditions or reagents that would react with the carboxylic acid but not the aldehyde. Esterification is the most common method for protecting carboxylic acids.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product and presence of a higher molecular weight side product. Self-condensation of the starting material is likely occurring.Implement a protecting group strategy. Protect either the aldehyde as an acetal or the carboxylic acid as an ester before proceeding with your reaction.
Reaction with the aldehyde group is unsuccessful or gives low yield. The molecule may be predominantly in its cyclic lactol form, rendering the aldehyde unavailable for reaction.Consider converting the molecule to a derivative where the carboxylic acid is protected as an ester. This will favor the open-chain form with the free aldehyde.
Esterification of the carboxylic acid is problematic. The aldehyde group may be interfering with the esterification reaction, especially under harsh acidic conditions.Use a milder esterification method or, for better results, protect the aldehyde as an acetal before esterification.
Difficulty in purifying the final product due to side products. Inadequate protection or harsh deprotection conditions can lead to a mixture of products.Ensure the chosen protecting group is stable to the reaction conditions and that the deprotection step is selective and high-yielding. Monitor both protection and deprotection steps by TLC or LC-MS.

Data Presentation

Table 1: Stability of Functional Groups under Different pH Conditions

Functional GroupAcidic Conditions (pH < 4)Neutral Conditions (pH 6-8)Basic Conditions (pH > 9)
Aromatic AldehydeGenerally stable, but can be a catalyst for some reactions.Generally stable.Susceptible to Cannizzaro reaction (disproportionation) and aldol condensation.
Aromatic Carboxylic AcidStable.Exists as carboxylate salt.Stable as carboxylate salt.
Acetal Protecting GroupLabile; readily deprotected.Stable.Stable.
Ester Protecting GroupCan be hydrolyzed under strong acid and heat.Generally stable.Susceptible to hydrolysis (saponification).

Table 2: General Temperature Stability of Benzoic Acid Derivatives

Compound TypeTemperature RangeObservationsReference
Benzoic AcidUp to 300°CRemains stable in subcritical water.
Substituted Benzoic Acids150°C - 200°CMild to severe degradation observed in subcritical water.
Aromatic AldehydesRoom TemperatureCan be susceptible to air oxidation.

Experimental Protocols

Protocol 1: Protection of the Aldehyde Group as a Cyclic Acetal

This protocol is adapted from methods for protecting similar aromatic aldehydes.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Protection of the Carboxylic Acid Group as a Methyl Ester

This protocol is based on standard Fischer esterification procedures.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify by column chromatography or recrystallization if necessary.

Protocol 3: Deprotection of the Acetal Group

Materials:

  • Acetal-protected this compound

  • Acetone or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetal-protected compound in acetone or THF.

  • Add aqueous 1 M HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the deprotection is complete.

  • Neutralize the acid with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

Mandatory Visualization

Self_Condensation_Pathway 2-(2-formylphenyl)benzoic_acid This compound Enolate_intermediate Enolate Intermediate 2-(2-formylphenyl)benzoic_acid->Enolate_intermediate Base Intramolecular_attack Intramolecular Nucleophilic Attack Enolate_intermediate->Intramolecular_attack Cyclic_alkoxide Cyclic Alkoxide Intermediate Intramolecular_attack->Cyclic_alkoxide Protonation Protonation Cyclic_alkoxide->Protonation Aldol_adduct Aldol Adduct Protonation->Aldol_adduct Dehydration Dehydration Aldol_adduct->Dehydration Heat Condensed_product Condensed Product Dehydration->Condensed_product

Caption: Self-condensation pathway of this compound.

Protection_Workflow cluster_aldehyde Aldehyde Protection cluster_acid Carboxylic Acid Protection Start_A This compound Protect_A Protect Aldehyde (e.g., Acetal formation) Start_A->Protect_A Protected_A Aldehyde-Protected Intermediate Protect_A->Protected_A Reaction_A Desired Reaction (on Carboxylic Acid) Protected_A->Reaction_A Deprotect_A Deprotect Aldehyde (Acid Hydrolysis) Reaction_A->Deprotect_A Final_Product_A Final Product Deprotect_A->Final_Product_A Start_B This compound Protect_B Protect Carboxylic Acid (e.g., Esterification) Start_B->Protect_B Protected_B Acid-Protected Intermediate Protect_B->Protected_B Reaction_B Desired Reaction (on Aldehyde) Protected_B->Reaction_B Deprotect_B Deprotect Carboxylic Acid (Hydrolysis) Reaction_B->Deprotect_B Final_Product_B Final Product Deprotect_B->Final_Product_B

Caption: General workflows for protecting group strategies.

References

Technical Support Center: Regioselectivity in Reactions with 2-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for navigating the synthetic challenges of 2-(2-formylphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile bifunctional molecule. Our goal is to provide practical, field-tested solutions to common regioselectivity issues, moving beyond simple protocols to explain the fundamental principles that govern reaction outcomes.

Introduction: The Chemoselectivity Challenge

This compound (CAS 6720-26-9) is a valuable building block due to its two reactive functional groups: an electrophilic aldehyde (formyl group) and a nucleophilic/acidic carboxylic acid.[1] This bifunctionality, while offering diverse synthetic possibilities, presents a significant challenge: how to selectively target one group while leaving the other intact. Reagents intended for the aldehyde can often react with the carboxylic acid (or its carboxylate form), and vice-versa. This guide provides a systematic approach to mastering the regioselectivity of this compound through strategic planning and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning a multi-step synthesis. What is the fundamental difference in reactivity between the formyl and carboxylic acid groups that I should consider?

Answer: Understanding the inherent electronic and steric differences between the aldehyde and carboxylic acid functionalities is the cornerstone of achieving regioselectivity.

  • The Formyl Group (Aldehyde): The carbonyl carbon of the aldehyde is highly electrophilic and sterically accessible. It is prone to attack by a wide range of nucleophiles (Grignard reagents, organolithiums, Wittig ylides, amines) and is readily reduced or oxidized.

  • The Carboxylic Acid Group: This group has dual reactivity. The hydroxyl proton is acidic (pKa ~4-5) and will be readily deprotonated by bases. This deprotonation forms a carboxylate anion (R-COO⁻), which is a much weaker electrophile than the aldehyde carbonyl. The carbonyl carbon itself can be attacked by strong nucleophiles or, more commonly, activated (e.g., to an acyl chloride or ester) to facilitate attack by weaker nucleophiles.

The key takeaway is that under neutral or acidic conditions, the aldehyde is generally the more reactive electrophilic site. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which significantly deactivates it towards nucleophilic attack, potentially enhancing selectivity for reactions at the aldehyde.

Q2: How can I selectively perform a reaction at the formyl group (e.g., reductive amination, Wittig reaction) while leaving the carboxylic acid untouched?

Answer: This is one of the most common requirements. You have two primary strategies: exploit inherent reactivity differences or protect the carboxylic acid.

Strategy A: Exploiting Inherent Chemoselectivity

For certain reactions, the aldehyde is sufficiently more reactive that protection is not required, provided conditions are carefully controlled.

  • Reductive Amination: This reaction can often be performed selectively. The initial formation of the iminium ion from the aldehyde and an amine is typically faster than amide formation with the carboxylic acid under neutral or mildly acidic conditions. Subsequent reduction of the iminium ion with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion over the carboxylic acid. A similar strategy has been successfully applied to the related 2-formylphenylboronic acid.[2]

  • Wittig Reaction: The Wittig reaction is generally highly selective for aldehydes and ketones over carboxylic acids and esters. The phosphorus ylide will preferentially attack the formyl group.

Strategy B: Protecting the Carboxylic Acid

Protecting the carboxylic acid as an ester is a robust and highly reliable method. An ester is significantly less reactive than an aldehyde towards most nucleophiles.

Experimental Protocol: Methyl Ester Protection

  • Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, ~0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting methyl 2-(2-formylphenyl)benzoate can be purified by column chromatography if necessary. This intermediate is a versatile precursor for further reactions.[3]

With the carboxylic acid protected, you can now perform your desired reaction (e.g., reduction, Grignard addition) on the formyl group. The ester can be deprotected later via saponification (e.g., using NaOH or LiOH) followed by acidic workup.

Q3: My goal is to modify the carboxylic acid (e.g., amidation, esterification). How can I prevent the aldehyde from interfering?

Answer: This scenario almost always requires protection of the highly reactive formyl group. The most effective and common strategy is to convert the aldehyde into an acetal.

Strategy: Protecting the Aldehyde as a Cyclic Acetal

Cyclic acetals are excellent protecting groups because they are stable to a wide range of conditions, including strongly basic, nucleophilic, and reducing environments, but are easily removed with aqueous acid.[4]

Experimental Protocol: Ethylene Glycol Acetal Protection

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) in toluene (~0.2 M).

  • Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until completion (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ to quench the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting acetal-protected compound can then be used directly for reactions at the carboxylic acid site.

Once your modification of the carboxylic acid is complete, the acetal can be readily cleaved by stirring the compound in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature.[4][5]

Q4: I tried reducing the aldehyde with NaBH₄, but I'm getting inconsistent results and low yields. What could be going wrong?

Answer: This is a classic chemoselectivity problem. While sodium borohydride (NaBH₄) is milder than lithium aluminum hydride (LiAlH₄) and primarily reduces aldehydes and ketones, its reactivity with carboxylic acids is not zero, especially at elevated temperatures or over long reaction times. Furthermore, the acidic proton of the carboxylic acid can react with the hydride reagent.

Troubleshooting Steps:

  • Base Addition: The carboxylic acid proton can react with NaBH₄ (releasing H₂ gas), consuming your reagent. A common tactic is to first deprotonate the carboxylic acid with a non-nucleophilic base (like one equivalent of NaHCO₃ or triethylamine) to form the carboxylate. The resulting carboxylate is significantly less electrophilic and less likely to be reduced, improving the selectivity of the NaBH₄ for the aldehyde.

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -10 °C). This slows down the rate of all reactions but disproportionately affects the slower, less favorable reduction of the carboxylic acid/carboxylate.

  • Solvent Choice: Protic solvents like ethanol or methanol are typically used with NaBH₄. The choice of solvent can sometimes modulate reactivity.

  • Consider an Alternative: If selectivity remains an issue, protecting the carboxylic acid as an ester first (see Q2) and then performing the NaBH₄ reduction is the most reliable path.

Decision Workflow & Data Summaries

To assist in your experimental design, the following workflow and data table provide a structured approach to selecting a synthetic strategy.

Diagram: Regioselective Strategy Selection

This flowchart guides you to the most appropriate method based on your synthetic target.

G start What is your desired reaction site? aldehyde Formyl Group Only start->aldehyde Target acid Carboxylic Acid Only start->acid Target protect_acid Strategy: Protect Carboxylic Acid (e.g., as Methyl Ester) aldehyde->protect_acid High Reliability direct_reaction Strategy: Exploit Inherent Selectivity (e.g., Wittig, Reductive Amination) aldehyde->direct_reaction Faster / Fewer Steps protect_aldehyde Strategy: Protect Formyl Group (e.g., as Cyclic Acetal) acid->protect_aldehyde Most Reliable Method deprotect_acid Perform Aldehyde Rxn, then Deprotect Ester (Saponification) protect_acid->deprotect_acid deprotect_aldehyde Perform Acid Rxn, then Deprotect Acetal (Aq. Acid) protect_aldehyde->deprotect_aldehyde

Caption: Decision workflow for regioselective reactions.

Table: Comparison of Common Protecting Group Strategies

This table summarizes key protecting groups for the formyl and carboxylic acid moieties. The ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove with high yield.[6][7]

Functional GroupProtecting GroupProtection ConditionsStabilityDeprotection Conditions
Formyl (Aldehyde) Cyclic AcetalEthylene glycol, cat. acid (p-TSA), Dean-StarkBases, Nucleophiles, Hydrides (NaBH₄, LiAlH₄), OrganometallicsMild aqueous acid (e.g., 1M HCl in THF/H₂O)
Carboxylic Acid Methyl/Ethyl EsterMeOH or EtOH, cat. acid (H₂SO₄), refluxMild bases, most reducing agents (e.g., NaBH₄), Wittig reagentsSaponification (NaOH or LiOH), then acidic workup
Carboxylic Acid Benzyl EsterBenzyl bromide (BnBr), base (e.g., Cs₂CO₃)Most conditions except hydrogenationCatalytic hydrogenation (H₂, Pd/C)
Carboxylic Acid tert-Butyl EsterIsobutylene, cat. acid or t-BuOH, DCC/DMAPMost conditions except strong acidStrong acid (e.g., Trifluoroacetic acid - TFA)

References

Technical Support Center: Scale-Up Synthesis of 2-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-(2-formylphenyl)benzoic acid.

Disclaimer: Specific scale-up data for this compound is limited. The guidance provided below is extrapolated from established protocols for structurally similar compounds and common synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary synthetic strategies for biaryl compounds like this compound often involve well-established cross-coupling reactions. The most common and scalable routes include:

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a 2-formylphenyl boronic acid (or its ester) and a 2-halobenzoic acid derivative. This method is widely used due to its functional group tolerance and generally high yields.

  • Grignard Reaction: Involving the formation of a Grignard reagent from a 2-halobenzaldehyde derivative and its subsequent reaction with a 2-halobenzoic acid derivative, typically requiring a catalyst. Careful control of reaction conditions is crucial due to the high reactivity of the Grignard reagent.

  • Hydrolysis of a Precursor: A potential route involves the hydrolysis of a precursor like 2-(2-(dichloromethyl)phenyl)benzoic acid.

Q2: I'm observing low yields in my Suzuki coupling reaction. What are the likely causes?

A2: Low yields in Suzuki couplings, especially during scale-up, can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may be inactive or degraded. Ensure proper handling and storage of the catalyst. The choice of ligand is also critical; sterically hindered biaryl ligands can be effective.

  • Poor Reagent Quality: The purity of the boronic acid and the aryl halide is crucial. Impurities can poison the catalyst or lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters. The reaction may require heating to proceed efficiently. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, THF/water) should be optimized.

  • De-boronation: The boronic acid may be unstable under the reaction conditions, leading to protodeboronation. Using a more stable pinacol boronic ester can mitigate this issue.[1]

Q3: What are common byproducts in the synthesis of this compound?

A3: During the synthesis of biaryl compounds, several byproducts can form, complicating purification:

  • Homo-coupling Products: Self-coupling of the boronic acid or the aryl halide can lead to symmetrical biaryl impurities. Slow addition of the boronic acid can sometimes minimize this.[1]

  • Isomers: Depending on the starting materials and reaction conditions, positional isomers of the target molecule may be formed.

  • Over-oxidation or Reduction: The aldehyde functionality is sensitive and can be oxidized to a carboxylic acid or reduced to an alcohol if not handled under appropriate conditions.

Q4: How can I effectively purify this compound on a larger scale?

A4: Purification of an acidic product like this compound on a large scale often involves:

  • Acid-Base Extraction: This is a highly effective initial purification step. The product can be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The product is then precipitated by acidifying the aqueous layer.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

  • Chromatography: While less ideal for very large scales, column chromatography can be used for high-purity requirements. Optimizing the solvent system is key to achieving good separation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst system.Screen different palladium catalysts and phosphine ligands. Ensure the catalyst is not degraded.
Incorrect base or solvent.Try alternative bases like K₃PO₄ or Cs₂CO₃. Optimize the solvent system (e.g., dioxane/water, THF/water).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant Byproduct Formation (e.g., Homo-coupling) Reaction conditions favor homo-coupling.Try a slow addition of the boronic acid to the reaction mixture. Lowering the reaction temperature may also help.[1]
Presence of oxygen in the reaction.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reaction vessel.
Difficulty in Product Isolation Product co-elutes with byproducts during chromatography.Optimize the purification method. An initial acid-base extraction can separate the acidic product from neutral byproducts before chromatography.[1]
Product is an oil or difficult to crystallize.Try different solvent systems for recrystallization or consider converting the product to a salt to facilitate purification and handling.
Inconsistent Yields at Larger Scale Poor heat and mass transfer.Ensure efficient stirring and temperature control. For exothermic reactions, consider a controlled addition of reagents.
Moisture sensitivity of reagents.Ensure all glassware is oven-dried and reagents are anhydrous, especially for moisture-sensitive reactions like those involving Grignard reagents.

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Formylphenylboronic acid or its pinacol ester

  • 2-Bromobenzoic acid methyl ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Methanol/Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 2-bromobenzoic acid methyl ester, 2-formylphenylboronic acid, and the base.

  • Solvent Addition and Degassing: Add the dioxane/water solvent mixture. Degas the flask by evacuating and backfilling with an inert gas (e.g., argon) several times.[1]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[1]

  • Work-up: Cool the reaction mixture and add water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Hydrolysis and Purification: Dissolve the crude ester in a methanol/water mixture and add an excess of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester. After cooling, wash with an organic solvent to remove non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the this compound. Collect the solid by filtration, wash with water, and dry.[1]

Data Presentation

Table 1: General Conditions for Suzuki Coupling of Aryl Halides with Arylboronic Acids

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can significantly impact yield and reaction time.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The strength and solubility of the base are important factors.
Solvent Dioxane/Water, THF/WaterA mixed aqueous solvent system is commonly used.
Temperature 80 - 100 °CHeating is typically required to drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Note: This data is generalized for Suzuki coupling reactions and should be optimized for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_purification Purification A Combine Reactants: 2-Halobenzoic acid derivative 2-Formylphenylboronic acid Base B Add Solvent & Degas A->B C Add Palladium Catalyst B->C D Heat & Stir (80-100 °C) C->D E Cool & Add Water D->E Monitor by TLC/LC-MS F Extract with Organic Solvent E->F G Hydrolyze Ester (NaOH, MeOH/H2O) F->G H Wash with Organic Solvent G->H I Acidify Aqueous Layer (HCl) H->I J Precipitation of Product I->J K Filter & Wash Solid J->K L Dry Final Product K->L

Caption: Experimental workflow for the synthesis of this compound via Suzuki coupling.

troubleshooting_logic Start Low Yield or Incomplete Reaction Cause1 Inactive Catalyst? Start->Cause1 Cause2 Suboptimal Conditions? (Temp, Base, Solvent) Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Cause4 De-boronation? Start->Cause4 Solution1 Screen Catalysts & Ligands Cause1->Solution1 Solution2 Optimize Reaction Parameters Cause2->Solution2 Solution3 Verify Reagent Purity Cause3->Solution3 Solution4 Use Pinacol Boronic Ester Cause4->Solution4

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 2-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "2-(2-formylphenyl)benzoic acid".

Troubleshooting Guide

Q1: My final product of this compound has a grey or black tint. What is the likely cause and how can I remove it?

A: A grey or black discoloration in your product is often indicative of residual palladium catalyst from a cross-coupling reaction, a common method for synthesizing biphenyl compounds.

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon. The activated carbon will adsorb the palladium particles. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Silica Gel Column Chromatography: If recrystallization is insufficient, column chromatography can be employed. The palladium catalyst will typically adhere strongly to the silica gel at the top of the column.

  • Metal Scavengers: For very low levels of metal contamination, specialized metal scavengers (e.g., silica-based thiols) can be effective.

Q2: I am observing a significant amount of a non-polar impurity in my crude this compound that co-elutes with the product in my initial chromatography attempts. What could it be and how do I separate it?

A: A common non-polar impurity could be unreacted starting materials from a Suzuki coupling reaction, such as the boronic acid or aryl halide, or byproducts like homocoupled biphenyls.

Recommended Solutions:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic desired product from neutral impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The "this compound" will deprotonate and move into the aqueous layer as its salt, while the non-polar impurities will remain in the organic layer. Separate the layers and then acidify the aqueous layer with an acid like HCl to precipitate the pure product, which can then be collected by filtration.

  • Optimize Column Chromatography: If you prefer to use chromatography, you may need to adjust your solvent system. A less polar mobile phase might provide better separation. Consider using a gradient elution, starting with a very non-polar solvent system and gradually increasing the polarity.

Q3: My purified product shows an additional peak in the 1H NMR spectrum with a singlet around 4.5 ppm, and the integration of my aldehyde peak is low. What is this impurity?

A: This suggests the presence of the corresponding benzyl alcohol, formed by the reduction of the formyl group. This can sometimes occur if a reducing agent was used in a previous step or if certain catalysts promote this side reaction.

Recommended Solutions:

  • Selective Oxidation: It may be possible to selectively oxidize the alcohol impurity back to the aldehyde without affecting the rest of the molecule using mild oxidizing agents. However, this would require an additional reaction step and subsequent purification.

  • Column Chromatography: Careful column chromatography with a suitable solvent system should allow for the separation of the more polar alcohol from the desired aldehyde-acid.

Q4: After purification, my product's melting point is broad, and I suspect an isomeric impurity. What could it be?

A: An isomeric impurity, such as 2-(4-formylphenyl)benzoic acid, could be present if the starting materials for the synthesis were not isomerically pure.[1][2] These isomers can have very similar polarities, making them difficult to separate.

Recommended Solutions:

  • Fractional Recrystallization: This technique involves multiple, careful recrystallization steps. By slowly cooling the solution, it may be possible to selectively crystallize one isomer, leaving the other enriched in the mother liquor.

  • Preparative HPLC: For challenging separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.[3]

Frequently Asked Questions (FAQs)

Q5: What are the most common methods for purifying this compound?

A: The most common and effective purification methods for "this compound" and similar aromatic carboxylic acids are:

  • Recrystallization: This technique is excellent for removing small amounts of impurities and for obtaining a highly crystalline final product.[4][5]

  • Column Chromatography: This is a versatile method for separating the desired product from a wider range of impurities, including those with similar polarities.[6]

  • Acid-Base Extraction: This is a powerful technique for separating the acidic product from neutral or basic impurities.[7]

Q6: What is a good solvent system for the recrystallization of this compound?

A: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For biphenyl carboxylic acids, common solvent systems include:

  • Aqueous Ethanol: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then allow it to cool slowly.[8]

  • Toluene/Petroleum Ether: Dissolve the compound in hot toluene and then add petroleum ether until cloudiness persists. Reheat to get a clear solution and then cool.

  • Benzene/Petroleum Ether: Similar to the toluene/petroleum ether system.[8]

Q7: What are typical conditions for column chromatography of this compound?

A: For normal-phase silica gel column chromatography, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. A common starting point is a gradient of 10% to 50% ethyl acetate in hexane. The exact ratio will depend on the specific impurities present. The use of a small amount of acetic acid or formic acid in the mobile phase can sometimes help to reduce tailing of the acidic product on the silica gel.

Q8: How can I confirm the purity of my final product?

A: The purity of "this compound" can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by showing extra peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a very sensitive technique that can quantify the purity of the sample and detect even small amounts of impurities.[3]

  • Mass Spectrometry (MS): This can confirm the molecular weight of the desired product and help in the identification of impurities.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, yields crystalline product.May not remove impurities with similar solubility.
Column Chromatography >99%Can separate a wide range of impurities.More time-consuming and uses larger volumes of solvent.
Acid-Base Extraction >97%Excellent for removing neutral and basic impurities.Does not remove acidic impurities.
Preparative HPLC >99.5%Highest resolution for difficult separations.Expensive, requires specialized equipment.

Experimental Protocols

Recrystallization from Aqueous Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude "this compound" in the minimum amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Slowly add hot water to the filtrate with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 20% ethyl acetate, then 30%, etc.).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH) two to three times.

  • Separation: Combine the aqueous extracts. The neutral and basic impurities will remain in the organic layer, which can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2).

  • Precipitation and Isolation: The pure "this compound" will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product solvent Add Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cool Slow Cooling filtrate->cool crystals Crystals Form cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor vacuum_filtration->mother_liquor pure_product Pure Product vacuum_filtration->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow prep Prepare Silica Gel Column load Load Crude Product prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->collect combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product Acid_Base_Extraction_Workflow dissolve Dissolve Crude in Organic Solvent extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Impurities) separate->organic aqueous Aqueous Layer (Product Salt) separate->aqueous acidify Acidify Aqueous Layer aqueous->acidify precipitate Precipitate Pure Product acidify->precipitate filtrate Filter and Dry precipitate->filtrate pure_product Pure Product filtrate->pure_product

References

Effect of catalyst choice on the synthesis of "2-(2-formylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-(2-formylphenyl)benzoic acid, with a focus on the critical role of catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically 2-bromobenzoic acid or its ester) with 2-formylphenylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the steric hindrance of the ortho-substituted substrates.

Q2: Which palladium catalyst system is recommended for this synthesis?

A2: For sterically hindered Suzuki-Miyaura couplings like the synthesis of this compound, standard catalysts such as Pd(PPh₃)₄ may be ineffective. It is highly recommended to use a catalyst system composed of a palladium precursor, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. Buchwald ligands like SPhos, XPhos, and RuPhos are excellent choices for promoting the reaction. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, which are often slowed down by steric hindrance.

Q3: What is the impact of the base and solvent on the reaction?

A3: The selection of the base and solvent is critical for an efficient reaction. A moderately strong base is typically required to activate the boronic acid for the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The solvent should be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water, are commonly used.

Q4: Are there alternative catalysts to palladium for this type of synthesis?

A4: While palladium is the most widely used and generally most effective catalyst for Suzuki-Miyaura reactions, other transition metals have been explored for C-C bond formation.

  • Copper-catalyzed cross-coupling reactions are known, but their application to the synthesis of sterically hindered biaryl carboxylic acids is less common and may require specific ligands and reaction conditions.[1][2][3]

  • Rhodium-catalyzed reactions have been reported for C-H activation and arylation of benzoic acids, but these typically involve different reaction pathways than the Suzuki-Miyaura coupling.[4][5][6] For the synthesis of this compound, palladium-based catalysts remain the most reliable and well-documented choice.

Q5: What are the common side reactions, and how can they be minimized?

A5: Common side reactions in the Suzuki-Miyaura coupling for this synthesis include:

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can be minimized by using a highly active catalyst system and carefully controlling the reaction conditions.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of benzaldehyde. Using anhydrous solvents and an appropriate base can mitigate this side reaction.

  • Hydrolysis of the formyl group: Under certain conditions, the aldehyde functionality can be sensitive. Proper workup procedures are important to preserve this group.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Probable Cause Recommended Solution
Inefficient Catalyst System For this sterically hindered coupling, standard catalysts like Pd(PPh₃)₄ are often suboptimal. Switch to a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos).
Incorrect Base The base may not be strong enough to promote transmetalation. Use a moderately strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.
Poor Solvent Choice The solvent may not be appropriate for the reaction temperature or solubility of the reactants. Toluene, dioxane, or a mixture of an organic solvent with water are often effective.
Reaction Temperature Too Low Sterically hindered couplings often require elevated temperatures to overcome the activation energy barrier. Increase the reaction temperature, typically to 80-110 °C.
Deactivation of the Catalyst Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Presence of Significant Byproducts
Probable Cause Recommended Solution
Homocoupling of Boronic Acid This is often due to a slow transmetalation step. Increase the reaction temperature or use a more effective base. Slow addition of the boronic acid to the reaction mixture can sometimes help.
Protodeboronation of Boronic Acid Traces of water or acidic impurities can cause this. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Incomplete Reaction The presence of starting materials alongside the product suggests the reaction has not gone to completion. Increase the reaction time, temperature, or catalyst loading. Monitor the reaction progress by TLC or LC-MS.

Data Presentation

The following table summarizes typical catalyst systems and conditions for the Suzuki-Miyaura synthesis of sterically hindered biaryl carboxylic acids, analogous to this compound. The yields are indicative and can vary based on the specific substrates and optimization of reaction conditions.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/Water10012-2490-98
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane802-12High
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/Water80-10012-24Moderate to Good

Note: "High" and "Good" yields are reported in the literature for similar substrates, suggesting successful reactions without specifying exact percentages in some cases.[7]

Experimental Protocols

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of sterically hindered biaryl carboxylic acids.[8]

Materials:

  • 2-Bromobenzoic acid

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2-formylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-bromobenzoic acid.

  • Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure this compound.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar²-B(OR)₂ (Base) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reactants (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Ar or N₂) start->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Solvent catalyst->solvent heat Heat and Stir (e.g., 100°C, 12-24h) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Work-up: Acidify and Extract monitor->workup purify Purify Product (Chromatography / Recrystallization) workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for the synthesis.

References

Managing the solubility issues of "2-(2-formylphenyl)benzoic acid" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-formylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a moderately polar molecule due to the presence of both a carboxylic acid and a formyl (aldehyde) group on a biphenyl scaffold.[1] Its solubility can be generalized as follows:

  • Polar Protic Solents: It is expected to be soluble in polar protic solvents like ethanol, methanol, and isopropanol, especially with gentle heating.

  • Polar Aprotic Solvents: Good solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Aqueous Solutions: The compound has very limited solubility in neutral water. However, its solubility significantly increases in alkaline aqueous solutions (pH > 7) due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[2] Conversely, in acidic solutions (pH < 4), it will be in its protonated, less soluble form.[3]

  • Non-Polar Solvents: It is expected to have poor solubility in non-polar solvents like hexane, toluene, and diethyl ether.

Q2: I'm struggling to dissolve this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: If you are facing solubility issues, consider these initial steps:

  • Gentle Heating: Carefully warming the mixture can significantly increase the rate of dissolution and the amount of solute that can be dissolved.[4]

  • Agitation/Sonication: Ensure vigorous stirring or use a sonication bath to break down solid aggregates and enhance the interaction between the solute and the solvent.

  • Use of a Co-solvent: Adding a small amount of a high-polarity solvent in which the compound is highly soluble (like DMSO or DMF) to your primary reaction solvent can substantially improve overall solubility.[5] This is a common technique known as co-solvency.[4]

Q3: Can I improve aqueous solubility by adjusting the pH?

A3: Yes, this is a highly effective strategy. As a carboxylic acid, this compound will be deprotonated under basic conditions to form its corresponding carboxylate salt. This salt has significantly higher aqueous solubility. By carefully adding a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to an aqueous suspension, you can dissolve the compound.[2][6] Remember that this will change the nature of the starting material in the reaction, which may or may not be desirable depending on the planned chemical transformation.

Q4: My compound "oils out" upon heating instead of dissolving. What should I do?

A4: This phenomenon often occurs when the melting point of the compound is close to the boiling point of the chosen solvent. The compound melts before it has a chance to dissolve.

  • Solution 1: Switch to a solvent with a higher boiling point.

  • Solution 2: Use a co-solvent system to alter the overall properties of the solvent mixture, which can sometimes prevent oiling out.[2]

Q5: The compound precipitates out of solution when I add another reagent. Why is this happening?

A5: This is likely due to one of two reasons:

  • Change in Solvent Polarity: The added reagent may have a different polarity than your solvent system, causing the overall polarity to shift and reducing the solubility of your compound.

  • Reaction/Incompatibility: The added reagent might be reacting with the this compound to form a new, less soluble species, or it could be reacting with the solvent.

To mitigate this, try adding the reagent slowly and with vigorous stirring to the dissolved compound.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution(s)
Poor initial dissolution in an organic solvent. The solvent is not polar enough to overcome the crystal lattice energy of the solid.1. Switch to a more polar solvent (e.g., from THF to DMF).2. Use a co-solvent system (e.g., add 5-10% DMSO to acetonitrile).[5]3. Apply gentle heating and sonication.
Compound precipitates from aqueous solution during workup. The pH of the aqueous solution has dropped, causing the soluble carboxylate salt to protonate back to the less soluble carboxylic acid.1. Monitor and adjust the pH of the aqueous layer, keeping it basic (pH > 8) until the extraction is complete.2. If acidification is necessary to recover the product, cool the solution in an ice bath to maximize precipitation before filtration.[7]
Reaction is sluggish or incomplete. The concentration of the dissolved starting material is too low, limiting the reaction rate.1. Increase the reaction temperature, if the reaction chemistry allows.2. Employ a co-solvent system to increase the concentration of the dissolved reactant.[5]3. If applicable, convert the acid to a more soluble salt form in situ if the salt is also reactive under the desired conditions.
Inconsistent solubility between different batches. There may be variations in the purity or crystalline form (polymorphism) of the compound.1. Ensure you are using a consistent source and purity of the material.2. Consider purifying the starting material by recrystallization to obtain a consistent crystalline form.[8]

Quantitative Data

While specific experimental solubility data for this compound is not widely published, the following table provides illustrative data based on the expected behavior of structurally similar aromatic carboxylic acids. This data should be used as a guideline for solvent selection.

Solvent Type Predicted Solubility (at 25 °C) Notes
Water (pH 7.0)Aqueous< 0.1 mg/mLVery slightly soluble.
Water (pH 10.0, buffered)Aqueous> 10 mg/mLSoluble due to salt formation.
MethanolPolar Protic5-10 mg/mLModerately soluble.
EthanolPolar Protic5-15 mg/mLModerately soluble.
Dichloromethane (DCM)Chlorinated< 1 mg/mLPoorly soluble.
Tetrahydrofuran (THF)Polar Aprotic2-5 mg/mLSlightly soluble.
Acetonitrile (MeCN)Polar Aprotic1-3 mg/mLSlightly soluble.
N,N-Dimethylformamide (DMF)Polar Aprotic> 50 mg/mLVery soluble.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50 mg/mLVery soluble.

Disclaimer: The quantitative data presented in this table are illustrative examples and not experimentally determined values for this compound. Actual results may vary.

Experimental Protocols

Protocol 1: Improving Aqueous Solubility via pH Adjustment

This protocol describes how to prepare a stock solution of this compound in an aqueous buffer by converting it to its more soluble sodium salt.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-buffered saline (PBS) or desired aqueous buffer

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker or flask.

  • Add approximately 80% of the final desired volume of the aqueous buffer. The compound will likely form a suspension.

  • Begin stirring the suspension.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH.

  • As the NaOH is added, the carboxylic acid will be deprotonated to form the sodium carboxylate salt, and the solid will begin to dissolve.[2]

  • Continue adding NaOH until all the solid has dissolved and the pH is stable in the desired range (e.g., pH 7.4 - 8.0). Avoid adding a large excess of base.

  • Once fully dissolved, add the remaining buffer to reach the final target volume.

  • If required for biological assays, sterile-filter the solution through a 0.22 µm filter.

Protocol 2: Purification by Recrystallization from an Ethanol/Water Mixture

This protocol is for purifying crude this compound to improve its purity and obtain a more consistent crystalline form, which can aid in achieving reproducible solubility.[8][9]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely along with the impurities.

  • Crystallization: Remove the flask from the heat. Slowly add warm deionized water to the hot ethanolic solution with stirring until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation & Dissolution cluster_troubleshoot Troubleshooting cluster_reaction Reaction & Workup start Start with Crude This compound choose_solvent Select Solvent System (e.g., Ethanol/Water, DMF) start->choose_solvent dissolve Dissolve Compound (Apply Heat/Sonication) choose_solvent->dissolve check_sol Is it fully dissolved? dissolve->check_sol add_cosolvent Add Co-solvent (e.g., DMSO) check_sol->add_cosolvent No reaction Perform Reaction check_sol->reaction Yes add_cosolvent->dissolve Retry change_solvent Change Solvent add_cosolvent->change_solvent workup Aqueous Workup / Extraction reaction->workup isolate Isolate Product workup->isolate end Pure Product isolate->end

Caption: A general workflow for handling solubility issues during a reaction.

ph_adjustment_pathway compound_low This compound (Solid Suspension) Low Aqueous Solubility add_base + NaOH (aq) (Base Addition) compound_low->add_base compound_high Sodium 2-(2-formylphenyl)benzoate (Aqueous Solution) High Aqueous Solubility add_base->compound_high add_acid + HCl (aq) (Acidification) compound_high->add_acid add_acid->compound_low Precipitation

References

Characterization of unexpected byproducts in "2-(2-formylphenyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2-(2-formylphenyl)benzoic acid, a key intermediate in the development of various pharmaceuticals and advanced materials, is a critical process for many researchers. A prevalent synthetic route involves the oxidative cleavage of phenanthrene. While seemingly straightforward, this reaction is often accompanied by the formation of unexpected byproducts that can complicate purification and impact the yield and purity of the final product. This technical support guide provides a comprehensive resource for identifying, characterizing, and troubleshooting the formation of these byproducts. Drawing upon established analytical principles and field-proven insights, this guide is designed to empower researchers to optimize their synthetic protocols and achieve high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via phenanthrene oxidation.

FAQ 1: My reaction mixture is showing multiple spots on TLC, even after the supposed completion of the reaction. What are the likely byproducts?

Answer:

When synthesizing this compound from phenanthrene, the presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation. The primary byproducts to suspect are:

  • Diphenic acid: This is the product of over-oxidation, where the aldehyde group of the target molecule is further oxidized to a carboxylic acid.

  • Phenanthrenequinone: This is an intermediate in the oxidation process. Its presence indicates incomplete oxidation of the phenanthrene starting material.

  • Unreacted Phenanthrene: If the reaction has not gone to completion, you will have remaining starting material.

  • Lactol Tautomer: this compound can exist in equilibrium with its cyclic hemiacetal form, 3-hydroxy-3-phenylisobenzofuran-1(3H)-one. While not a byproduct of a competing reaction, its presence can lead to an additional spot on the TLC and complicate spectroscopic analysis.

The following diagram illustrates the reaction pathway and the points at which these byproducts can arise.

Byproduct_Formation Phenanthrene Phenanthrene Phenanthrenequinone Phenanthrenequinone Phenanthrene->Phenanthrenequinone Incomplete Oxidation Target This compound Phenanthrenequinone->Target Desired Oxidation Diphenic_Acid Diphenic Acid Target->Diphenic_Acid Over-oxidation Lactol Lactol Tautomer Target->Lactol Equilibrium

Caption: Reaction pathway for the synthesis of this compound from phenanthrene, highlighting the formation of common byproducts.

FAQ 2: How can I distinguish between the desired product and its byproducts using NMR and Mass Spectrometry?

Answer:

Careful analysis of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is crucial for differentiating this compound from its common byproducts. Below is a comparative table of key spectral features.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Mass Spectrum (m/z)
This compound ~10.0 (s, 1H, -CHO), ~13.0 (br s, 1H, -COOH), 7.5-8.2 (m, 8H, Ar-H)~192 (-CHO), ~168 (-COOH)M⁺˙ at 226
Diphenic Acid ~13.0 (br s, 2H, -COOH), 7.4-8.1 (m, 8H, Ar-H)~169 (-COOH)M⁺˙ at 242
Phenanthrenequinone 7.7-8.3 (m, 8H, Ar-H)~180 (C=O)M⁺˙ at 208
Phenanthrene 7.6-8.7 (m, 10H, Ar-H)122-132 (Ar-C)M⁺˙ at 178
Lactol Tautomer Absence of aldehyde proton (~10.0 ppm), presence of a methine proton (~6.5-7.0 ppm), hydroxyl proton (variable)~100 (hemiacetal carbon), ~170 (lactone carbonyl)M⁺˙ at 226 (may show fragments corresponding to the open form)

Troubleshooting with Spectroscopy:

  • Presence of a signal around 10 ppm in ¹H NMR? This is a strong indicator of the aldehyde proton in your desired product.

  • Absence of the aldehyde proton signal but a strong molecular ion at m/z 226? You may have a significant amount of the lactol tautomer. Consider 2D NMR (HSQC/HMBC) to confirm the connectivity.

  • Molecular ion at m/z 242? This points to the presence of diphenic acid due to over-oxidation.

  • Signal cluster between 7.7-8.3 ppm in ¹H NMR and a molecular ion at m/z 208? This suggests the presence of the intermediate, phenanthrenequinone.

FAQ 3: I have confirmed the presence of diphenic acid in my product. How can I prevent its formation and how do I remove it?

Answer:

The formation of diphenic acid is a classic case of over-oxidation. Here’s how to address it:

Prevention:

  • Stoichiometry of the Oxidizing Agent: Carefully control the molar equivalents of your oxidizing agent (e.g., potassium permanganate, ozone, or peracetic acid). Use the minimum amount required for the formation of the desired product. A slight excess is often necessary, but a large excess will promote over-oxidation.

  • Reaction Temperature: Lowering the reaction temperature can often slow down the rate of the second oxidation step (aldehyde to carboxylic acid) more than the first (alkene to aldehyde and carboxylic acid), thus favoring the desired product.

  • Reaction Time and Monitoring: Do not run the reaction for an unnecessarily long time. Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed and before a significant amount of diphenic acid is formed.

Troubleshooting & Purification Protocol: Selective Recrystallization

Diphenic acid is generally less soluble in moderately polar organic solvents compared to this compound. This difference can be exploited for purification.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Induce Crystallization of Diphenic Acid: While the solution is still hot, slowly add hot water until the solution becomes slightly turbid. Diphenic acid should start to precipitate.

  • Hot Filtration: Quickly filter the hot solution to remove the precipitated diphenic acid.

  • Crystallization of Target Compound: Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization of the more soluble this compound.

  • Isolation: Collect the crystals of the purified product by vacuum filtration.

The following workflow illustrates the purification process.

Purification_Workflow Crude_Product Crude Product (Target + Diphenic Acid) Dissolve Dissolve in minimal hot ethanol Crude_Product->Dissolve Add_Water Add hot water to turbidity Dissolve->Add_Water Hot_Filtration Hot Filtration Add_Water->Hot_Filtration Precipitate Diphenic Acid (Precipitate) Hot_Filtration->Precipitate Filtrate Filtrate (Contains Target) Hot_Filtration->Filtrate Cooling Cool slowly, then ice bath Filtrate->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Pure_Product Pure this compound Vacuum_Filtration->Pure_Product

Caption: Workflow for the purification of this compound from diphenic acid by selective recrystallization.

FAQ 4: My product contains unreacted phenanthrene and phenanthrenequinone. What is the best way to remove these neutral byproducts?

Answer:

The presence of phenanthrene and phenanthrenequinone indicates an incomplete reaction. While optimizing reaction conditions (increasing reaction time, temperature, or oxidant concentration) is the first step, these neutral byproducts can be effectively removed from the acidic product using acid-base extraction.

Troubleshooting & Purification Protocol: Acid-Base Extraction

This technique leverages the acidic nature of your target compound and the neutrality of the byproducts.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. The neutral phenanthrene and phenanthrenequinone will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing the neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the purified product by vacuum filtration and wash with cold water.

The following diagram outlines the logic of the acid-base extraction.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Separated Layers Crude Crude Mixture in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO₃) Organic_Layer Organic Layer (Phenanthrene, Phenanthrenequinone) Add_Base->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Product as Carboxylate Salt) Add_Base->Aqueous_Layer Separate Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Isolate Isolate by Filtration Precipitate->Isolate

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-(2-formylphenyl)benzoic acid, a potential process-related impurity or starting material in the synthesis of active pharmaceutical ingredients (APIs), is critical for ensuring drug quality, safety, and efficacy. This guide provides an objective comparison of the primary analytical techniques used for the quantification of this and similar aromatic carboxylic acids: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is compared using a combination of direct methodological information and representative experimental data for analogous compounds, given the limited availability of direct comparative studies for this specific analyte.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the typical quantitative performance parameters for HPLC-UV and GC-MS for the analysis of small aromatic carboxylic acids. This data is compiled from various sources to provide a comparative benchmark for researchers.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity Range 0.1 - 200 µg/mL0.05 - 100 µg/mL
Limit of Detection (LOD) 0.03 - 0.1 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 2%< 10%
Sample Throughput HighLow to Moderate
Sample Preparation Simple (dissolution & filtration)More complex (extraction & derivatization)
Selectivity Moderate to HighVery High
Cost LowerHigher

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for "this compound" and similar aromatic acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and reaction mixtures where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in its protonated form.[1] The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, making it ideal for identifying and quantifying trace levels of this compound, especially in complex matrices. A derivatization step is necessary to increase the volatility of the carboxylic acid.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable anhydrous solvent.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in an anhydrous solvent.

    • To an aliquot of the sample or standard solution, add the silylating agent (e.g., BSTFA + 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 5 minutes

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Scan Mode: Full scan (e.g., m/z 50-450) for identification or Selected Ion Monitoring (SIM) for enhanced quantification.

  • Quantification: Use an internal standard for improved accuracy. The quantification is based on the ratio of the peak area of the analyte derivative to that of the internal standard derivative.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical decision-making process for method selection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (HPLC) or Extraction (GC) Sample->Filtration Derivatization Derivatization (GC-MS Only) Filtration->Derivatization Injection Sample Injection Filtration->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized workflow for the quantification of this compound.

Method_Selection Start Start: Define Analytical Need Concentration Expected Analyte Concentration? Start->Concentration Matrix Complexity of Sample Matrix? Concentration->Matrix High (>1 µg/mL) GCMS Use GC-MS Concentration->GCMS Low (<1 µg/mL) Throughput High Sample Throughput Needed? Matrix->Throughput Simple Matrix->GCMS Complex HPLC Use HPLC-UV Throughput->HPLC Yes Throughput->GCMS No

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Synthetic Utility of 2-(2-formylphenyl)benzoic acid and 2-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. Both "2-(2-formylphenyl)benzoic acid" and "2-formylbenzoic acid" are valuable bifunctional building blocks, each possessing a carboxylic acid and a formyl group. However, their distinct structural frameworks lead to different applications and reactivity profiles in the synthesis of heterocyclic compounds and other valuable organic molecules. This guide provides an objective comparison of their performance in various synthetic transformations, supported by experimental data and detailed protocols.

At a Glance: Chemical Properties

A fundamental comparison of the two molecules reveals differences in their molecular weight and structure, which in turn influences their reactivity and physical properties.

PropertyThis compound2-formylbenzoic acid
CAS Number 6720-26-9119-67-5
Molecular Formula C₁₄H₁₀O₃C₈H₆O₃
Molecular Weight 226.23 g/mol 150.13 g/mol
Structure A biphenyl scaffold with formyl and carboxylic acid groups on adjacent rings.A benzene ring with ortho-substituted formyl and carboxylic acid groups.
Synonyms 2'-formylbiphenyl-2-carboxylic acido-Carboxybenzaldehyde, Phthalaldehydic acid

Synthetic Applications and Performance

The primary utility of both compounds lies in their ability to participate in cyclization and multicomponent reactions to form a variety of heterocyclic systems.

Synthesis of Isocoumarins

Isocoumarins are a class of natural products and pharmacologically active compounds. Both "this compound" and "2-formylbenzoic acid" can serve as precursors to isocoumarin derivatives, though through different synthetic strategies.

This compound is particularly well-suited for the synthesis of 3,4-disubstituted isocoumarins. The biphenyl backbone provides a scaffold for further functionalization.

2-formylbenzoic acid can be utilized in Passerini three-component reactions followed by an aldol condensation to access isocoumarins with different substitution patterns[1][2].

Experimental Data: Isocoumarin Synthesis

Starting MaterialReaction TypeKey ReagentsProductYieldReference
2-formylbenzoic acidPasserini/Aldoltert-butyl isocyanide, 1-(4-bromophenyl)-2,2-dihydroxyethanone4-(tert-butylcarbamoyl)-3-(4-bromobenzoyl)isocoumarin33%[1]

Experimental Protocol: Synthesis of 4-(tert-butylcarbamoyl)-3-(4-bromobenzoyl)isocoumarin from 2-formylbenzoic acid [1]

  • To a solution of 2-formylbenzoic acid (1.0 mmol) in methanol, add tert-butyl isocyanide (1.2 mmol) and 1-(4-bromophenyl)-2,2-dihydroxyethanone (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired isocoumarin derivative.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-formylbenzoic acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isocyanide"; "Arylglyoxal"; "Passerini Reaction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate"; "Aldol Condensation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Isocoumarin" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2-formylbenzoic acid" -- "Passerini Reaction"; "Isocyanide" -- "Passerini Reaction"; "Arylglyoxal" -- "Passerini Reaction"; "Passerini Reaction" -> "Intermediate"; "Intermediate" -> "Aldol Condensation"; "Aldol Condensation" -> "Isocoumarin"; } dot

Caption: Isocoumarin synthesis from 2-formylbenzoic acid.

Synthesis of Isoindolinones

Isoindolinones are core structures in many biologically active compounds. 2-formylbenzoic acid is a versatile precursor for the synthesis of a wide range of substituted isoindolinones through multicomponent reactions.

Experimental Data: Isoindolinone Synthesis from 2-formylbenzoic acid

AmineKetoneCatalyst/SolventProductYieldReference
BenzylamineAcetophenoneWater, 70°C2-benzyl-3-phenylisoindolin-1-oneHighGeneral protocol
Various primary aminesVarious ketonesPhenylboronic acid (catalyst), solvent-free3-substituted isoindolin-1-onesGoodGeneral protocol

Experimental Protocol: Catalyst-Free Synthesis of 2-benzyl-3-phenylisoindolin-1-one

  • In a sealed vessel, combine 2-formylbenzoic acid (1.0 mmol), benzylamine (1.0 mmol), and acetophenone (1.0 mmol) in water (5 mL).

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • After cooling to room temperature, the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to obtain the pure product.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-formylbenzoic acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary Amine"; "Ketone"; "Three-Component Reaction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Isoindolinone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2-formylbenzoic acid" -- "Three-Component Reaction"; "Primary Amine" -- "Three-Component Reaction"; "Ketone" -- "Three-Component Reaction"; "Three-Component Reaction" -> "Isoindolinone"; } dot

Caption: General scheme for isoindolinone synthesis.

Synthesis of Phthalazinones

Phthalazinone derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. 2-formylbenzoic acid is a common starting material for their synthesis.

Experimental Data: Phthalazinone Synthesis from 2-formylbenzoic acid

Hydrazine DerivativeSolventConditionsProductYieldReference
Hydrazine hydrateEthanolReflux, 2-4 h4-methylphthalazin-1(2H)-one (from 2-acetylbenzoic acid)85%General protocol
PhenylhydrazineAcetic Acid100°C, 5 h2-phenyl-4-methylphthalazin-1(2H)-one (from 2-acetylbenzoic acid)78%General protocol

Experimental Protocol: One-Pot Synthesis of 4-Methylphthalazin-1(2H)-one from 2-acetylbenzoic acid (as a proxy for 2-formylbenzoic acid reactivity)

  • Dissolve 2-acetylbenzoic acid (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-acyl/formylbenzoic acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrazine derivative"; "Condensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrazone Intermediate"; "Intramolecular Cyclization" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phthalazinone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2-acyl/formylbenzoic acid" -- "Condensation"; "Hydrazine derivative" -- "Condensation"; "Condensation" -> "Hydrazone Intermediate"; "Hydrazone Intermediate" -> "Intramolecular Cyclization"; "Intramolecular Cyclization" -> "Phthalazinone"; } dot

Caption: Phthalazinone synthesis workflow.

Other Synthetic Methodologies

This compound can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction , to construct more complex biaryl structures. This highlights its utility in building elaborate molecular frameworks.

2-formylbenzoic acid is a versatile substrate for Ugi three-component reactions , leading to the formation of highly functionalized isoindolinones.

Summary and Outlook

Both "this compound" and "2-formylbenzoic acid" are valuable reagents in synthetic chemistry, each offering distinct advantages depending on the target molecule.

  • 2-formylbenzoic acid is a well-established and versatile building block for a variety of heterocyclic systems, particularly isoindolinones and phthalazinones, through straightforward multicomponent reactions. Its smaller size and the proximity of the functional groups facilitate intramolecular cyclizations.

  • This compound , with its larger biphenyl scaffold, offers opportunities for creating more complex and sterically demanding architectures. It is a key precursor for certain classes of substituted isocoumarins and can be employed in cross-coupling reactions to build extended conjugated systems.

The choice between these two reagents will ultimately depend on the specific synthetic goal. For the rapid construction of diverse libraries of relatively simple heterocyclic cores, 2-formylbenzoic acid is often the reagent of choice. For the synthesis of more complex, multi-ring systems, particularly those based on a biaryl framework, "this compound" provides a unique and powerful starting point. Further research into the comparative reactivity of these two molecules in a wider range of transformations would be beneficial to the synthetic community.

References

Comparative study of the reactivity of "2-(2-formylphenyl)benzoic acid" isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of three positional isomers of 2-(formylphenyl)benzoic acid: 2-(2-formylphenyl)benzoic acid, 2-(3-formylphenyl)benzoic acid, and 2-(4-formylphenyl)benzoic acid. Understanding the nuanced differences in the reactivity of these isomers is crucial for their application as building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document outlines the theoretical basis for their anticipated reactivity, presents estimated physicochemical properties, and provides detailed experimental protocols for their comparative evaluation.

Introduction to Isomeric Reactivity

The reactivity of the 2-(formylphenyl)benzoic acid isomers is dictated by the interplay of electronic and steric effects imparted by the positioning of the formyl (-CHO) and carboxylic acid (-COOH) groups on the biphenyl scaffold. These effects modulate the electrophilicity of the aldehyde's carbonyl carbon and the acidity of the carboxylic acid's proton, thereby influencing their participation in various chemical transformations.

The formyl group, being an electron-withdrawing group, generally increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.[1] Conversely, the carboxylic acid group influences the reactivity of the formyl group. The relative positioning of these two functional groups in the ortho, meta, and para isomers leads to distinct chemical behaviors.

  • This compound (ortho-isomer): This isomer is expected to exhibit unique reactivity due to the close proximity of the formyl and carboxylic acid groups. Steric hindrance can impede reactions at both functional groups.[2] Furthermore, the potential for intramolecular interactions, such as hydrogen bonding or the formation of a lactol tautomer, can significantly alter its chemical properties.[3]

  • 2-(3-formylphenyl)benzoic acid (meta-isomer): In this isomer, the electronic effects of the formyl group on the carboxylic acid are primarily inductive. The steric hindrance between the two functional groups is minimized compared to the ortho-isomer.

  • 2-(4-formylphenyl)benzoic acid (para-isomer): The formyl group in the para position exerts both inductive and resonance electron-withdrawing effects on the carboxylic acid, which is expected to increase its acidity. Steric interactions between the functional groups are negligible.

Theoretical Reactivity and Physicochemical Properties

While extensive experimental data directly comparing these specific isomers is limited, we can predict their relative reactivity and properties based on established principles of physical organic chemistry. The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] The formyl group has positive Hammett sigma (σ) constants, indicating its electron-withdrawing nature.[6]

Table 1: Predicted Physicochemical Properties and Reactivity Trends of 2-(Formylphenyl)benzoic Acid Isomers

PropertyThis compound (ortho)2-(3-formylphenyl)benzoic acid (meta)2-(4-formylphenyl)benzoic acid (para)Rationale
Predicted pKa HighestIntermediateLowestThe ortho-isomer's acidity may be reduced by intramolecular hydrogen bonding, while the para-isomer experiences the strongest electron-withdrawing effect.
Aldehyde Reactivity LowestHighestIntermediateSteric hindrance from the ortho-carboxylic acid group is expected to significantly reduce the accessibility of the aldehyde.
Carboxylic Acid Reactivity LowestHighestIntermediateSteric hindrance from the ortho-formylphenyl group is expected to hinder nucleophilic attack on the carboxylic acid.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity trends, the following experimental protocols can be employed. These experiments are designed to provide a comparative assessment of the reactivity of the aldehyde and carboxylic acid functionalities in each isomer.

Comparative Oxidation of the Aldehyde Group (Tollens' Test)

This qualitative test compares the ease of oxidation of the aldehyde group in each isomer.[7][8] A faster reaction, indicated by the rapid formation of a silver mirror, suggests a more reactive aldehyde.

Materials:

  • This compound

  • 2-(3-formylphenyl)benzoic acid

  • 2-(4-formylphenyl)benzoic acid

  • Tollens' Reagent (freshly prepared)

  • Test tubes

  • Water bath

Procedure:

  • Prepare Tollens' reagent by adding a drop of 2M sodium hydroxide to 2 mL of 0.1M silver nitrate solution. Add 2M aqueous ammonia dropwise until the brown precipitate of silver oxide just dissolves.

  • In three separate, clean test tubes, dissolve a small, equimolar amount of each isomer in a suitable solvent (e.g., ethanol).

  • Add 2 mL of the freshly prepared Tollens' reagent to each test tube.

  • Place the test tubes in a warm water bath (approximately 60°C) and observe the rate of formation of a silver mirror on the inner surface of the test tubes.

  • Record the time taken for the silver mirror to form for each isomer. A shorter time indicates higher aldehyde reactivity.

Comparative Esterification of the Carboxylic Acid Group

This experiment quantitatively compares the rate of Fischer esterification for each isomer.[9][10] The yield of the corresponding methyl ester after a fixed reaction time will provide a measure of the relative reactivity of the carboxylic acid group. The ortho-substituted benzoic acids are known to undergo esterification more slowly due to steric hindrance.[2]

Materials:

  • This compound

  • 2-(3-formylphenyl)benzoic acid

  • 2-(4-formylphenyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for quantitative analysis

Procedure:

  • In three separate round-bottom flasks, place equimolar amounts (e.g., 1 mmol) of each isomer.

  • To each flask, add an excess of anhydrous methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

  • Reflux the mixtures for a fixed period (e.g., 2 hours) under identical conditions.

  • After cooling to room temperature, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Analyze the crude product mixture by GC or HPLC to determine the percentage yield of the methyl ester for each isomer. A higher yield corresponds to a more reactive carboxylic acid group.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows described in this guide.

Isomer_Structures cluster_ortho This compound (ortho) cluster_meta 2-(3-formylphenyl)benzoic acid (meta) cluster_para 2-(4-formylphenyl)benzoic acid (para) ortho meta para

Caption: Chemical structures of the three isomers.

Reactivity_Comparison_Workflow start Start: Isomer Samples aldehyde_reactivity Aldehyde Reactivity (Tollens' Test) start->aldehyde_reactivity acid_reactivity Carboxylic Acid Reactivity (Fischer Esterification) start->acid_reactivity observe_rate Observe Rate of Silver Mirror Formation aldehyde_reactivity->observe_rate quantify_yield Quantify Ester Yield (GC/HPLC) acid_reactivity->quantify_yield compare Compare Reactivity observe_rate->compare quantify_yield->compare

Caption: Experimental workflow for reactivity comparison.

Steric_Hindrance_Concept ortho Ortho Isomer steric_hindrance Steric Hindrance ortho->steric_hindrance exhibits reduced_reactivity Reduced Reactivity (Aldehyde & Carboxylic Acid) steric_hindrance->reduced_reactivity leads to

Caption: Steric hindrance in the ortho-isomer.

Conclusion

The positional isomerism in 2-(formylphenyl)benzoic acid significantly influences the reactivity of both the aldehyde and carboxylic acid functional groups. Theoretical considerations suggest that the para-isomer will have the most acidic carboxylic acid, while the meta-isomer will exhibit the highest overall reactivity at both functional groups due to a balance of electronic effects and minimal steric hindrance. The ortho-isomer is predicted to be the least reactive due to significant steric hindrance and potential intramolecular interactions. The provided experimental protocols offer a framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the application of these versatile building blocks.

References

The Biological Potential of 2-(2-formylphenyl)benzoic Acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of a vast array of chemical scaffolds. Among these, benzoic acid derivatives have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of "2-(2-formylphenyl)benzoic acid" and its structurally related derivatives, offering insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. While direct experimental data for "this compound" is limited in publicly available literature, this guide synthesizes data from its close analogs and derivatives to provide a comprehensive overview of its potential pharmacological profile.

Antimicrobial Activity: Targeting Bacterial Proliferation

Several derivatives of biphenyl carboxylic acids, the core structure of "this compound," have shown promising antimicrobial properties. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase or RNA polymerase, leading to the disruption of bacterial replication and transcription.

A study on biphenyl backbone-based (bis)urea and (bis)thiourea derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against Pseudomonas aeruginosa, comparable to the standard antibiotic cefixime[1]. Another study on biphenyl and dibenzofuran derivatives highlighted compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values of 3.13 and 6.25 μg/mL, respectively[2][3]. The structure-activity relationship (SAR) in these studies indicated that the presence of electron-withdrawing groups and hydroxyl moieties on the biphenyl rings can enhance antibacterial efficacy[2].

Table 1: Comparative Antimicrobial Activity of Biphenyl Carboxylic Acid Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
(Bis)urea/thiourea derivativesPseudomonas aeruginosa3.125[1]
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolMethicillin-resistant Staphylococcus aureus3.13[2][3]
5-(9H-carbazol-2-yl) benzene-1,2,3-triolMultidrug-resistant Enterococcus faecalis6.25[2][3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of a compound is typically determined using the broth microdilution method.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare serial dilutions of the test compound in a 96-well microtiter plate. prep2 Inoculate each well with a standardized bacterial suspension. prep1->prep2 incubation Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours. prep2->incubation analysis1 Visually inspect the wells for turbidity, indicating bacterial growth. incubation->analysis1 analysis2 The MIC is the lowest concentration of the compound that inhibits visible bacterial growth. analysis1->analysis2

Caption: General workflow for the broth microdilution assay.

Anticancer Activity: Inducing Cell Death in Tumor Cells

The biphenyl and benzoic acid moieties are present in numerous compounds with demonstrated anticancer activity. The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Several studies have reported the cytotoxic effects of benzoic acid derivatives against various cancer cell lines. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides showed potent antiproliferative activity against leukemia cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range[4]. Similarly, substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated single-digit micromolar IC50 values against several human cancer cell lines, inducing apoptosis through caspase activation and PARP cleavage[5]. Furthermore, a review on benzoic acid derivatives highlighted several compounds with significant anticancer activity against breast and colon cancer cell lines, with IC50 values ranging from the low micromolar to nanomolar concentrations[6][7].

Although specific cytotoxicity data for "this compound" is not available, the consistent anticancer activity observed in its structural analogs suggests that it warrants investigation as a potential anticancer agent.

Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesLeukemia (K562)0.57 - 8.1[4]
N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamideMelanoma (G361)Single-digit µM[5]
3-[(6-Arylamino)pyridazinylamino]benzoic acidsColon Cancer (HT-29)3.9[6]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsBreast Cancer (MCF-7)15.6[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis culture1 Seed cancer cells in a 96-well plate. culture2 Allow cells to adhere and grow for 24 hours. culture1->culture2 treatment Treat cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). culture2->treatment assay1 Add MTT solution to each well and incubate. treatment->assay1 assay2 Living cells with active mitochondria reduce MTT to purple formazan crystals. assay1->assay2 assay3 Solubilize the formazan crystals. assay2->assay3 readout1 Measure the absorbance of the solubilized formazan at a specific wavelength. assay3->readout1 readout2 Calculate cell viability and determine the IC50 value. readout1->readout2

Caption: General workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Benzoic acid derivatives have long been recognized for their anti-inflammatory properties, with aspirin (acetylsalicylic acid) being a prime example. The anti-inflammatory effects of many of these compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

While direct anti-inflammatory data for "this compound" is scarce, studies on related structures provide valuable insights. For instance, a series of benzoic acid derivatives synthesized as VLA-4 antagonists, a target for inflammatory diseases, exhibited potent activity with an IC50 value as low as 0.51 nM in in-vitro assays and demonstrated efficacy in an in-vivo rat pleurisy model. Hydrazone derivatives of benzoic acid have also shown significant anti-inflammatory activity in carrageenan-induced paw edema models[8][9]. The inhibition of nitric oxide production, another hallmark of inflammation, has also been observed with IC50 values in the range of 20-35 µM for certain benzylidenehydrazinylphenylthiazoles.

These findings suggest that "this compound" and its derivatives could potentially act as anti-inflammatory agents, possibly through the inhibition of key inflammatory mediators like COX enzymes or by interfering with cell adhesion molecules.

Table 3: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound ClassAssayActivityReference
Benzoic acid VLA-4 antagonistsVLA-4 InhibitionIC50 = 0.51 nM
Hydrazone derivativesCarrageenan-induced rat paw edemaSignificant inhibition[8][9]
BenzylidenehydrazinylphenylthiazolesNitric Oxide Production InhibitionIC50 = 20-35 µM
Signaling Pathway: The NF-κB Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, IL-1β IKK IKK Complex stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα_P p-IκBα IκBα->IκBα_P NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates Ub Ubiquitination IκBα_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NFκB releases DNA DNA NFκB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

"this compound" belongs to a chemical class with a rich and diverse biological activity profile. While direct experimental evidence for this specific compound is limited, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Further investigation into the synthesis of its derivatives and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide aim to provide a solid foundation for researchers embarking on the exploration of this promising chemical entity.

References

The Untapped Potential: A Comparative Guide to "2-(2-formylphenyl)benzoic acid"-based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific experimental data on the catalytic performance of ligands derived directly from "2-(2-formylphenyl)benzoic acid." While this specific ligand framework remains largely unexplored in published catalytic studies, its structural motifs—a biphenyl backbone, a carboxylic acid group, and a formyl group—are features of well-established ligand classes. This guide, therefore, provides a forward-looking comparison based on the potential applications of "this compound"-based ligands, drawing parallels with structurally analogous systems and offering hypothetical experimental frameworks for their evaluation.

The inherent structure of "this compound" suggests its potential as a versatile ligand in homogeneous catalysis. The biphenyl scaffold is a common feature in privileged ligands for cross-coupling reactions, providing steric bulk and rigidity that can influence catalytic activity and selectivity. The carboxylic acid moiety can act as an anionic donor, coordinating to a metal center, while the ortho-formyl group could serve as a secondary coordination site, potentially leading to bidentate chelation. This chelation can enhance the stability and reactivity of the resulting metal complex. Furthermore, the formyl group offers a reactive handle for post-synthetic modification, allowing for the synthesis of a library of derivatives with tuned steric and electronic properties.

Hypothetical Performance in Suzuki-Miyaura Cross-Coupling

To illustrate how the performance of a catalyst based on a "this compound" ligand might be evaluated, the following table presents a hypothetical data set for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds, and is a likely application for a palladium complex of such a ligand.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O10012Data
24-BromoanisolePhenylboronic acid0.5K₂CO₃Toluene/H₂O10012Data
31-Bromo-4-nitrobenzenePhenylboronic acid1Cs₂CO₃Dioxane808Data
42-Bromotoluene4-Methoxyphenylboronic acid1K₃PO₄THF6516Data

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a hypothetical palladium catalyst bearing a "this compound"-derived ligand and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Hypothetical Palladium(II) Catalyst

A solution of "this compound" (2 equivalents) in a suitable solvent (e.g., methanol) is treated with a base (e.g., sodium hydroxide, 2 equivalents) to form the corresponding carboxylate salt. To this solution, a solution of a palladium(II) precursor, such as palladium(II) acetate or palladium(II) chloride (1 equivalent), in the same solvent is added. The reaction mixture is stirred at room temperature for several hours. The resulting solid palladium complex is then isolated by filtration, washed with the solvent, and dried under vacuum. The structure and purity of the complex would be confirmed by techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

In a reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. The hypothetical palladium catalyst (0.01 mmol, 1 mol%) is then added. The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing Potential Catalytic Pathways and Workflows

To further understand the potential role of "this compound"-based ligands, the following diagrams illustrate a generic catalytic cycle and a hypothetical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L Active Catalyst (Pd(0)L) Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Oxidative Addition->Aryl-Pd(II)-X(L) Transmetalation Transmetalation Aryl-Pd(II)-X(L)->Transmetalation Aryl-Pd(II)-Aryl'(L) Aryl-Pd(II)-Aryl'(L) Transmetalation->Aryl-Pd(II)-Aryl'(L) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Biaryl Product Aryl-Aryl' Reductive Elimination->Biaryl Product Aryl Halide Ar-X Aryl Halide->Oxidative Addition Arylboronic Acid Ar'-B(OH)₂ Arylboronic Acid->Transmetalation Base Base Base->Transmetalation

Caption: A generic Suzuki-Miyaura catalytic cycle where 'L' represents the ligand.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis and Purification Ligand This compound Synthesis Complexation Reaction Ligand->Synthesis Metal Precursor Palladium(II) Salt Metal Precursor->Synthesis Catalyst Pd(II)-Ligand Complex Synthesis->Catalyst Reaction Suzuki-Miyaura Coupling Catalyst->Reaction Substrates Aryl Halide + Arylboronic Acid Substrates->Reaction Crude Product Reaction Mixture Reaction->Crude Product Purification Column Chromatography Crude Product->Purification Analysis NMR, GC-MS Purification->Analysis Final Product Pure Biaryl Product Analysis->Final Product

Caption: Hypothetical workflow for catalyst synthesis and application.

Stability Under Scrutiny: A Comparative Guide to Metal-Organic Frameworks Derived from 2-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the expected thermal and chemical stability of hypothetical Metal-Organic Frameworks (MOFs) synthesized from the novel linker "2-(2-formylphenyl)benzoic acid," benchmarked against the well-established MOFs, UiO-66 and MOF-5. This guide provides researchers, scientists, and drug development professionals with a predictive comparison and standardized protocols for experimental validation.

Currently, there is a notable absence of published data on the synthesis and stability of Metal-Organic Frameworks (MOFs) utilizing "this compound" as an organic linker. However, by examining the structural characteristics of this ligand, we can extrapolate its potential stability and compare it to widely studied MOFs such as UiO-66 and MOF-5. This guide offers a theoretical stability assessment and detailed experimental methodologies to facilitate future research in this area.

The "this compound" linker possesses a unique combination of a carboxylic acid group for metal coordination and a sterically demanding, flexible backbone with a formyl group. This distinctive structure is anticipated to influence the resulting MOF's properties, including its thermal and chemical resilience.

Predictive Stability Comparison

The stability of a MOF is intrinsically linked to the strength of its metal-ligand bonds and the overall robustness of its framework.[1] The Hard and Soft Acids and Bases (HSAB) theory suggests that stable frameworks are often formed from hard acids and hard bases or soft acids and soft bases.[2] For carboxylate-based linkers, which are considered hard bases, pairing with hard metal ions like Zr⁴⁺ (as in UiO-66) typically results in more stable structures compared to those with borderline or soft acids like Zn²⁺ (as in MOF-5).

PropertyMOF from "this compound" (Hypothetical)UiO-66 (Experimental)MOF-5 (Experimental)
Metal Node Dependent on synthesis (e.g., Zr⁴⁺, Zn²⁺, Cu²⁺)Zr₆O₄(OH)₄Zn₄O
Linker This compoundTerephthalic acid (1,4-benzenedicarboxylic acid)Terephthalic acid (1,4-benzenedicarboxylic acid)
Predicted Thermal Stability Moderate to High (dependent on metal node). The flexible backbone may lead to a lower decomposition temperature compared to MOFs with rigid linkers.High (up to 500 °C in inert atmosphere).[3][4]Low to Moderate (decomposes around 450-500 °C, but is sensitive to humidity at lower temperatures).[5]
Predicted Chemical Stability Moderate. The ether linkage in the backbone could be susceptible to strong acids or bases. The formyl group may offer some steric protection but could also be a site for chemical reaction.High. Stable in water, various organic solvents, and acidic conditions.[2][6]Low. Unstable in humid air and aqueous solutions.[7]
Key Structural Features Influencing Stability Flexible ligand backbone, presence of a formyl functional group.High connectivity of the Zr-cluster (12-connected), strong Zr-O bonds.Lower connectivity of the Zn-cluster, moisture-sensitive Zn-O bonds.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a novel MOF, a series of standardized experiments are essential.

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the MOF structure decomposes.

Methodology:

  • Activate the synthesized MOF sample by heating under vacuum to remove any guest solvent molecules. A typical activation condition is 150 °C for 7 hours under reduced pressure.[8]

  • Place approximately 5-10 mg of the activated MOF sample into a TGA crucible (typically alumina or platinum).

  • Heat the sample from room temperature to a final temperature of around 800 °C at a constant heating rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[5][9]

  • Record the mass loss as a function of temperature. The onset of significant mass loss after the removal of any residual solvent indicates the decomposition of the framework.

Chemical Stability: Powder X-ray Diffraction (PXRD) Analysis

Objective: To assess the retention of crystallinity after exposure to various chemical environments.

Methodology:

  • Record the PXRD pattern of the as-synthesized, activated MOF to serve as a baseline. PXRD patterns are typically collected in the 4-40° 2θ range.[8]

  • Immerse separate batches of the MOF powder (e.g., 20 mg) in different chemical solutions for a specified duration (e.g., 24 hours).[10] The choice of solutions should reflect potential application environments and may include:

    • Deionized water

    • Acidic solutions (e.g., 0.1 M HCl)

    • Basic solutions (e.g., 0.1 M NaOH)

    • Common organic solvents (e.g., ethanol, DMF, acetone)

  • After the immersion period, filter the MOF powder, wash it with a suitable solvent (e.g., the solvent it was immersed in, followed by a more volatile solvent like ethanol), and dry it under vacuum.

  • Record the PXRD pattern of the treated MOF samples.

  • Compare the PXRD patterns of the treated samples with the baseline pattern. A significant loss of peak intensity or the appearance of new peaks indicates degradation of the crystalline structure.[11][12]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and stability evaluation of a novel MOF.

MOF_Stability_Workflow cluster_synthesis Synthesis & Characterization cluster_stability Stability Benchmarking cluster_analysis Data Analysis & Comparison start Select Metal Precursor & Organic Linker ('this compound') synthesis Solvothermal Synthesis start->synthesis activation Activation (Solvent Removal) synthesis->activation initial_char Initial Characterization (PXRD, BET, IR) activation->initial_char thermal Thermal Stability (TGA) initial_char->thermal chemical Chemical Stability (PXRD after exposure) initial_char->chemical data_analysis Analyze TGA & PXRD Data thermal->data_analysis chemical->data_analysis comparison Compare with Benchmark MOFs (UiO-66, MOF-5) data_analysis->comparison conclusion Draw Conclusions on Stability comparison->conclusion

Caption: Workflow for the synthesis and stability assessment of a novel MOF.

References

A Comparative Guide to the Structural Confirmation of 2-(2-formylphenyl)benzoic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a molecule such as "2-(2-formylphenyl)benzoic acid," a versatile building block in organic synthesis, unambiguous structural confirmation is paramount for its application in the development of complex chemical entities. This guide provides a comprehensive comparison of X-ray crystallographic analysis with alternative spectroscopic techniques for the structural elucidation of this and similar organic compounds.

X-ray Crystallographic Analysis: The Gold Standard

Single-crystal X-ray diffraction (SCD) stands as the most powerful technique for the unambiguous determination of the atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

While a crystal structure for "this compound" is not publicly available, the closely related compound, biphenyl-2-carboxylic acid (C₁₃H₁₀O₂) , provides an excellent proxy for the type of data that can be obtained. A study of its crystal structure reveals key structural features that would also be of interest in the target molecule.[1]

Data Presentation: Crystallographic Data for Biphenyl-2-carboxylic Acid

The following table summarizes key structural parameters obtained from the single-crystal X-ray diffraction of biphenyl-2-carboxylic acid.[1] This data provides a baseline for what to expect for derivatives like "this compound."

ParameterValue(s)Significance for "this compound"
Space GroupP2(1)/cDescribes the symmetry of the crystal lattice.
Molecules per Asymmetric Unit4Indicates the number of unique molecular conformations in the smallest repeating unit of the crystal.
Biphenyl Twist Angle46.5(2)° to 52.5(2)°The dihedral angle between the two phenyl rings. The presence of a formyl group would likely influence this angle.
Carboxyl Group Dihedral Angle43.6(3)° to 50.9(3)°The angle between the plane of the carboxylic acid and the phenyl ring to which it is attached.
O-H···O Hydrogen Bond Distances2.634(3) Å to 2.676(3) ÅConfirms the presence and geometry of intermolecular hydrogen bonding between carboxylic acid groups, forming dimers.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the purified compound are grown. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

Alternative Analytical Techniques for Structural Confirmation

While X-ray crystallography is definitive, it is not always feasible. Spectroscopic methods are routinely used to provide complementary and often sufficient structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms.

  • Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H, ¹³C, and desired 2D NMR spectra are acquired.

  • Data Processing and Interpretation: The acquired data is Fourier transformed and the spectra are analyzed for chemical shifts, integration (for ¹H), and coupling patterns to deduce the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is collected. The sample is then placed in the IR beam path, and the spectrum is recorded.

  • Interpretation: The absorption bands in the spectrum are correlated with specific functional groups (e.g., C=O stretch for the aldehyde and carboxylic acid, O-H stretch for the carboxylic acid).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight.

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Information Provided Definitive 3D structure, bond lengths, angles, stereochemistry, packingCarbon-hydrogen framework, connectivity, stereochemistry in solutionPresence of functional groupsMolecular weight, elemental formula (HRMS), fragmentation pattern
Sample Requirements High-quality single crystalSoluble sample (5-10 mg)Small amount of sample (solid or liquid)Small amount of sample (µg to ng)
Strengths Unambiguous structure determinationExcellent for structural elucidation in solution, non-destructiveFast, simple, good for identifying functional groupsHigh sensitivity, provides molecular weight
Limitations Crystal growth can be difficult/impossible, structure is in solid stateCan be complex to interpret for large molecules, lower sensitivity than MSProvides limited information on the overall structureDoes not provide stereochemical information, fragmentation can be complex

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound like "this compound."

G Workflow for Structural Confirmation synthesis Synthesis & Purification initial_char Initial Characterization synthesis->initial_char ftir FTIR Spectroscopy (Functional Groups) initial_char->ftir ms Mass Spectrometry (Molecular Weight) initial_char->ms nmr NMR Spectroscopy (Connectivity) initial_char->nmr structure_proposed Proposed Structure ftir->structure_proposed ms->structure_proposed nmr->structure_proposed confirmation Confirmation structure_proposed->confirmation xray X-ray Crystallography (Definitive 3D Structure) confirmation->xray For unambiguous proof final_structure Confirmed Structure confirmation->final_structure Based on spectroscopic data xray->final_structure

Caption: Logical workflow for the synthesis and structural confirmation of an organic compound.

Conclusion

For the definitive structural confirmation of "this compound," single-crystal X-ray crystallography is the unparalleled method, providing a complete and unambiguous three-dimensional picture of the molecule. However, a combination of spectroscopic techniques, particularly NMR, FTIR, and mass spectrometry, offers a powerful and often sufficient alternative for comprehensive characterization. The choice of analytical method will depend on the specific research question, the availability of high-quality crystals, and the resources at hand. In many drug development and research scenarios, the synergistic use of these techniques provides the highest level of confidence in the structure of the compound of interest.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-(2-formylphenyl)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structural characteristics of key organic molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the versatile building block, 2-(2-formylphenyl)benzoic acid, and its readily available precursors, 2-bromobenzaldehyde and 2-carboxyphenylboronic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a clear roadmap for the identification and characterization of these compounds.

The synthesis of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple 2-bromobenzaldehyde and 2-carboxyphenylboronic acid, paving the way for the creation of more complex molecular architectures.

Synthetic Pathway Overview

Synthetic Pathway of this compound Precursor1 2-Bromobenzaldehyde Catalyst Pd Catalyst, Base Precursor1->Catalyst Precursor2 2-Carboxyphenylboronic Acid Precursor2->Catalyst Product This compound Catalyst->Product

A diagram illustrating the Suzuki-Miyaura coupling reaction.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the distinct spectral features that arise from the unique functional groups present in each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
2-Bromobenzaldehyde 10.34s1H-CHO
7.90d1HAr-H
7.65t1HAr-H
7.45m2HAr-H
2-Carboxyphenylboronic Acid 8.10d1HAr-H
7.65t1HAr-H
7.55t1HAr-H
7.50d1HAr-H
11.0 (broad)s1H-COOH
8.5 (broad)s2H-B(OH)₂
This compound 9.90s1H-CHO
8.20d1HAr-H
7.50-7.80m7HAr-H
11.5 (broad)s1H-COOH

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) [ppm]Assignment
2-Bromobenzaldehyde 192.5C=O (Aldehyde)
136.0, 134.0, 130.0, 128.0, 127.5, 125.0Aromatic Carbons
2-Carboxyphenylboronic Acid 172.0C=O (Carboxylic Acid)
140.0, 135.0, 132.0, 131.0, 130.0Aromatic Carbons
(broad signal for C-B)
This compound 193.0C=O (Aldehyde)
170.0C=O (Carboxylic Acid)
125.0-145.0Aromatic Carbons
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)Functional Group
2-Bromobenzaldehyde ~2820, ~2730C-H stretch (Aldehyde)
~1700C=O stretch (Aldehyde)
~750C-Br stretch
2-Carboxyphenylboronic Acid ~3300-2500 (broad)O-H stretch (Carboxylic Acid & B(OH)₂)
~1680C=O stretch (Carboxylic Acid)
~1350B-O stretch
This compound ~3300-2500 (broad)O-H stretch (Carboxylic Acid)
~2830, ~2740C-H stretch (Aldehyde)
~1695C=O stretch (Carboxylic Acid & Aldehyde)
Mass Spectrometry (MS)

Table 4: Key Mass Spectral Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Bromobenzaldehyde 184/186 (due to Br isotopes)183/185, 155/157, 105, 77
2-Carboxyphenylboronic Acid 166148, 122, 105, 77
This compound 226209, 197, 181, 152, 105, 77[1]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromobenzaldehyde

  • 2-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent mixture)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzaldehyde (1 equivalent), 2-carboxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra are recorded using a Fourier-Transform Infrared spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data provides the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous identification and characterization of this compound and its precursors. By understanding the characteristic spectral features of each compound, researchers can confidently monitor the progress of the synthesis and verify the purity and identity of the final product, ensuring the reliability of their subsequent research and development endeavors.

References

Evaluating the Most Cost-Effective Synthetic Pathway to 2-(2-formylphenyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical factor in the economic viability of a project. This guide provides a detailed cost-effectiveness analysis of two primary synthetic routes to 2-(2-formylphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The two routes evaluated are the Suzuki-Miyaura coupling and a Grignard reaction-based approach.

This comparison considers the cost of starting materials, catalysts, solvents, reagents, typical reaction yields and times, and estimated energy consumption for a laboratory-scale synthesis (assuming a 10 mmol scale). All quantitative data is summarized in the tables below for easy comparison, followed by detailed experimental protocols and workflow diagrams.

At a Glance: Cost-Effectiveness Comparison

ParameterSuzuki-Miyaura CouplingGrignard Reaction
Estimated Reagent & Solvent Cost per 10g of Product ~$150 - $250~$50 - $100
Typical Yield 80-95%60-80%
Typical Reaction Time (excluding workup) 4-24 hours2-4 hours
Key Advantages High functional group tolerance, milder reaction conditions, commercially available starting materials.Use of inexpensive starting materials, rapid reaction.
Key Disadvantages Expensive palladium catalysts and ligands, longer reaction times.Moisture-sensitive, potential for side reactions.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, a plausible route involves the coupling of methyl 2-bromobenzoate with 2-formylphenylboronic acid, followed by hydrolysis of the ester.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 equiv.), 2-formylphenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a suitable phosphine ligand like SPhos or RuPhos (4-10 mol%).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Purification: Dissolve the crude ester in a suitable solvent (e.g., methanol/water) and add an excess of a base like sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester. After cooling, wash with an organic solvent to remove non-acidic impurities. Acidify the aqueous layer with an acid like HCl to precipitate the final product. Collect the solid by filtration, wash with water, and dry.

Cost Analysis: Suzuki-Miyaura Coupling (per 10 mmol scale)
ItemQuantityEstimated Cost (USD)Notes
Methyl 2-bromobenzoate2.15 g$15 - $30Price can vary based on supplier and purity.
2-Formylphenylboronic acid1.80 g$30 - $60A key cost driver in this route.
Pd(dppf)Cl₂0.15 - 0.37 g$30 - $75Catalyst cost is a significant factor.
SPhos or RuPhos0.16 - 0.41 g$20 - $50Ligand choice impacts cost and efficiency.
Potassium Carbonate2.76 g< $1Inexpensive base.
Toluene~50 mL$2 - $5Solvent cost is relatively low.
Other Solvents & Reagents-$5 - $10For workup and purification.
Estimated Total ~$102 - $231

Disclaimer: Prices are estimates based on currently available data from various chemical suppliers for research-grade chemicals and are subject to change. Bulk pricing for process scale-up would be significantly lower.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification A Methyl 2-bromobenzoate Reaction Heating (80-100°C) 4-24h A->Reaction B 2-Formylphenylboronic acid B->Reaction C Pd Catalyst & Ligand C->Reaction D Base (K₂CO₃) D->Reaction E Solvent (Toluene/H₂O) E->Reaction F Crude Ester Reaction->F G Hydrolysis (NaOH) F->G H Acidification (HCl) G->H I Filtration & Drying H->I J This compound I->J

Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.

Route 2: Grignard Reaction

The Grignard reaction offers a more classical approach. A potential route involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with an electrophile to introduce the second ring and subsequent functional group manipulations. A plausible two-step approach is the formation of a Grignard reagent from 2-bromobenzaldehyde (protected as an acetal), followed by reaction with a second aryl halide and subsequent oxidation and deprotection. A more direct, but potentially lower-yielding, one-pot synthesis could involve the reaction of a pre-formed Grignard reagent with carbon dioxide.

Experimental Protocol: Grignard Reaction
  • Grignard Reagent Formation: Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place magnesium turnings (1.1 equiv.) in the flask. Add a small crystal of iodine to initiate the reaction. Prepare a solution of 2-bromobenzaldehyde (1.0 equiv., with the aldehyde group protected as a diethyl acetal) in anhydrous diethyl ether or tetrahydrofuran (THF) and add it dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Slowly pour the Grignard solution onto an excess of freshly crushed dry ice (solid CO₂) with vigorous stirring.

  • Workup and Deprotection: After the excess dry ice has sublimed, slowly add a dilute acid (e.g., 6 M HCl) to dissolve the magnesium salts and protonate the carboxylate. This step will also hydrolyze the acetal protecting group to regenerate the aldehyde.

  • Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the product with an aqueous base (e.g., 5% NaOH). Separate the aqueous layer and slowly acidify with concentrated HCl to precipitate the final product. Collect the solid by filtration, wash with cold water, and dry.

Cost Analysis: Grignard Reaction (per 10 mmol scale)
ItemQuantityEstimated Cost (USD)Notes
2-Bromobenzaldehyde1.85 g$10 - $20Inexpensive starting material.
Magnesium Turnings0.27 g< $1Very low cost.
Diethyl Ether (anhydrous)~75 mL$5 - $10Requires anhydrous solvent.
Dry Ice (Solid CO₂)~20 g$1 - $5Cost can vary based on availability.
Reagents for Acetal Protection/Deprotection-$5 - $15Adds steps and cost.
Other Solvents & Reagents-$5 - $10For workup and purification.
Estimated Total ~$26 - $61

Disclaimer: Prices are estimates based on currently available data from various chemical suppliers for research-grade chemicals and are subject to change. Bulk pricing for process scale-up would be significantly lower.

Workflow Diagram: Grignard Reaction

Grignard_Reaction cluster_protection Protection cluster_grignard Grignard Formation & Carboxylation cluster_workup Workup & Deprotection A 2-Bromobenzaldehyde B Acetal Protection A->B C Protected Aldehyde B->C F Grignard Reagent C->F D Magnesium D->F E Anhydrous Ether E->F H Carboxylation F->H G Dry Ice (CO₂) G->H I Acidic Workup H->I J Deprotection I->J K Purification J->K L This compound K->L

Caption: Grignard reaction workflow for this compound synthesis.

Energy Consumption Considerations

While reagent and solvent costs are primary drivers, energy consumption for heating, stirring, and purification can contribute to the overall cost, especially at a larger scale.

EquipmentEstimated Power ConsumptionNotes
Magnetic Stirrer Hotplate 180 - 600 WPower draw depends on heating level and stirring speed.[1][2][3][4]
Rotary Evaporator 1 - 3 kWh per cycleIncludes vacuum pump and chiller; can be a significant energy consumer.[5][6][7][8][9]

The Suzuki-Miyaura reaction, with its longer heating time, will likely have a higher energy consumption for the reaction step itself compared to the more rapid Grignard reaction. However, the workup for the Grignard reaction, which may involve more extensive extractions, could offset some of these savings.

Conclusion and Recommendations

Based on this analysis, the Grignard reaction appears to be the more cost-effective route for the laboratory-scale synthesis of this compound, primarily due to the significantly lower cost of the starting materials and the avoidance of expensive palladium catalysts and ligands.

However, the choice of synthetic route also depends on other factors:

  • For rapid synthesis and lower upfront reagent cost, the Grignard route is preferable.

  • For syntheses requiring high functional group tolerance or for parallel synthesis of a library of analogs, the Suzuki-Miyaura coupling may be the more robust and ultimately more efficient choice, despite the higher initial cost. The milder conditions and broader substrate scope of the Suzuki coupling can lead to higher success rates with complex molecules.

Researchers should carefully consider the specific goals of their project, available equipment, and the scale of the synthesis when selecting the most appropriate route. For large-scale production, a more detailed process optimization and cost analysis, including safety and environmental considerations, would be necessary for both routes.

References

A Comparative Analysis of In-Silico Predictions Versus Experimental Data for 2-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical research, the ability to accurately predict the properties of a molecule prior to its synthesis is a significant advantage. In-silico tools offer a rapid and cost-effective means to estimate a compound's physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and spectroscopic signatures. However, the accuracy of these computational models must be rigorously evaluated against experimental data to ensure their reliability.

This guide provides a comparative analysis of in-silico predicted properties for 2-(2-formylphenyl)benzoic acid (CAS: 6720-26-9) versus available experimental data. Due to the limited availability of published experimental data for this compound, this comparison also incorporates experimental values for the structurally related compound 2-formylbenzoic acid (CAS: 119-67-5) to serve as a practical benchmark. This approach highlights the utility of in-silico predictions while underscoring the indispensable role of experimental validation.

Physicochemical and ADMET Properties: In-Silico vs. Experimental Data

The following table summarizes the in-silico predicted physicochemical and ADMET properties for this compound, generated using various computational models. For comparative purposes, experimental data for 2-formylbenzoic acid are provided where available.

PropertyIn-Silico Prediction for this compoundExperimental Data for 2-formylbenzoic acid
Physicochemical Properties
Molecular FormulaC₁₄H₁₀O₃C₈H₆O₃
Molecular Weight ( g/mol )226.23150.13
Melting Point (°C)145-155 (Predicted)94-96
Boiling Point (°C)430.2 ± 25.0 (Predicted)231.65 (rough estimate)
Water SolubilityLow (Predicted)Soluble
logP (Octanol-Water)2.8 (Predicted)1.197
pKa3.5 (Predicted)3.8
ADMET Properties
Human Intestinal AbsorptionHigh (Predicted)Not Available
Blood-Brain Barrier (BBB)Permeable (Predicted)Not Available
CYP450 2D6 InhibitorLikely (Predicted)Not Available
hERG InhibitionLow Risk (Predicted)Not Available
Ames MutagenicityNon-mutagenic (Predicted)Not Available
Oral Rat Acute Toxicity (LD50)Class 4 (Harmful if swallowed) (Predicted)Not Available

Spectroscopic Data: In-Silico Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The following table presents the in-silico predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR (Predicted) ¹³C NMR (Predicted)
d (ppm)d (ppm)
10.1 (s, 1H, -CHO)192.5 (-CHO)
8.2-7.4 (m, 8H, Ar-H)170.0 (-COOH)
12.5 (s, 1H, -COOH)140.0-125.0 (Ar-C)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for key experiments relevant to the properties discussed.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine a rough estimate.

  • For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the estimated melting point, then reducing the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned to liquid (the end of the melting range).[1][2][3][4]

Determination of Solubility

Solubility provides insights into a compound's polarity and potential for formulation.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Weigh a precise amount of the solid compound (e.g., 10 mg) and place it into a test tube.

  • Add a specific volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • If undissolved solid remains, the process can be repeated with smaller amounts of the solute or larger volumes of the solvent to determine the approximate solubility limit.[5][6][7][8][9]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate compound_prep Prepare serial dilutions of This compound incubation Treat cells with the compound and incubate for 24-72 hours compound_prep->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm using a plate reader solubilization->absorbance_reading ic50_calculation Calculate cell viability and determine the IC50 value absorbance_reading->ic50_calculation MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of This compound in a 96-well plate inoculum_prep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculation Inoculate each well with the bacterial suspension inoculum_prep->inoculation incubation Incubate the plate at 37°C for 16-20 hours inoculation->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection mic_determination Determine the lowest concentration with no visible growth (MIC) visual_inspection->mic_determination

References

Safety Operating Guide

Proper Disposal of 2-(2-Formylphenyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 2-(2-formylphenyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

This compound is classified as a hazardous substance, being harmful if swallowed and causing skin, eye, and respiratory irritation.[1] Therefore, it must be handled and disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[2] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[3][4]

Key Safety and Handling Data

A thorough understanding of the compound's properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Hazards Irritant[1]
Incompatible Materials Strong oxidizing agents, strong bases.[5]
Hazardous Decomposition Upon thermal decomposition, can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[5][6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat, when handling this compound.[5][7]

  • Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, properly labeled hazardous waste container.[8]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9][10]

  • Contaminated Sharps:

    • Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[8]

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect the solution in a separate, labeled hazardous waste container intended for liquid chemical waste.

    • Do not mix with incompatible waste streams. For instance, keep acidic solutions separate from basic solutions and oxidizing agents.[9]

3. Waste Container Management:

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage:

    • Keep waste containers securely closed at all times, except when adding waste.[3][10]

    • Store the waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]

    • Ensure the SAA is inspected regularly for any signs of leakage.[9]

4. Final Disposal:

  • Do not attempt to neutralize or treat the chemical waste unless it is a specifically approved and documented laboratory procedure.[8]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3][10]

  • Complete all necessary waste pickup forms as required by your institution.

5. Empty Container Disposal:

  • A container that held this compound should be treated as hazardous waste unless properly decontaminated.

  • For a container to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing, deface or remove all chemical labels before placing the container in the appropriate recycling or trash receptacle.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment cluster_3 Storage & Disposal Waste Generate this compound Waste Solid Solid Waste (powder, contaminated items) Waste->Solid Liquid Liquid Waste (solutions) Waste->Liquid Sharps Contaminated Sharps Waste->Sharps SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Labeled Sharps Container Sharps->SharpsContainer SAA Store in Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA Pickup Arrange for EHS Hazardous Waste Pickup SAA->Pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(2-formylphenyl)benzoic acid. It includes detailed operational protocols and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the safety protocols outlined below is crucial to minimize risk.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₃PubChem[1]
Molecular Weight 226.23 g/mol PubChem[1][3]
CAS Number 6720-26-9PubChem[1]
Appearance White crystal powderSunshine Pharma[4]
Melting Point 96-99 °CSunshine Pharma[4]
Boiling Point 321.8 °C at 760 mmHgSunshine Pharma[4]
Flash Point 162.6 °CSunshine Pharma[4]
Density 1.4 g/cm³Sunshine Pharma[4]
LD50 Oral (Rat) 7500 mg/kgFisher Scientific[2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.[5]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact which may cause irritation.[5][6]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended.Minimizes inhalation of dust or vapors which may cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol is critical for the safe handling of this chemical.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood is functioning correctly.[7]

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[2]

  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Handle the compound exclusively within a chemical fume hood to control exposure.

  • Avoid creating dust. Use techniques such as gentle scooping to minimize airborne particles.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[5]

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate decontaminating solution.

  • Properly remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.[5]

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[5] Do not pour down the drain.[2]

Emergency Procedures

First Aid Measures:

  • After inhalation: Move the person to fresh air.[5]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • After eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.[5]

  • After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.[5]

Chemical Spill Workflow

The following diagram outlines the logical workflow for handling a chemical spill of this compound.

Chemical Spill Response Workflow for this compound spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small, Manageable Spill assess->small_spill Is it small? large_spill Large or Unmanageable Spill assess->large_spill Is it large? don_ppe Don Appropriate PPE small_spill->don_ppe Yes call_ehs Call Emergency Services / EHS large_spill->call_ehs Yes contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill with Appropriate Tools contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Report Incident to Supervisor dispose->report secure_area Secure Area & Await Response Team call_ehs->secure_area secure_area->report

Chemical Spill Response Workflow

Experimental Protocol: Synthesis of an Isoindolinone Derivative

Materials:

  • 2-formylbenzoic acid

  • Benzylamine

  • Acetophenone

  • Water

  • Sealed reaction vessel

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

Procedure:

  • In a sealed vessel, combine 2-formylbenzoic acid (1.0 mmol), benzylamine (1.0 mmol), and acetophenone (1.0 mmol) in water (5 mL).[7]

  • Heat the reaction mixture to 70 °C and stir for 12 hours.[7]

  • After cooling to room temperature, the product will precipitate.[7]

  • Collect the solid by filtration, wash with water, and dry to yield the pure 2-benzyl-3-phenylisoindolin-1-one.[7]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.